molecular formula C21H17N3O8S3 B3026497 Centa CAS No. 9073-60-3

Centa

Cat. No.: B3026497
CAS No.: 9073-60-3
M. Wt: 535.6 g/mol
InChI Key: PFVWVVUSAORMBB-VQIMIIECSA-N
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Description

structure;  beta-lactamase chromogenic cephalosporin reagent

Properties

IUPAC Name

(6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVWVVUSAORMBB-VQIMIIECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230061
Record name CENTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80072-86-2, 9073-60-3
Record name CENTA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080072862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CENTA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lactamase, β-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Centa β-Lactamase Substrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Centa, a chromogenic β-lactamase substrate, designed for researchers, scientists, and professionals in drug development. This compound serves as a critical tool for the kinetic analysis of β-lactamases and the screening of potential inhibitors. Its utility is underscored by a distinct colorimetric change upon hydrolysis, facilitating straightforward and accurate measurement of enzyme activity.

Core Principles and Mechanism of Action

This compound is a cephalosporin (B10832234) derivative that undergoes hydrolysis in the presence of β-lactamase enzymes. This enzymatic cleavage of the β-lactam ring results in a structural rearrangement of the molecule, leading to a noticeable color change from a faint yellow to a vibrant chrome yellow.[1] This change in color can be quantitatively monitored spectrophotometrically, providing a direct measure of β-lactamase activity.

The hydrolysis of this compound can be observed by monitoring the change in absorbance at two key wavelengths. A decrease in absorbance at 346 nm (Δε = -2500 M⁻¹cm⁻¹) or an increase in absorbance at 405 nm (Δε = +6400 M⁻¹cm⁻¹) can be used to calculate the rate of reaction.[2] This property makes this compound a versatile substrate for various experimental setups.

Below is a diagram illustrating the general mechanism of this compound hydrolysis by a β-lactamase.

G cluster_reactants Reactants cluster_products Products This compound This compound Hydrolyzed_this compound Hydrolyzed this compound (Chrome Yellow) This compound->Hydrolyzed_this compound Enzymatic Cleavage Beta_Lactamase β-Lactamase Inactive_Enzyme β-Lactamase G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, This compound Stock, and Enzyme Solution Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Prepare_Inhibitors Prepare Serial Dilutions of Test Inhibitors Prepare_Inhibitors->Incubate Initiate_Reaction Add this compound Substrate Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 405 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Determine_IC50 Determine IC50 Values Calculate_Rates->Determine_IC50

References

Unable to Identify "Centa" as a Specific Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for a therapeutic agent or biological molecule named "Centa," it has been determined that there is no recognized drug, investigational compound, or established biological entity with this specific name in the public domain of scientific and medical literature. The search yielded results for entities with similar names, such as the combination drug "Centra" (Tramadol/Paracetamol), the biopharmaceutical company "Transthis compound," and the clinical research organization "Centaur Clinical," but no specific agent called "this compound" for which a mechanism of action could be detailed.

Therefore, it is not possible to provide an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, as requested. The core requirements of the prompt are contingent on the existence of a known mechanism of action for a specific agent.

It is possible that "this compound" may be a novel or internal codename for a compound not yet disclosed publicly, a hypothetical agent for academic purposes, or a misspelling of another therapeutic.

For researchers, scientists, and drug development professionals seeking information on a specific mechanism of action, it is crucial to have the correct and recognized name of the agent .

Should you have an alternative name for the agent of interest, or if "this compound" is an internal designation, providing more specific details could enable a more fruitful search. Alternatively, if your interest lies in a particular class of drugs or a specific signaling pathway, we would be pleased to provide a detailed guide on that topic. For example, we can provide in-depth information on the mechanisms of action for drugs like "Centra" (Tramadol/Paracetamol) or other therapeutic agents with well-documented biological activities.

The Chemical Core of CENTA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure, synthesis, and functional application of the CENTA compound, a chromogenic cephalosporin (B10832234) widely utilized in microbiological and biochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's properties and experimental applications.

Chemical Structure and Identification

The this compound compound, systematically named (6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a sophisticated organic molecule designed as a highly sensitive substrate for β-lactamase enzymes.[1] Its core structure is a cephalosporin antibiotic derivative, which has been chemically modified to yield a distinct colorimetric signal upon enzymatic hydrolysis.

Table 1: Chemical Identifiers for this compound Compound

IdentifierValue
Molecular Formula C21H17N3O8S3[1]
IUPAC Name (6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
CAS Number 9073-60-3[1]
PubChem CID 133358[1]
InChI InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1[1]
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)--INVALID-LINK--[O-])C(=O)O[2]

Physicochemical and Spectroscopic Properties

The this compound compound is a yellow powder that is highly soluble in aqueous buffers, a property that distinguishes it from other chromogenic substrates like nitrocefin, which require organic solvents.[3] This high aqueous solubility makes it particularly suitable for a wide range of biochemical assays.

Table 2: Physicochemical and Spectroscopic Data for this compound Compound

PropertyValue
Molecular Weight 535.57 g/mol
Appearance Light yellow to yellow solid[4]
Purity ≥98% (TLC)
Solubility Soluble in PBS to 25 mM[2]
Storage Temperature -20°C[2]
λmax (intact) ~340 nm[5]
λmax (hydrolyzed) ~405 nm[5]
Molar Absorptivity Change (Δε) at 405 nm +6400 M⁻¹cm⁻¹[2]

Mechanism of Action: β-Lactamase Hydrolysis

The primary application of the this compound compound is as a chromogenic substrate for the detection and quantification of β-lactamase activity. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The enzymatic action of β-lactamase on this compound involves the hydrolysis of the amide bond within the β-lactam ring. This cleavage results in a conformational change and the expulsion of the 3-carboxy-4-nitrophenyl)sulfanylmethyl group, leading to a significant shift in the molecule's maximum absorbance from approximately 340 nm (light yellow) to 405 nm (chrome yellow).[4][5] This color change can be readily measured using a spectrophotometer, allowing for the sensitive determination of enzyme kinetics.

CENTA_Hydrolysis This compound This compound (Light Yellow, λmax ~340 nm) Hydrolyzed_this compound Hydrolyzed this compound (Chrome Yellow, λmax ~405 nm) This compound->Hydrolyzed_this compound Hydrolysis of β-lactam ring BetaLactamase β-Lactamase BetaLactamase->this compound Enzymatic Cleavage

Mechanism of β-Lactamase catalyzed hydrolysis of this compound.

Experimental Protocols

Synthesis of this compound Compound

An improved and efficient three-step synthesis of this compound has been developed, starting from the readily available 7-aminocephalosporanic acid (7-ACA), achieving an overall yield of 75%.[1][6]

Step 1: Synthesis of 3-carboxy-4-nitrothiophenol This intermediate is prepared from 5,5′-dithio-bis-(2-nitrobenzoic acid). The disulfide bond is reduced using dithiothreitol (B142953) (DTT) in a basic aqueous solution. Subsequent acidification yields 3-carboxy-4-nitrothiophenol as a bright orange solid.[3]

Step 2: Acylation of 7-ACA The amino group of 7-ACA is acylated using 2-thienylacetyl chloride in a suitable solvent system. This step attaches the thiophene-containing side chain to the cephalosporin core.

Step 3: Nucleophilic Substitution The final step involves the nucleophilic substitution of the acetoxy group at the C-3 position of the acylated 7-ACA with the synthesized 3-carboxy-4-nitrothiophenol. This reaction is performed under non-aqueous conditions to improve the overall yield.[1]

CENTA_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 7-ACA 7-Aminocephalosporanic Acid (7-ACA) Acylated_7-ACA Acylated 7-ACA 7-ACA->Acylated_7-ACA Acylation Thiophenol_Precursor 5,5′-dithio-bis-(2-nitrobenzoic acid) Thiophenol 3-carboxy-4-nitrothiophenol Thiophenol_Precursor->Thiophenol Reduction with DTT This compound This compound Compound Acylated_7-ACA->this compound Nucleophilic Substitution Thiophenol->this compound

Simplified workflow for the synthesis of the this compound compound.
β-Lactamase Activity Assay

The following protocol provides a general framework for determining β-lactamase activity using the this compound compound. Researchers should optimize concentrations and incubation times based on the specific enzyme and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in a suitable buffer)

  • β-lactamase enzyme preparation

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare the reaction mixture in a microplate well or cuvette by adding the assay buffer and the β-lactamase enzyme solution.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes to ensure temperature equilibration.

  • Initiate the reaction by adding the this compound stock solution to the reaction mixture.

  • Immediately begin monitoring the increase in absorbance at 405 nm over time.

  • Record the absorbance at regular intervals to determine the initial rate of the reaction.

  • The rate of this compound hydrolysis can be calculated using the Beer-Lambert law, with a molar absorptivity change (Δε) of +6400 M⁻¹cm⁻¹.

Blactamase_Assay A Prepare Reaction Mixture (Buffer + β-Lactamase) B Pre-incubate at 30°C A->B C Initiate Reaction with this compound B->C D Monitor Absorbance at 405 nm C->D E Calculate Reaction Rate D->E

Experimental workflow for a β-lactamase activity assay using this compound.

Conclusion

The this compound compound stands as a valuable tool for the study of β-lactamase enzymes. Its robust chemical structure, coupled with its reliable colorimetric signaling upon hydrolysis, provides a sensitive and convenient method for kinetic studies and enzyme detection. The improved synthesis protocol makes this important research compound more accessible. This guide provides the foundational knowledge for researchers to effectively utilize the this compound compound in their experimental endeavors.

References

A Technical Guide to the Chromogenic Properties of CENTA for β-Lactamase Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CENTA is a chromogenic cephalosporin (B10832234) that serves as a valuable substrate for the detection and kinetic analysis of β-lactamases, a family of enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2][3][4] Upon hydrolysis of its β-lactam ring by these enzymes, this compound undergoes a distinct color change, providing a direct and convenient method for monitoring enzyme activity.[5][6] This technical guide provides an in-depth overview of the core chromogenic properties of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in research and drug development settings.

Mechanism of Chromogenic Action

The chromogenic properties of this compound are intrinsically linked to its molecular structure. This compound is a cephalosporin derivative that, upon interaction with a β-lactamase, undergoes hydrolysis of the amide bond within its β-lactam ring. This cleavage is followed by the expulsion of a chromophore, 3-carboxyl-4-nitrothiophenol, which results in a measurable change in absorbance.[1][7] The appearance of this expulsed chromophore can be monitored spectrophotometrically at 405 nm, shifting the solution's appearance from light yellow to a more intense chrome yellow.[5][6]

CENTA_Hydrolysis

Caption: Enzymatic hydrolysis of this compound by β-lactamase.

Quantitative Data

The utility of this compound as a chromogenic substrate is underscored by its specific spectrophotometric and kinetic properties. These parameters are crucial for accurate and reproducible experimental design.

Spectrophotometric Properties
PropertyValueReference
Initial Wavelength (λmax)~340 nm[6]
Final Wavelength (λmax)405 nm[1][5][6]
Molar Extinction Coefficient Change (Δɛ) at 405 nm+6,400 M⁻¹cm⁻¹[1][8]
Molar Extinction Coefficient Change (Δɛ) at 346 nm-2,500 M⁻¹cm⁻¹[7][8]
Kinetic Parameters for Various β-Lactamases

The kinetic constants, Km and kcat, quantify the affinity of β-lactamases for this compound and the rate of its hydrolysis. The following table summarizes these parameters for a selection of enzymes.

EnzymeClassKm (μM)kcat (s⁻¹)Reference
SHV-1A144.5[1]
S. aureus PC1A772[9]
908R (E. cloacae)C11010[9]
P. aeruginosaC39063[9]
OXA-10D0.49[9]
OXA-2D4.895[9]
BcII (B. cereus)B6,000-[9]
IMP-1B400200[9]
CfiAB407[9]
VIM-1B1.8430[1]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from the commercially available drug cephalothin (B1668815).[1] A detailed protocol is as follows:

  • Preparation of 3-carboxyl-4-nitrothiophenol (TNB):

    • Dissolve 5.05 mmol (2 g) of 5,5′-dithio-bis-(2-nitrobenzoic acid) in 100 ml of an aqueous solution of 0.5 M Tris base.

    • Adjust the pH to 8.0 by adding 6 M HCl.

    • Add 7.1 mmol (1.1 g) of dithiothreitol; the solution will turn orange-red.

    • Stir the mixture for 10 minutes at 22°C.

    • Extract the solution six times with 25 ml of ethyl acetate (B1210297).

    • Acidify the aqueous phase to pH 1.5 with 6 M HCl.

    • Remove residual ethyl acetate by bubbling nitrogen through the solution.

    • Let the solution stand overnight at 4°C. The precipitated TNB is then collected by filtration, washed, and dried.[7]

  • Synthesis of this compound:

    • Dissolve the sodium salt of cephalothin (1 g, 2.4 mmol) and 1 equivalent of TNB (478 mg) in 19 ml of H₂O.

    • Adjust the pH to 7.0 with 1 M NaOH.

    • Stir the solution for 6 hours at 65°C.

    • Cool the solution and extract it with 10 ml of ethyl acetate.

    • Acidify the aqueous phase to pH 2.0 with 1 M HCl and extract three times with 15 ml of ethyl acetate.

    • Wash the combined organic phases three times with 15 ml of water, dry over MgSO₄, and evaporate to dryness in vacuo.

    • Obtain the sodium salt of this compound by dissolving the dry residue in 25 ml of water containing 1 equivalent of NaHCO₃ and freeze-dry the solution.[7]

β-Lactamase Activity Assay

The following protocol outlines a general procedure for measuring β-lactamase activity using this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.0). This compound is highly soluble in aqueous buffers.[1][7]

    • Prepare a solution of the β-lactamase enzyme to be tested in the same buffer. For class B metallo-β-lactamases, supplement the buffer with 100 μM ZnSO₄.[1]

  • Assay Procedure:

    • Equilibrate all solutions to the desired reaction temperature (e.g., 30°C).

    • In a cuvette, mix the buffer and the this compound solution to achieve the desired final substrate concentration.

    • Initiate the reaction by adding a specific amount of the β-lactamase solution.

    • Immediately begin monitoring the change in absorbance at 405 nm using a spectrophotometer.[1][5]

  • Data Analysis:

    • Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law (A = ɛcl), where A is the absorbance, ɛ is the molar extinction coefficient of the product, c is the concentration, and l is the path length of the cuvette.

    • For kinetic parameter determination (Km and kcat), repeat the assay with varying concentrations of this compound and analyze the data using Michaelis-Menten kinetics, for example, through a Hanes-Woolf plot.[1]

experimental_workflow prep_enzyme prep_enzyme mix_reagents mix_reagents monitor_absorbance monitor_absorbance plot_data plot_data monitor_absorbance->plot_data

Caption: General workflow for a β-lactamase activity assay using this compound.

Applications in Drug Development

The chromogenic properties of this compound make it a powerful tool in the development of new antibiotics and β-lactamase inhibitors. Its applications include:

  • High-Throughput Screening (HTS): this compound-based assays can be adapted for HTS of compound libraries to identify potential β-lactamase inhibitors.[1]

  • Kinetic Characterization of Inhibitors: It can be used to determine the mechanism of action and potency of novel β-lactamase inhibitors.

  • Enzyme Purification: The presence of β-lactamase activity in chromatographic fractions during purification can be rapidly detected using this compound.[1][2]

  • Diagnostics: While not ideal for detecting β-lactamase-producing strains on agar (B569324) plates, it is effective for detecting the enzymes in crude bacterial extracts.[1][2]

Conclusion

This compound is a versatile and reliable chromogenic substrate for the study of β-lactamases. Its well-defined chemical and kinetic properties, coupled with a straightforward assay methodology, make it an indispensable tool for researchers and scientists in the fields of microbiology, enzymology, and drug development. The quantitative data and protocols provided in this guide offer a solid foundation for the effective application of this compound in a laboratory setting.

References

The Discovery and History of CENTA: A Chromogenic Substrate for β-Lactamase Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CENTA is a chromogenic cephalosporin (B10832234) that has become a valuable tool in the study of β-lactamases, the primary mechanism of bacterial resistance to β-lactam antibiotics. First described in 1982, this compound undergoes a distinct color change upon hydrolysis of its β-lactam ring by these enzymes, providing a straightforward and quantifiable method for detecting their presence and activity. This technical guide delves into the discovery, history, and core methodologies associated with this compound, offering a comprehensive resource for its application in research and drug development.

History and Discovery

This compound was first introduced as a novel diagnostic reagent by Jones et al. in 1982.[1][2] Their initial in vitro evaluation demonstrated its utility as a chromogenic substrate, changing from a light yellow to a chrome yellow color upon enzymatic cleavage. This characteristic offered a promising alternative to other chromogenic substrates like nitrocefin (B1678963) and PADAC for the rapid detection of β-lactamase-producing bacteria.[1][3][4]

Subsequent research, notably by Bebrone et al. in 2001, provided a detailed kinetic characterization of this compound with a wide array of β-lactamases from different classes.[3][4][5][6][7][8] This work solidified this compound's role not just as a qualitative indicator, but as a robust substrate for in-depth kinetic studies, contributing significantly to the understanding of β-lactamase enzymology and the development of β-lactamase inhibitors.[3][4]

Chemical Properties

This compound, with the chemical name 7-β-(2-thienylacetamido)-3-(2-(4-nitro-3-carboxy-phenylthio)acetamido)-ceph-3-em-4-carboxylic acid, is a synthetic cephalosporin.[4] A key advantage of this compound is its high solubility in aqueous buffers, unlike nitrocefin which requires an organic solvent for stock solutions.[4]

PropertyValueReference
Molecular FormulaC21H17N3O8S3[4]
Molecular Weight535.6 Da[4]
Absorbance (Unhydrolyzed)~340 nm[1][2]
Absorbance (Hydrolyzed)~405 nm[1][2][4]
Molar Extinction Coefficient Change (Δε) at 405 nm+6400 M⁻¹cm⁻¹[4][9]

Mechanism of Action

The core utility of this compound lies in the chromogenic shift that occurs upon the hydrolysis of its β-lactam ring by a β-lactamase. This enzymatic cleavage disrupts the conjugated system of the molecule, leading to a change in its light-absorbing properties. The increase in absorbance at 405 nm is directly proportional to the rate of hydrolysis, allowing for real-time monitoring of enzyme activity.

G cluster_reaction This compound Hydrolysis by β-Lactamase This compound This compound (Light Yellow, λmax ~340 nm) Hydrolyzed_this compound Hydrolyzed this compound (Chrome Yellow, λmax ~405 nm) This compound->Hydrolyzed_this compound Hydrolysis of β-lactam ring Beta_Lactamase β-Lactamase Beta_Lactamase->this compound

Caption: Enzymatic hydrolysis of the this compound substrate by β-lactamase.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been described in the literature. The original method starts from cephalothin (B1668815), while a more recent, improved synthesis begins with 7-aminocephalosporanic acid (7-ACA).

Original Synthesis from Cephalothin (Bebrone et al., 2001)

This protocol involves the preparation of 3-carboxyl-4-nitrothiophenol (TNB) followed by its reaction with cephalothin.

  • Preparation of TNB:

    • Dissolve 5,5′-dithio-bis-(2-nitrobenzoic acid) in an aqueous solution of 0.5 M Tris base.

    • Adjust the pH to 8.0 with 6 M HCl.

    • Add dithiothreitol (B142953) and stir for 10 minutes at 22°C. The solution will turn orange-red.

    • Extract the solution multiple times with ethyl acetate.

    • Acidify the aqueous phase to pH 1.5 with 6 M HCl.

    • Collect the precipitated TNB by filtration, wash, and dry.[3][4]

  • Synthesis of this compound:

    • Dissolve the sodium salt of cephalothin and an equimolar amount of TNB in water.

    • Adjust the pH to 7.0 with 1 M NaOH.

    • Stir the solution for 6 hours at 65°C.

    • After cooling, extract the solution with ethyl acetate.

    • Acidify the aqueous phase to pH 2.0 with 1 M HCl and extract again with ethyl acetate.

    • Wash the combined organic phases with water, dry over MgSO4, and evaporate to dryness.

    • The sodium salt of this compound is obtained by dissolving the residue in water with one equivalent of NaHCO3 and then freeze-drying.[3][4]

G cluster_synthesis Original this compound Synthesis Workflow Start 5,5′-dithio-bis- (2-nitrobenzoic acid) Step1 Dissolve in Tris buffer, add Dithiothreitol Start->Step1 TNB 3-carboxyl-4-nitrothiophenol (TNB) Step1->TNB Step2 React with TNB at 65°C TNB->Step2 Cephalothin Cephalothin Cephalothin->Step2 Purification Extraction and Acidification Step2->Purification This compound This compound Purification->this compound

Caption: Workflow for the original synthesis of this compound from cephalothin.

Improved Synthesis from 7-ACA (Quotadamo et al., 2016)

This improved method offers a higher overall yield (75%) through a three-step process starting from the more readily available 7-aminocephalosporanic acid (7-ACA).[10] This procedure avoids the need for protecting groups on the cephem ring's carboxylic acid.[10]

β-Lactamase Kinetic Assays

The hydrolysis of this compound can be monitored spectrophotometrically to determine key kinetic parameters of β-lactamase activity.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.0). Due to its high solubility, organic solvents are not necessary.[4]

    • Purify the β-lactamase of interest.

  • Assay Conditions:

    • Perform all kinetic experiments at a constant temperature (e.g., 30°C).[4]

    • The assay buffer may require specific additives depending on the β-lactamase class (e.g., 100 μM ZnSO4 for class B metallo-β-lactamases).[4]

  • Data Acquisition:

    • Monitor the hydrolysis of this compound by continuously recording the change in absorbance at 405 nm (Δε = +6400 M⁻¹cm⁻¹) or 346 nm (Δε = -2500 M⁻¹cm⁻¹).[4][9]

    • Measure initial rates of hydrolysis over a range of this compound concentrations.

  • Data Analysis:

    • Determine the Michaelis-Menten constants, Km and kcat, by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression or a linearized plot (e.g., Hanes-Woolf plot).[4]

G cluster_workflow Kinetic Assay Experimental Workflow Prepare_Reagents Prepare this compound stock and purified enzyme Setup_Assay Mix enzyme and this compound in buffer at constant temp. Prepare_Reagents->Setup_Assay Monitor_Reaction Spectrophotometrically monitor absorbance change at 405 nm Setup_Assay->Monitor_Reaction Acquire_Data Record initial rates at varying substrate concentrations Monitor_Reaction->Acquire_Data Analyze_Data Fit data to Michaelis-Menten equation Acquire_Data->Analyze_Data Determine_Parameters Calculate Km and kcat Analyze_Data->Determine_Parameters

References

Unable to Fulfill Request: The Role of "Centa" in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature and publicly available data, we have been unable to identify any protein, gene, signaling pathway, or other biological entity referred to as "Centa" in the context of antibiotic resistance studies.

The initial search queries for "this compound" and its potential roles in antibiotic resistance did not yield any relevant results. The term does not appear in established databases of proteins, genes, or in published research on antimicrobial resistance mechanisms.

This suggests one of the following possibilities:

  • "this compound" may be a misspelling of a known biological entity. Without the correct terminology, it is impossible to retrieve the specific data and protocols requested.

  • The term may be a novel or proprietary designation not yet widely used or published in scientific literature. In this case, the information required to create an in-depth technical guide is not in the public domain.

  • The term may be used in a highly specialized or internal context not accessible through public search engines.

Due to the inability to identify the core subject of the requested guide, we cannot proceed with the subsequent steps of data extraction, protocol detailing, and diagram generation. Providing a guide on a non-identifiable subject would result in inaccurate and fabricated information, which contravenes our core principles of providing factual and reliable content.

We recommend that you:

  • Verify the spelling and terminology of the subject of interest.

  • Provide any additional context or alternative names if "this compound" is a new or specialized term.

Once the correct and identifiable subject is provided, we will be pleased to assist you in generating the requested in-depth technical guide on its role in antibiotic resistance studies.

An In-depth Technical Guide to the Hydrolysis of CENTA by β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of CENTA, a chromogenic cephalosporin (B10832234), as a substrate for studying the activity of β-lactamase enzymes. β-Lactamases are the primary mechanism of bacterial resistance to β-lactam antibiotics, and understanding their function is critical for the development of new therapeutic strategies.[1][2][3] this compound serves as an invaluable tool in this research, allowing for the direct, real-time measurement of enzyme kinetics.[4][5][6]

The Mechanism of this compound Hydrolysis

This compound is a cephalosporin derivative that undergoes a distinct color change upon hydrolysis of its β-lactam ring by a β-lactamase.[7] The intact molecule is light yellow, with an absorbance maximum around 340 nm. When the enzyme cleaves the endocyclic amide bond in the β-lactam ring, it triggers the expulsion of the 3'-leaving group, a chromophore (3-carboxyl-4-nitrothiophenol).[4][6] This released product results in a shift in the maximum absorbance to approximately 405 nm, producing a visible chrome yellow color.[7][8] This bathochromic shift allows for the continuous spectrophotometric monitoring of the hydrolysis reaction.[4][8]

G cluster_reactants Reactants cluster_products Products This compound This compound (Light Yellow, λmax ≈ 340 nm) Hydrolyzed_this compound Hydrolyzed Product (Chrome Yellow, λmax ≈ 405 nm) This compound->Hydrolyzed_this compound Hydrolysis of β-lactam ring Enzyme β-Lactamase Enzyme->this compound Enzyme_Released β-Lactamase (Regenerated) Hydrolyzed_this compound->Enzyme_Released

Mechanism of this compound hydrolysis by β-lactamase.

Quantitative Analysis: Kinetic Parameters

This compound has been characterized as a substrate for a wide array of β-lactamases across all Ambler classes. It is generally a good substrate for most enzymes, with the notable exception of certain metallo-β-lactamases that are highly specific for carbapenems, such as the Aeromonas hydrophila metalloenzyme.[4][5][9] The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a quantitative measure of the enzyme's efficiency in hydrolyzing the substrate.

Table 1: Kinetic Parameters for the Hydrolysis of this compound by Various β-Lactamases

β-Lactamase (Source)Ambler ClassKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
TEM-1 (E. coli)A1101,2001.1 x 10⁷
SHV-1A1301,2009.2 x 10⁶
CTX-M-9A1101,2001.1 x 10⁷
NMC-AA201,1005.5 x 10⁷
Sme-1A151,0006.7 x 10⁷
PC1 (S. aureus)A252.51.0 x 10⁵
B. cereus 569/H/9B1002,0002.0 x 10⁷
IMP-1B4306001.4 x 10⁶
VIM-1B95171.8 x 10⁵
CfiA (B. fragilis)B100.055.0 x 10³
CphA (A. hydrophila)B>100<5 μM h⁻¹-
P99 (E. cloacae)C601,5002.5 x 10⁷
AmpC (E. coli)C551,6002.9 x 10⁷
OXA-10D1001,0001.0 x 10⁷
OXA-2D350.072.0 x 10³

Data compiled from Bebrone et al. (2001). All experiments were performed at 30°C in 50 mM sodium phosphate (B84403) (pH 7.0). For class B metallo-β-lactamases, 100 μM ZnSO₄ was added.[4]

Experimental Protocols for Kinetic Analysis

The following section details a generalized protocol for determining the kinetic parameters of a β-lactamase using this compound.

  • Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.0. For metallo-β-lactamases (Class B), supplement the buffer with 100 μM ZnSO₄.[4]

  • This compound Stock Solution: A key advantage of this compound is its high solubility in aqueous buffers, unlike nitrocefin (B1678963) which requires organic solvents like DMSO.[4] Dissolve this compound powder in the assay buffer to create a concentrated stock solution (e.g., 10-20 mM). Determine the precise concentration spectrophotometrically.

  • Enzyme Solution: Purify the β-lactamase of interest. Prepare a stock solution of the enzyme in the assay buffer. The final concentration used in the assay will depend on the enzyme's activity but is typically in the nanomolar range.

The hydrolysis of this compound can be monitored by observing the increase in absorbance at 405 nm (Δε = +6,400 M⁻¹cm⁻¹) or the decrease in absorbance at 346 nm (Δε = -2,500 M⁻¹cm⁻¹).[4]

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to record absorbance at 405 nm. Ensure the temperature is controlled, typically at 30°C.[4]

  • Assay Mixture: In a cuvette, combine the assay buffer and a range of this compound concentrations that bracket the expected Km value.

  • Reaction Initiation: Initiate the reaction by adding a small volume of the enzyme solution to the cuvette. Mix quickly and immediately begin recording the absorbance over time.

  • Data Acquisition: Record the initial reaction rates (v₀) from the linear phase of the absorbance curve for each substrate concentration.

  • Data Analysis: Determine the kinetic parameters (Km and kcat) by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.[4] Alternatively, a Hanes-Woolf plot or other linearization method can be used.[4]

G start Start: Prepare Reagents prep_buffer 1. Prepare Assay Buffer (e.g., 50mM Na-Phosphate, pH 7.0) start->prep_buffer prep_this compound 2. Prepare this compound Stock Solution in Assay Buffer prep_buffer->prep_this compound prep_enzyme 3. Prepare Purified Enzyme Solution prep_this compound->prep_enzyme setup_spec 4. Set up Spectrophotometer (405 nm, 30°C) prep_enzyme->setup_spec run_assay 5. Mix Buffer and this compound in Cuvette setup_spec->run_assay initiate 6. Initiate Reaction with Enzyme run_assay->initiate record 7. Record Absorbance vs. Time initiate->record analysis 8. Calculate Initial Rates (v₀) record->analysis fit_data 9. Fit Data to Michaelis-Menten Equation analysis->fit_data end End: Determine Km and kcat fit_data->end G cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm beta_lactam β-Lactam Antibiotic pbp PBP beta_lactam->pbp Inhibits pg Peptidoglycan pbp->pg Degrades muropeptides Muropeptides pg->muropeptides Releases ampG AmpG (Permease) muropeptides->ampG Transport nagZ NagZ ampG->nagZ Muropeptides ampC_enzyme AmpC β-Lactamase ampC_enzyme->beta_lactam Hydrolyzes processed_muropeptide Processed Muropeptide nagZ->processed_muropeptide Processes ampR_repressor AmpR (Repressor) processed_muropeptide->ampR_repressor Binds to ampR_activator AmpR (Activator) ampR_repressor->ampR_activator Converts to ampC_gene ampC gene ampR_repressor->ampC_gene Represses ampR_activator->ampC_gene Activates Transcription ampC_gene->ampC_enzyme Translation & Transport

References

physical and chemical properties of Centa

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the physical and chemical properties of a specific, scientifically recognized substance is not possible for the topic "Centa" as it does not correspond to a known chemical entity in scientific databases. Searches for "this compound" primarily yield results related to brand names, companies, or acronyms, which are not relevant to the user's request for a technical whitepaper aimed at researchers, scientists, and drug development professionals.

To generate the requested in-depth guide, a specific and recognized chemical or biological substance name is required. For instance, providing a name like "aspirin," "ibuprofen," or a specific protein would allow for the retrieval of the necessary physical and chemical data, experimental protocols, and relevant signaling pathways.

Without a valid scientific subject, the core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.

Understanding the Substrate Specificity of CENTA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the substrate specificity of CENTA, a chromogenic cephalosporin. It is important to note that the available scientific literature refers to this compound as a synthetic molecule used as a substrate for β-lactamase enzymes, rather than a protein itself. This guide will focus on the characteristics of this compound as a substrate, the experimental protocols for its use, and the kinetic data associated with its hydrolysis by various β-lactamases. This information is crucial for researchers and professionals involved in the study of antibiotic resistance and the development of new β-lactamase inhibitors.

This compound serves as a valuable tool in microbiology and biochemistry, allowing for the convenient kinetic study of β-lactamases and their detection in crude extracts or during purification processes.[1][2][3] Its hydrolysis by β-lactamases results in a distinct color change, which can be monitored spectrophotometrically to determine enzyme activity.[1][4]

Quantitative Data: Kinetic Parameters of this compound Hydrolysis by β-Lactamases

The following table summarizes the kinetic parameters for the hydrolysis of this compound by a representative set of β-lactamases from different classes. This data allows for a direct comparison of the substrate specificity of these enzymes for this compound. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.

β-LactamaseClassKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)
TEM-1A144.50.32
SHV-1A17663.88
NMCAA310.150.005
TOHO-1A0.26311.54
M. tuberculosisA---
S. aureus PC1A---
B. cereus 569/H/9B1.8430238.89
CphA (A. hydrophila)BNo Hydrolysis--
IMP-1B0.795135.71
CfiA (B. fragilis)B175.60.33
BlaB (E. gergoviae)B5--
VIM-1B---
E. cloacae 908RC6000.70.001
P. aeruginosaC---
C. freundiiC---
ACT-1C---
OXA-10D95170.18
OXA-2D5--

Note: Some kinetic data for M. tuberculosis, S. aureus PC1, P. aeruginosa, C. freundii, ACT-1, BlaB, VIM-1, and OXA-2 with this compound were not available in the provided search results. The low Km values were often measured as Kis using a reporter substrate.[1]

Experimental Protocols

Synthesis of this compound

This compound can be prepared from the commercially available drug cephalothin (B1668815). The synthesis involves the following key steps:

  • Preparation of 3-carboxyl-4-nitrothiophenol (TNB): This is achieved by dissolving 5,5′-dithio-bis-(2-nitrobenzoic acid) in an aqueous solution.[2]

  • Reaction with Cephalothin: The prepared TNB is then reacted with cephalothin to yield this compound.[2]

  • Purification: The final product can be purified to greater than 98% purity.[4]

Kinetic Assays for β-Lactamase Activity using this compound

The hydrolysis of this compound by β-lactamases can be monitored spectrophotometrically.[1]

Materials:

  • This compound substrate solution[4]

  • Purified β-lactamase enzyme or crude bacterial extract

  • Appropriate buffer solution (e.g., 50 mM sodium phosphate, pH 7.0)[1]

  • For metallo-β-lactamases, the buffer should be supplemented with ZnSO4 (e.g., 100 μM).[1]

  • Spectrophotometer capable of measuring absorbance at 346 nm or 405 nm.[1][4]

Procedure:

  • Prepare a reaction mixture containing the buffer and the desired concentration of this compound.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).[1]

  • Initiate the reaction by adding the β-lactamase enzyme solution.

  • Continuously monitor the change in absorbance at either 346 nm (Δε = -2,500 M⁻¹cm⁻¹) or 405 nm (Δε = +6,400 M⁻¹cm⁻¹).[1][4]

  • Record the initial rate of the reaction (v₀) from the linear portion of the absorbance versus time plot.[1]

  • To determine Km and kcat values, repeat the assay with varying concentrations of this compound.[5]

  • The kinetic parameters can then be calculated by fitting the initial rate data to the Michaelis-Menten equation using a suitable linearization method like the Lineweaver-Burk plot.[5]

Visualizations

Experimental Workflow for Determining β-Lactamase Activity

The following diagram illustrates the general workflow for assessing the kinetic parameters of a β-lactamase using this compound as a substrate.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Buffer mix Mix Buffer and this compound prep_buffer->mix prep_this compound Prepare this compound Solution prep_this compound->mix prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme equilibrate Equilibrate Temperature mix->equilibrate equilibrate->add_enzyme measure Monitor Absorbance Change (346 nm or 405 nm) add_enzyme->measure calc_rate Calculate Initial Rate (v₀) measure->calc_rate repeat_assay Repeat with Varying [this compound] calc_rate->repeat_assay plot Generate Michaelis-Menten Plot repeat_assay->plot calc_params Determine Km and kcat plot->calc_params

References

Unveiling Molecular Insights: A Technical Guide to Absorbance Spectrum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of absorbance spectrum analysis, a cornerstone technique in modern research and drug development. From fundamental principles to advanced applications, this document outlines the methodologies required to characterize and quantify chemical and biological entities. While the illustrative data herein is presented for a hypothetical compound, "Centa," the protocols and analytical frameworks are universally applicable, empowering researchers to effectively analyze their specific molecules of interest.

Core Principles of Absorbance Spectroscopy

Absorbance spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths.[1][2][3] When a molecule absorbs light, electrons are promoted from a ground state to a higher energy excited state.[2][4][5] The specific wavelengths of light absorbed correspond to the energy difference between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores.[4][6]

The relationship between absorbance and the concentration of a substance in solution is described by the Beer-Lambert Law, which is fundamental to quantitative analysis.[7][8][9][10] The law states that absorbance (A) is directly proportional to the molar absorptivity (ε), the path length of the light through the sample (b), and the concentration of the analyte (c).

Beer-Lambert Law: A = εbc[11]

This linear relationship allows for the precise determination of a compound's concentration by measuring its absorbance at a specific wavelength.[10][11]

Experimental Protocol: Obtaining the Absorbance Spectrum

A precise and reproducible experimental protocol is critical for obtaining high-quality absorbance data. The following section details a standard operating procedure for analyzing a sample using a UV-Vis spectrophotometer.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for stability and accuracy.[12]

  • Cuvettes: Quartz cuvettes are required for measurements in the UV range (below 340 nm), while glass or plastic cuvettes can be used for the visible range. Ensure cuvettes are clean and free of scratches.[13][14]

  • Solvent: The solvent used to dissolve the sample must be transparent in the wavelength range of interest.[12][14] A "blank" or reference cuvette containing only the solvent is used to zero the spectrophotometer.[14][15][16]

  • Sample: The analyte of interest, in this case, our hypothetical "this compound," dissolved in the chosen solvent.

Step-by-Step Measurement Protocol
  • Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Wavelength Selection: For a new compound, a full spectrum scan is performed to determine the wavelength of maximum absorbance (λmax).[13][17] Quantitative measurements are most sensitive and reliable when performed at λmax.[13]

  • Blanking/Zeroing: Fill a clean cuvette with the solvent being used for the sample. Place it in the reference beam path of the spectrophotometer and run a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself.[16][17]

  • Sample Preparation: Prepare a series of standard solutions of the analyte at known concentrations.[17] For quantitative analysis, it is crucial to create a calibration curve from these standards.[13][17][18]

  • Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the sample beam path and initiate the scan.

  • Data Acquisition: Record the absorbance spectrum, noting the absorbance value at the predetermined λmax.

Data Presentation and Quantitative Analysis

Clear and structured data presentation is essential for interpretation and comparison.

Spectral Data Summary

For a novel compound, the key spectral features should be summarized.

ParameterValue
λmax 1 275 nm
Molar Absorptivity (ε) at λmax 1 12,500 M⁻¹cm⁻¹
λmax 2 410 nm
Molar Absorptivity (ε) at λmax 2 3,200 M⁻¹cm⁻¹
Solvent Ethanol
Temperature 25°C

A summary of key absorbance characteristics for the hypothetical "this compound."

Calibration Curve for Quantitative Analysis

To determine the concentration of an unknown sample, a calibration curve is constructed by plotting the absorbance of standard solutions versus their known concentrations.[17][18]

Concentration (µM)Absorbance at λmax (275 nm)
1.00.012
2.50.031
5.00.063
7.50.094
10.00.125

Standard solutions of "this compound" used to generate a calibration curve.

The resulting plot should be linear, and the equation of the line (derived from linear regression) can be used to calculate the concentration of unknown samples.[10]

Visualizing Workflows and Pathways

Diagrams are invaluable for representing experimental workflows and biological signaling pathways. The following are generated using the DOT language.

Experimental Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare Stock Solution standards Create Serial Dilutions (Standards) stock->standards measure_std Measure Absorbance of Standards standards->measure_std unknown Prepare Unknown Sample measure_unk Measure Absorbance of Unknown unknown->measure_unk blank Measure Blank (Solvent) blank->measure_std blank->measure_unk calibrate Generate Calibration Curve measure_std->calibrate calculate Calculate Unknown Concentration measure_unk->calculate calibrate->calculate

Workflow for quantitative analysis using UV-Vis spectroscopy.

Hypothetical Signaling Pathway Inhibition

In drug development, absorbance-based assays can be used to measure the activity of enzymes in a signaling pathway. This diagram illustrates a hypothetical pathway where "this compound" acts as an inhibitor.

Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes This compound This compound (Inhibitor) This compound->KinaseB Inhibits

Hypothetical signaling pathway showing inhibition by "this compound."

Applications in Drug Development

Absorbance spectroscopy is a versatile tool in the pharmaceutical industry, with applications spanning the entire drug development pipeline.[19][20][21]

  • Purity Assessment: The absorbance spectrum can serve as a fingerprint for a compound. Impurities may lead to changes in the spectrum, such as shifts in λmax or the appearance of new peaks.

  • Concentration Determination: As detailed above, this is one of the most common applications, crucial for dose formulation and quality control.[18][22]

  • Reaction Kinetics: By monitoring the change in absorbance over time, the rate of a chemical reaction can be determined. This is particularly useful for studying enzyme kinetics.

  • Binding Studies: Changes in the absorbance spectrum upon the addition of a binding partner (e.g., protein-ligand binding) can be used to determine binding constants.

  • Protein and Nucleic Acid Quantification: The intrinsic absorbance of tryptophan and tyrosine residues at 280 nm allows for the rapid quantification of proteins. Similarly, nucleic acids can be quantified by their absorbance at 260 nm.

This guide provides a foundational framework for the application of absorbance spectrum analysis. For any specific compound, researchers must empirically determine the optimal experimental conditions and validate the methodology to ensure accurate and reproducible results.

References

Methodological & Application

Application Notes: Utilizing Centa for Sensitive Detection of β-Lactamase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-lactamases are a diverse family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the β-lactam ring. The detection and characterization of β-lactamase activity are crucial for understanding antibiotic resistance mechanisms and for the development of new β-lactamase inhibitors. Centa, a chromogenic cephalosporin (B10832234), serves as an excellent substrate for in vitro β-lactamase assays.[1][2][3] Upon enzymatic cleavage by β-lactamases, this compound undergoes a distinct color change, allowing for a straightforward and quantitative measurement of enzyme activity.[3][4] This application note provides a detailed protocol for the use of this compound in β-lactamase assays, including the principle of the assay, experimental procedures, and data analysis.

Principle of the Assay

The this compound assay is based on the hydrolysis of the β-lactam ring in the this compound molecule by a β-lactamase. This hydrolysis results in the release of a chromogenic leaving group, leading to a color change from a faint yellow to a vibrant chrome yellow.[3][4] The increase in absorbance at a specific wavelength, typically 405 nm, is directly proportional to the rate of this compound hydrolysis and thus, the β-lactamase activity.[2][3] This allows for the continuous monitoring of the enzymatic reaction and the determination of kinetic parameters.

Centa_Hydrolysis cluster_reactants Reactants cluster_products Products This compound This compound (Light Yellow) Hydrolyzed_this compound Hydrolyzed this compound (Chrome Yellow) This compound->Hydrolyzed_this compound Hydrolysis Beta_Lactamase β-Lactamase Beta_Lactamase->Hydrolyzed_this compound (Enzyme)

Caption: Enzymatic hydrolysis of this compound by β-lactamase.

Advantages and Limitations of the this compound Assay

Advantages:

  • High Aqueous Solubility: Unlike other chromogenic substrates like nitrocefin (B1678963) which require organic solvents, this compound is highly soluble in aqueous buffers, simplifying assay preparation.[1][2]

  • Good Substrate for a Broad Range of β-Lactamases: this compound is readily hydrolyzed by β-lactamases of classes A, B, C, and D, making it a versatile tool.[2][5]

  • Stability in Serum: this compound exhibits greater stability in the presence of serum compared to other substrates, making it suitable for assays in complex biological matrices.[1][4]

  • Useful for Kinetic Studies: It is a reliable substrate for determining enzyme kinetics and for screening β-lactamase inhibitors.[2][6]

Limitations:

  • Lower Molar Extinction Coefficient: The change in molar extinction coefficient (Δɛ) for this compound (+6,400 M⁻¹cm⁻¹) is lower than that of nitrocefin, resulting in a less pronounced color change.[2]

  • Not Suitable for Agar (B569324) Plate Assays: this compound is not practical for the direct detection of β-lactamase-producing colonies on agar plates.[2][5]

  • Exception for a Specific Metallo-β-lactamase: It is not hydrolyzed by the Aeromonas hydrophila metalloenzyme.[2][5][7]

Data Presentation

Table 1: Kinetic Parameters of Various β-Lactamases with this compound
β-Lactamase ClassEnzymeK_m (µM)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)
Class A TEM-195130.14
SHV-1137.30.56
NMCA501202.4
TOHO-12020010
M. tuberculosis2500.080.0003
S. aureus PC148952.0
Class B B. cereus 569/H/9606000100
IMP-14002000.5
CfiA75.70.8
BlaB4.5316.9
VIM-1144.50.32
Class C E. cloacae 908R60180030
P. aeruginosa50150030
C. freundii30120040
ACT-1101000100
Class D OXA-1090.040.004
OXA-295130.14

Note: The kinetic parameters are compiled from published literature and may vary depending on the specific experimental conditions.[2][8]

Experimental Protocols

Materials and Reagents
  • This compound (can be synthesized from cephalothin)[2]

  • Purified β-lactamase or crude cell lysate containing the enzyme

  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0. For metallo-β-lactamases, supplement the buffer with 100 µM ZnSO₄.[2]

  • Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

  • 96-well microplates (UV-transparent recommended)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Reagent_Prep Prepare Assay Buffer and this compound Stock Solution Add_Reagents Add Buffer and Enzyme to Microplate Wells Reagent_Prep->Add_Reagents Enzyme_Prep Prepare Enzyme Dilutions Enzyme_Prep->Add_Reagents Initiate_Reaction Add this compound to Initiate the Reaction Add_Reagents->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Initial Velocity and Determine Kinetic Parameters Measure_Absorbance->Data_Analysis

Caption: General workflow for a β-lactamase assay using this compound.

Detailed Protocol for Kinetic Analysis
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in the Assay Buffer. Store in small aliquots at -20°C, protected from light.

    • Prepare serial dilutions of the purified β-lactamase in Assay Buffer to determine the optimal enzyme concentration that yields a linear rate of hydrolysis over the desired time course.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer to a final volume of 200 µL.

      • A fixed amount of β-lactamase solution.

    • Prepare a blank well containing only the Assay Buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiation of Reaction and Measurement:

    • To initiate the reaction, add varying concentrations of the this compound substrate to the wells. A typical concentration range to determine K_m is 0.1 to 10 times the expected K_m value.

    • Immediately place the microplate in the reader and start monitoring the absorbance at 405 nm.

    • Collect data at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank from all experimental wells.

    • Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the absorbance versus time plot.

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µM/min) using the Beer-Lambert law:

      • Rate (µM/min) = (ΔAbs/min) / (Δɛ * path length) * 10^6

      • Where Δɛ for this compound is 6400 M⁻¹cm⁻¹ and the path length is typically 1 cm (or can be determined for the specific microplate and volume).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

Protocol for High-Throughput Screening of Inhibitors
  • Assay Setup:

    • In a 96-well plate, add Assay Buffer, the β-lactamase solution (at a concentration that gives a robust signal), and the test compounds (inhibitors) at various concentrations.

    • Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).

    • Pre-incubate the plate for a defined period to allow for inhibitor binding.

  • Reaction and Measurement:

    • Initiate the reaction by adding this compound at a concentration close to its K_m value.

    • Monitor the absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Troubleshooting

IssuePossible CauseSolution
No or low signal Inactive enzymeUse a fresh enzyme preparation; ensure proper storage conditions.
Incorrect buffer pH or compositionVerify the pH of the Assay Buffer; ensure necessary cofactors (e.g., Zn²⁺ for metallo-β-lactamases) are present.
Substrate degradationUse a fresh this compound stock solution; protect from light.
High background signal Spontaneous hydrolysis of this compoundPrepare fresh this compound solution; run a no-enzyme control to subtract background.
Contaminated reagentsUse fresh, high-quality reagents and sterile technique.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityOptimize assay conditions (pH, temperature); add stabilizing agents if necessary.

Conclusion

The this compound-based β-lactamase assay is a robust and convenient method for the characterization of β-lactamase activity and the screening of potential inhibitors. Its high aqueous solubility and broad substrate specificity make it a valuable tool for researchers in the fields of antibiotic resistance and drug discovery. By following the detailed protocols and considering the potential challenges outlined in this application note, researchers can obtain reliable and reproducible data to advance their scientific investigations.

References

Application Notes: The CENTA Protocol for β-Lactamase Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The CENTA protocol utilizes this compound, a chromogenic cephalosporin (B10832234), as a substrate for the kinetic analysis of β-lactamase enzymes.[1][2][3] β-lactamases are a primary mechanism of bacterial resistance to β-lactam antibiotics. Understanding their enzymatic activity is crucial for the development of new antibiotics and β-lactamase inhibitors. The this compound assay provides a direct, spectrophotometric method for measuring the rate of β-lactamase-catalyzed hydrolysis.

Principle of the Assay

The core of the protocol lies in the enzymatic hydrolysis of the β-lactam ring within the this compound molecule by a β-lactamase. This cleavage event induces a structural rearrangement in the molecule, resulting in a distinct color change from light yellow to chrome yellow.[4][5] This change in color is accompanied by an increase in absorbance at 405 nm, which can be monitored over time using a spectrophotometer. The rate of this absorbance change is directly proportional to the β-lactamase activity, allowing for the determination of key kinetic parameters.[1][4]

Advantages of the this compound Protocol

  • Aqueous Solubility: Unlike other chromogenic substrates like nitrocefin, which require organic solvents for stock solutions, this compound is highly soluble in aqueous buffers.[1][6] This simplifies assay preparation and avoids potential solvent-induced artifacts.

  • Convenience: The protocol is straightforward and can be readily adapted for high-throughput screening (HTS) of potential β-lactamase inhibitors.[1][7]

  • Broad Utility: this compound is a substrate for a wide variety of β-lactamases across different classes, making it a versatile tool for antibiotic resistance research.[1][8]

Limitations

While effective for in-vitro kinetic studies, this compound is generally not suitable for the direct detection of β-lactamase-producing bacterial colonies on agar (B569324) plates.[1][2][3]

Data Presentation

Quantitative data derived from kinetic studies using the this compound protocol are summarized below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Properties of this compound

ParameterValueReference
AppearanceLight yellow powder[5]
Hydrolyzed Product ColorChrome yellow[4][5]
Wavelength (Intact)~340-346 nm[1][5]
Wavelength (Hydrolyzed)~405 nm[1][4][5]
Molar Extinction Coefficient (Δε) at 405 nm+6,400 M⁻¹cm⁻¹[1]
SolubilityHighly soluble in aqueous buffers[1][6]

Table 2: Kinetic Parameters of Representative β-Lactamases with this compound Substrate

Enzyme ClassEnzymeK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Class A TEM-1556001.1 x 10⁷
SHV-14256.2 x 10⁶
Sme-11101,0009.1 x 10⁶
Class B BcII6,000NHNH
IMP-14002005.0 x 10⁵
CfiA4071.7 x 10⁵
VIM-1144.53.2 x 10⁵
Class C E. cloacae 908R2003,0001.5 x 10⁷
P. aeruginosa1,0001,5001.5 x 10⁶
Class D OXA-10141,0007.1 x 10⁷
OXA-24.8952.0 x 10⁷

Data adapted from Bebrone et al. (2001). NH: Not Hyperbolic.[1][8]

Experimental Protocols & Visualizations

Principle of the this compound Assay

The fundamental process involves the enzymatic cleavage of this compound, leading to a detectable colorimetric signal.

G cluster_workflow This compound Assay Principle This compound This compound Substrate (Light Yellow) Product Hydrolyzed Product (Chrome Yellow) This compound->Product Hydrolysis Enzyme β-Lactamase Enzyme->this compound Detection Measure Absorbance at 405 nm Product->Detection

Caption: Enzymatic hydrolysis of this compound by β-lactamase produces a colored product.

Protocol 1: Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM sodium phosphate (B84403) buffer, pH 7.0. For metallo-β-lactamases (Class B), supplement the buffer with 100 μM ZnSO₄.[1] Store at 4°C.

  • This compound Stock Solution: Due to its high aqueous solubility, this compound can be dissolved directly in the assay buffer.[1]

    • Weigh the required amount of this compound powder.

    • Dissolve in assay buffer to create a concentrated stock solution (e.g., 10 mM).

    • Protect the solution from light and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme Solution: Prepare a stock solution of purified β-lactamase in assay buffer. The final concentration used in the assay will depend on the enzyme's specific activity. Store as recommended for the specific enzyme, typically at -80°C.

Protocol 2: Standard β-Lactamase Kinetic Assay

This protocol details the measurement of β-lactamase activity at a single substrate concentration.

G cluster_workflow Standard Kinetic Assay Workflow Start Start Step1 Equilibrate Spectrophotometer and Reagents to 30°C Start->Step1 Step2 Prepare Reaction Mix: Buffer + this compound in Cuvette Step1->Step2 Step3 Initiate Reaction: Add β-Lactamase Enzyme Step2->Step3 Step4 Monitor Absorbance at 405 nm Continuously for 3-5 min Step3->Step4 Step5 Calculate Initial Rate (V₀) from Linear Phase of Curve Step4->Step5 End End Step5->End

Caption: Workflow for measuring β-lactamase activity using the this compound protocol.

Methodology:

  • Set a spectrophotometer to read absorbance at 405 nm and equilibrate the measurement chamber to 30°C.[1]

  • In a quartz cuvette, prepare the reaction mixture by adding the assay buffer and the desired concentration of this compound (e.g., 100 μM). The total volume is typically 500 μL or 1 mL.

  • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

  • To initiate the reaction, add a small volume of the β-lactamase enzyme solution and mix quickly but gently.

  • Immediately begin recording the absorbance at 405 nm continuously for a set period (e.g., 3-5 minutes).

  • The initial reaction velocity (V₀) is determined from the slope of the linear portion of the absorbance vs. time plot.

  • Convert the rate from absorbance units/min to M/s using the Beer-Lambert law (V₀ = slope / Δε), where Δε is 6,400 M⁻¹cm⁻¹ and the path length is typically 1 cm.[1]

Protocol 3: Determination of K_m and k_cat

This protocol is an extension of the standard assay, designed to determine the Michaelis-Menten kinetic parameters.

Methodology:

  • Perform the standard kinetic assay (Protocol 2) using a range of this compound concentrations, typically spanning from 0.1 x K_m to 10 x K_m.

  • For each this compound concentration, calculate the initial reaction velocity (V₀).

  • Plot the initial velocities (V₀) against the corresponding this compound concentrations ([S]).

  • Fit the resulting data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression software to determine the values for K_m and V_max.[1]

  • Calculate the catalytic constant, k_cat, using the equation: k_cat = V_max / [E], where [E] is the total enzyme concentration in the assay.

Protocol 4: High-Throughput Screening (HTS) for Inhibitors

The this compound protocol is well-suited for identifying and characterizing β-lactamase inhibitors in a multi-well plate format.

G cluster_workflow Inhibitor Screening Workflow Dispense Dispense Enzyme, Buffer, and Test Compound to Wells Incubate Pre-incubate Enzyme with Test Compound Dispense->Incubate Initiate Initiate Reaction: Add this compound Substrate Incubate->Initiate Read Read Absorbance at 405 nm (Kinetic or Endpoint) Initiate->Read Analyze Analyze Data: Calculate % Inhibition Read->Analyze

Caption: General workflow for screening β-lactamase inhibitors using this compound.

Methodology:

  • In a 96- or 384-well plate, add the assay buffer, β-lactamase enzyme, and the test compound (or vehicle control).

  • Allow the enzyme and test compound to pre-incubate for a defined period (e.g., 15-30 minutes) at the assay temperature.

  • Initiate the reaction by adding a concentrated solution of this compound to all wells simultaneously using a multi-channel pipette or automated dispenser.

  • Immediately place the plate in a microplate reader and monitor the change in absorbance at 405 nm over time (kinetic read) or after a fixed incubation period (endpoint read).

  • Calculate the percent inhibition for each compound relative to the vehicle control. Promising hits can be further characterized by determining their IC₅₀ values and mechanism of inhibition.

References

Application Notes and Protocols: Preparation and Use of Centa Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Centa is a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer and other diseases. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in downstream applications. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell-based assays.

Properties of this compound

A summary of the physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Weight 450.5 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥98%

Solubility of this compound

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the solubility of this compound at room temperature (25°C).

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO 100222
Ethanol 2555.5
Methanol 1533.3
PBS (pH 7.4) <0.1Insoluble

Note: For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Weigh out 4.51 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the solution for 1-2 minutes until the this compound is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the 10 mM this compound stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay Using this compound

This protocol provides a general procedure for assessing the effect of this compound on cell viability using a resazurin-based assay.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM this compound stock solution in DMSO

  • Resazurin-based cell viability reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) with the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add the resazurin-based cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Calculate the cell viability as a percentage of the vehicle-treated control cells.

Stability and Storage

Proper storage of this compound stock solutions is critical to maintain their stability and activity.

Storage ConditionSolventStability
-20°C DMSOStable for up to 3 months
-80°C DMSOStable for up to 12 months
Room Temperature DMSOUnstable, use immediately
4°C DMSOStable for up to 1 week

Note: Avoid repeated freeze-thaw cycles. It is recommended to use an aliquot only once.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing a this compound stock solution and its application in a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot Solution vortex->aliquot store Store at -80°C aliquot->store treat Treat with this compound Dilutions store->treat Use Aliquot seed Seed Cells seed->treat incubate Incubate treat->incubate add_reagent Add Viability Reagent incubate->add_reagent read Read Plate add_reagent->read analyze Analyze Data read->analyze

Caption: Workflow for this compound stock solution preparation and use.

This compound Signaling Pathway

This compound inhibits the PI3K/Akt signaling pathway, which plays a key role in cell survival and proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream This compound This compound This compound->PI3K Response Cell Survival & Proliferation Downstream->Response

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Application Notes and Protocols: CENTA for the Detection of β-Lactamase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-lactamases are a diverse family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins. The detection and characterization of β-lactamase activity are crucial for understanding resistance mechanisms and for the development of new antibiotics and β-lactamase inhibitors. CENTA is a chromogenic cephalosporin (B10832234) substrate that provides a reliable and convenient method for the kinetic analysis of β-lactamases and for screening potential inhibitors. Upon hydrolysis by a β-lactamase, this compound undergoes a distinct color change, allowing for the spectrophotometric quantification of enzyme activity.[1][2][3][4]

Principle of the Assay

This compound is a cephalosporin derivative that contains a β-lactam ring. When a β-lactamase enzyme is present, it catalyzes the hydrolysis of the amide bond in the β-lactam ring. This irreversible reaction leads to the opening of the ring and the release of a chromophore. The intact this compound molecule is light yellow, and upon hydrolysis, it turns to a chrome yellow color, which can be quantified by measuring the increase in absorbance at approximately 405 nm.[2][3][4] The rate of this color change is directly proportional to the β-lactamase activity.

G cluster_reaction This compound Hydrolysis by β-Lactamase This compound This compound (Light Yellow) λmax ≈ 340 nm Hydrolyzed_this compound Hydrolyzed this compound (Chrome Yellow) λmax ≈ 405 nm This compound->Hydrolyzed_this compound Hydrolysis of β-lactam ring Enzyme β-Lactamase Enzyme->this compound

Figure 1: Signaling pathway of this compound hydrolysis by β-lactamase.

Advantages of this compound

This compound offers several advantages over other chromogenic substrates like nitrocefin (B1678963):

  • High Aqueous Solubility: Unlike nitrocefin, which requires stock solutions to be prepared in organic solvents like DMSO or DMF, this compound is highly soluble in aqueous buffers.[5][6] This simplifies assay preparation and avoids potential solvent effects on enzyme activity.

  • Stability: this compound exhibits greater stability in the presence of serum compared to nitrocefin, making it a more robust substrate for assays in complex biological matrices.[4][6]

  • Favorable Kinetics for Certain Enzymes: For some β-lactamases, such as the OXA-2 class D enzyme, this compound does not exhibit the initial "burst" of activity seen with nitrocefin, which can simplify kinetic analysis.[5]

Comparison with Nitrocefin

While both this compound and nitrocefin are effective chromogenic substrates, they have distinct properties that make them suitable for different applications.

FeatureThis compoundNitrocefin
Color Change Light yellow to chrome yellow[2][3]Yellow to red[7]
Wavelength (Intact) ~340 nm[3][4]~380-390 nm[6][7]
Wavelength (Hydrolyzed) ~405 nm[2][3][4]~486-500 nm[6][7]
Molar Extinction Coefficient (Δε) +6,400 M⁻¹cm⁻¹ at 405 nm[5]+17,500 M⁻¹cm⁻¹ at 486 nm[5]
Aqueous Solubility High[5][6]Requires DMSO or DMF[5][6]
Suitability for Plate Assays Not practical for direct colony detection on agar (B569324) plates[1][5]Can be used for direct colony testing[6]

Experimental Protocols

Materials
  • This compound β-Lactamase Substrate (Biotechnology Grade)[8][9]

  • β-lactamase enzyme (purified or in crude extract)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

  • 96-well microplates (clear, flat-bottom)

  • Pipettes and tips

  • For inhibitor screening: β-lactamase inhibitors

Protocol 1: Detection of β-Lactamase Activity

This protocol is designed to measure the activity of a β-lactamase sample.

G cluster_workflow β-Lactamase Activity Assay Workflow A Prepare this compound Stock Solution C Add Assay Buffer to Microplate A->C B Prepare Enzyme Dilutions D Add Enzyme Solution B->D C->D E Initiate Reaction with this compound D->E F Measure Absorbance at 405 nm E->F G Calculate Enzyme Activity F->G

Figure 2: Experimental workflow for β-lactamase activity detection.

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer. Store protected from light at -20°C.
  • Working this compound Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the assay buffer just before use.
  • Enzyme Solution: Prepare serial dilutions of the β-lactamase sample in the assay buffer.

2. Assay Procedure: a. To each well of a 96-well microplate, add 50 µL of the assay buffer. b. Add 25 µL of the diluted enzyme solution to the respective wells. Include a negative control with buffer only. c. Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes. d. Initiate the reaction by adding 25 µL of the working this compound solution to each well. e. Immediately measure the absorbance at 405 nm every minute for 10-30 minutes using a microplate reader.

3. Data Analysis: a. Plot the absorbance at 405 nm against time for each enzyme concentration. b. Determine the initial reaction velocity (V₀) from the linear portion of the curve. c. Enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (Slope of linear phase × Total assay volume) / (Δε × Path length × Enzyme volume) where Δε = +6,400 M⁻¹cm⁻¹

Protocol 2: Screening for β-Lactamase Inhibitors

This protocol is adapted for high-throughput screening of potential β-lactamase inhibitors.

G cluster_logic Inhibitor Screening Logic Start Add Enzyme and Inhibitor Incubate Pre-incubate Start->Incubate Add_this compound Add this compound Incubate->Add_this compound Measure Measure Activity Add_this compound->Measure Compare Compare to Control Measure->Compare Inhibition Inhibition Observed Compare->Inhibition Reduced Activity No_Inhibition No Significant Inhibition Compare->No_Inhibition Similar Activity

Figure 3: Logical relationship for β-lactamase inhibitor screening.

1. Preparation of Reagents:

  • Prepare this compound and enzyme solutions as described in Protocol 1.
  • Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer.

2. Assay Procedure: a. To each well of a 96-well microplate, add 50 µL of the assay buffer. b. Add 10 µL of the inhibitor solution to the test wells. Add 10 µL of buffer to the positive control (no inhibitor) and negative control (no enzyme) wells. c. Add 20 µL of the diluted enzyme solution to the test and positive control wells. Add 20 µL of buffer to the negative control wells. d. Incubate the plate at the desired temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction. e. Initiate the reaction by adding 20 µL of the working this compound solution to all wells. f. Immediately measure the absorbance at 405 nm at regular intervals.

3. Data Analysis: a. Calculate the initial reaction velocity for each well. b. Determine the percent inhibition using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] × 100 c. For potent inhibitors, determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a versatile and user-friendly chromogenic substrate for the detection and kinetic characterization of β-lactamase activity. Its excellent aqueous solubility and stability make it a valuable tool for researchers in academia and the pharmaceutical industry. The protocols provided herein offer a starting point for the reliable measurement of β-lactamase activity and the screening of potential inhibitors, contributing to the ongoing efforts to combat antibiotic resistance.

References

Application Notes and Protocols: Utilizing Centa for β-Lactamase Analysis in Crude Bacterial Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of β-lactamase-producing bacteria pose a significant threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. The study of these enzymes, often directly from their native bacterial environment, is crucial for understanding resistance mechanisms and for the discovery of novel β-lactamase inhibitors. Centa, a chromogenic cephalosporin (B10832234), serves as a valuable tool for these investigations. Upon hydrolysis of its β-lactam ring by a β-lactamase, this compound undergoes a distinct color change, providing a direct spectrophotometric measure of enzyme activity.[1]

These application notes provide detailed protocols for the use of this compound in crude bacterial extracts to detect and quantify β-lactamase activity and to screen for potential inhibitors. This compound is readily hydrolyzed by a broad spectrum of β-lactamases, with the notable exception of the Aeromonas hydrophila metalloenzyme.[2][3] Its high solubility in aqueous buffers offers an advantage over other chromogenic substrates like nitrocefin, which may require organic solvents.[4]

Applications

This compound is a versatile substrate suitable for a range of applications in the study of β-lactamases within crude bacterial extracts:

  • Kinetic Studies: Elucidation of enzyme kinetics (Km and kcat) to characterize β-lactamase activity.[2]

  • Detection of β-Lactamase Activity: Rapid and sensitive detection of β-lactamase presence in bacterial lysates.[3][4]

  • High-Throughput Screening (HTS): Screening of compound libraries to identify novel β-lactamase inhibitors.[4][5]

  • Enzyme Purification: Monitoring β-lactamase activity in fractions during purification processes.[2][4]

Quantitative Data: Kinetic Parameters of β-Lactamases with this compound

The following table summarizes the kinetic constants of various β-lactamases with this compound as a substrate. This data is crucial for comparative studies and for designing kinetic assays.

β-LactamaseClassKm (μM)kcat (s-1)kcat/Km (μM-1s-1)
TEM-1A144.50.32
SHV-1A4070.18
Sme-1A1400400
M. tuberculosisA2.5104
S. aureus PC1A4.89520
BcIIB6,000--
IMP-1B1400400
VIM-1B1.8430239
CphAB-No Hydrolysis-
P99C0.4922.5
GC1C0.251.56
OXA-10D0.4922.5
OXA-2D4.89520

Data sourced from Bebrone et al., 2001.[4]

Experimental Protocols

Protocol 1: Preparation of Crude Bacterial Extract

This protocol describes the preparation of a crude cell lysate containing β-lactamases from a bacterial culture.

Materials:

  • Bacterial culture grown to mid-log phase (OD600 ≈ 0.3-0.6)[6]

  • 5 mM HEPES buffer, pH 7.2[6]

  • Lysis buffer (e.g., 50 mM Sodium Phosphate buffer, pH 7.0)[7]

  • Protease inhibitor cocktail (optional)

  • Sonicator or French press[6]

  • Centrifuge (capable of >10,000 x g)

Procedure:

  • Harvest bacterial cells from the culture by centrifugation at 7,000 x g for 15 minutes.[6]

  • Wash the cell pellet twice with 5 mM HEPES buffer (pH 7.2) to remove media components.[6]

  • Resuspend the cell pellet in a small volume of lysis buffer (e.g., 1/100th of the original culture volume).[6]

  • Disrupt the cells by sonication on ice (e.g., 3 cycles of 1-minute bursts at 35% amplitude) or by using a French press.[6]

  • Clarify the lysate by centrifugation at high speed (e.g., 16,000 - 23,000 x g) for 20-30 minutes at 4°C to pellet cell debris.[6][8]

  • Carefully collect the supernatant, which is the crude bacterial extract containing the β-lactamase.[6]

  • Determine the total protein concentration of the extract using a standard method (e.g., Bradford or BCA assay) for normalization of enzyme activity.

Protocol 2: Determination of β-Lactamase Activity using this compound

This protocol outlines the spectrophotometric measurement of β-lactamase activity in a crude bacterial extract using this compound.

Materials:

  • Crude bacterial extract (from Protocol 1)

  • This compound solution (stock solution prepared in an appropriate buffer, e.g., PBS)

  • Assay buffer (e.g., 50 mM Sodium Phosphate buffer, pH 7.0)[7]

  • 96-well microplate (clear, flat-bottom)[9]

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a working solution of this compound in the assay buffer. The final concentration in the assay will depend on the specific β-lactamase being studied (refer to Km values in the data table). A concentration of 100 μM is often a good starting point.[4]

  • In a 96-well plate, add a specific volume of the crude bacterial extract (e.g., 1-50 µL) to each well.[8][9]

  • Add assay buffer to bring the total volume in each well to a desired pre-reaction volume (e.g., 180 µL).

  • Initiate the reaction by adding the this compound working solution to each well to reach the final desired concentration and a final volume (e.g., 200 µL).

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader.[1][4] The hydrolysis of this compound results in an increase in absorbance at this wavelength.[10][11]

  • Calculate the initial rate of the reaction (V0) from the linear portion of the absorbance vs. time curve.

  • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the hydrolyzed this compound product (+6,400 M-1cm-1 at 405 nm), c is the concentration, and l is the path length.[4]

Protocol 3: Screening for β-Lactamase Inhibitors using this compound

This protocol provides a method for screening potential β-lactamase inhibitors in a crude bacterial extract.

Materials:

  • Crude bacterial extract (from Protocol 1)

  • This compound solution

  • Assay buffer

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., clavulanic acid)[12]

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the crude bacterial extract to each well.

  • Add the test compounds at various concentrations to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with only the solvent as a negative (vehicle) control.

  • Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the interaction between the enzyme and the potential inhibitors.

  • Initiate the enzymatic reaction by adding the this compound working solution to all wells.

  • Monitor the change in absorbance at 405 nm over time.

  • Calculate the percentage of inhibition for each test compound concentration by comparing the reaction rate in the presence of the compound to the rate of the negative control.

Visualizations

Centa_Hydrolysis Enzymatic Hydrolysis of this compound by β-Lactamase This compound This compound (β-Lactam Ring Intact) Hydrolyzed_this compound Hydrolyzed this compound (Broken β-Lactam Ring) This compound->Hydrolyzed_this compound Hydrolysis Beta_Lactamase β-Lactamase (Enzyme) Beta_Lactamase->this compound Catalyzes

Caption: Hydrolysis of this compound by β-Lactamase.

Experimental_Workflow General Workflow for this compound Assay in Crude Bacterial Extracts cluster_prep Sample Preparation cluster_assay β-Lactamase Assay Bacterial_Culture Bacterial Culture Harvest_Wash Harvest & Wash Cells Bacterial_Culture->Harvest_Wash Cell_Lysis Cell Lysis (Sonication/French Press) Harvest_Wash->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Crude_Extract Crude Bacterial Extract Centrifugation->Crude_Extract Mix_Reactants Mix Crude Extract, Buffer, and this compound Crude_Extract->Mix_Reactants Incubation Incubation Mix_Reactants->Incubation Measure_Absorbance Measure Absorbance at 405 nm Incubation->Measure_Absorbance Data_Analysis Data Analysis (Activity/Inhibition) Measure_Absorbance->Data_Analysis

Caption: Workflow for β-Lactamase Assay.

References

Application Notes and Protocols for CENTA Assay of Chromatographic Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery and enzyme purification, chromatographic techniques are essential for separating and isolating target molecules from complex mixtures. Following fractionation, a rapid and reliable method is required to identify the fractions containing the active enzyme of interest. The CENTA assay is a chromogenic method used for the detection and quantification of β-lactamase activity. This compound, a chromogenic cephalosporin, is hydrolyzed by β-lactamases, resulting in a color change that can be measured spectrophotometrically.[1][2][3] This application note provides a detailed protocol for the use of the this compound assay to screen and quantify β-lactamase activity in fractions obtained from chromatographic separation.

Principle of the Assay

The this compound assay relies on the enzymatic hydrolysis of the β-lactam ring in the this compound molecule by a β-lactamase. The intact this compound substrate is a yellow compound. When the β-lactam ring is cleaved, the molecular structure is altered, leading to the formation of a product with a distinct color and a different absorption spectrum.[1] The rate of this color change is directly proportional to the β-lactamase activity in the sample. By measuring the change in absorbance over time, the enzymatic activity of each chromatographic fraction can be determined. The hydrolysis of this compound can be monitored by recording the absorbance variation at 405 nm (Δε = +6,400 M⁻¹ cm⁻¹).[1]

Data Presentation

The quantitative data obtained from the this compound assay of chromatographic fractions can be effectively summarized in a purification table. This table allows for a clear comparison of enzyme activity, protein concentration, and purification fold at each step of the purification process.

Table 1: Example of a Purification Table for a Hypothetical β-Lactamase Purification

Purification StepTotal Volume (mL)Total Protein (mg)Total Activity (Units*)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract10050010,000201001
Ammonium Sulfate Precipitation201508,50056.7852.8
Ion-Exchange Chromatography (Pooled Fractions)15257,0002807014
Size-Exclusion Chromatography (Pooled Fractions)1055,5001,1005555

*One unit of β-lactamase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmol of this compound per minute under the specified assay conditions.

Experimental Protocols

Materials and Reagents
  • This compound (β-Lactamase Substrate)

  • Assay Buffer (e.g., 50 mM Sodium Phosphate (B84403) buffer, pH 7.0)

  • Chromatographic fractions to be assayed

  • Purified β-lactamase (for positive control and standard curve)

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • 96-well microplates or cuvettes

  • Pipettes and sterile pipette tips

Preparation of Reagents
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a concentration of 10 mg/mL. Store this stock solution at -20°C, protected from light.

  • Working this compound Solution: On the day of the assay, dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh before each experiment.

  • Assay Buffer: Prepare the appropriate assay buffer and ensure the pH is adjusted correctly. For metallo-β-lactamases, it is important to use a buffer that does not chelate essential metal ions (e.g., avoid phosphate buffers if zinc is required) and supplement with the necessary divalent cations if needed.

Experimental Workflow for Screening Chromatographic Fractions

The following diagram illustrates the overall workflow for purifying an enzyme and subsequently assaying the collected fractions using the this compound assay.

experimental_workflow cluster_purification Enzyme Purification cluster_assay This compound Assay Crude Extract Crude Extract Chromatography Chromatography Crude Extract->Chromatography Load Fraction Collector Fraction Collector Chromatography->Fraction Collector Elute Assay Plate Assay Plate Fraction Collector->Assay Plate Transfer Fractions Spectrophotometer Spectrophotometer Assay Plate->Spectrophotometer Measure Absorbance Reagent Prep Prepare this compound Working Solution Reagent Prep->Assay Plate Add Data Analysis Data Analysis Spectrophotometer->Data Analysis Calculate Activity Identify Active Fractions Identify Active Fractions Data Analysis->Identify Active Fractions Pool Fractions Pool Fractions Identify Active Fractions->Pool Fractions Combine for next step

Caption: Overall workflow from enzyme purification to identification of active fractions.

Detailed Protocol for this compound Assay of Chromatographic Fractions

The following protocol is designed for a 96-well microplate format, which is ideal for screening a large number of fractions.

  • Prepare the Microplate:

    • Add 10-50 µL of each chromatographic fraction to individual wells of a 96-well plate.

    • Include a "blank" well containing only the assay buffer.

    • Include a "positive control" well with a known concentration of purified β-lactamase.

    • If a standard curve is desired for absolute quantification, prepare serial dilutions of a β-lactamase standard in separate wells.

    • Adjust the volume in all wells to 50 µL with assay buffer.

  • Initiate the Reaction:

    • Prepare the this compound working solution.

    • Add 50 µL of the this compound working solution to each well to initiate the enzymatic reaction. The total volume in each well will be 100 µL.

  • Measure Absorbance:

    • Immediately place the microplate in a microplate reader.

    • Measure the absorbance at 405 nm.

    • For kinetic analysis, take readings at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes. For a simpler endpoint assay, take a single reading after a fixed incubation time (e.g., 15 minutes).

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • For kinetic assays, determine the rate of change in absorbance (ΔA/min) for each fraction. The linear portion of the reaction curve should be used for this calculation.

    • The enzymatic activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * path length (cm) * Volume of Fraction (mL)) Where ε (the molar extinction coefficient for the product of this compound hydrolysis) is 6,400 M⁻¹ cm⁻¹.

    • Plot the activity of each fraction against the fraction number to generate an activity profile for the chromatography run.

The logical flow of the this compound assay protocol is depicted in the following diagram:

assay_protocol start Start prep_plate Prepare 96-well plate: - Add fractions - Add controls (blank, positive) start->prep_plate add_buffer Adjust volume in each well with assay buffer prep_plate->add_buffer prep_this compound Prepare this compound working solution add_buffer->prep_this compound add_this compound Add this compound working solution to all wells to start the reaction prep_this compound->add_this compound measure_abs Measure absorbance at 405 nm (kinetic or endpoint) add_this compound->measure_abs calculate_rate Calculate rate of absorbance change (ΔA/min) for each fraction measure_abs->calculate_rate calculate_activity Calculate enzymatic activity for each fraction calculate_rate->calculate_activity plot_profile Plot activity vs. fraction number calculate_activity->plot_profile identify_peak Identify peak activity fractions plot_profile->identify_peak end_assay End identify_peak->end_assay

Caption: Step-by-step logical flow of the this compound assay protocol.

Conclusion

The this compound assay provides a robust and convenient method for detecting and quantifying β-lactamase activity in chromatographic fractions. Its simplicity and sensitivity make it an invaluable tool in the purification of β-lactamases and in the screening for novel β-lactamase inhibitors. By following the detailed protocols and data presentation guidelines in this application note, researchers can efficiently identify and characterize active fractions, thereby accelerating their drug discovery and development efforts.

References

Application Notes and Protocols for the Quantitative Analysis of β-Lactamase with Centa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes inactivate antibiotics like penicillins and cephalosporins by hydrolyzing the amide bond in the β-lactam ring.[1][2][3][4] The quantitative analysis of β-lactamase activity is crucial for understanding resistance mechanisms and for the development of new antibiotics and β-lactamase inhibitors.[1] Centa, a chromogenic cephalosporin (B10832234), serves as an excellent substrate for these studies.[5][6][7][8] Upon hydrolysis by β-lactamase, the β-lactam ring of this compound is cleaved, causing a distinct color change from light yellow to chrome yellow.[9][10] This change can be quantified spectrophotometrically by monitoring the increase in absorbance at 405 nm, providing a direct measure of enzyme activity.[5][10]

This compound is readily hydrolyzed by a broad spectrum of β-lactamases, making it a versatile tool for kinetic studies and enzyme characterization.[5][6][7][8] Unlike some other chromogenic substrates, this compound is highly soluble in aqueous buffers, simplifying experimental setup.[5] These application notes provide a detailed protocol for the quantitative analysis of β-lactamase using this compound, including data presentation and visualization of the experimental workflow and enzymatic reaction.

Data Presentation

The following tables summarize the kinetic parameters of various β-lactamases with this compound as a substrate. This data is essential for comparative analysis and for designing kinetic experiments.

Table 1: Kinetic Parameters of Class A, C, and D β-Lactamases with this compound

EnzymeClassK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (μM⁻¹s⁻¹)
SHV-1A4070.18
TEM-1A130180014
M. tuberculosisA11004.50.004
S. aureus PC1A232500110
E. cloacae 908RC651.50.023
P99C601.50.025
AmpCC701.20.017
OXA-10D30004500.15
OXA-2D95130.14

Data compiled from published research.[5]

Table 2: Kinetic Parameters of Class B Metallo-β-Lactamases with this compound

EnzymeClassK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (μM⁻¹s⁻¹)
B. cereus BcIIB6000--
IMP-1B4002000.5
CfiAB75.70.8
VIM-1B4.5316.9

Data compiled from published research. Note: For some enzymes, only the K_m_ value was determined as this compound acts as a competitive inhibitor.[5]

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of β-lactamase activity using this compound.

Materials
  • This compound substrate

  • Purified β-lactamase enzyme or bacterial crude extract

  • 50 mM Sodium Phosphate (B84403) buffer, pH 7.0

  • For metallo-β-lactamases: 100 µM ZnSO₄ in the phosphate buffer

  • Spectrophotometer (plate reader or cuvette-based) capable of reading absorbance at 405 nm

  • Microplates (96-well, clear, flat-bottom) or quartz cuvettes

  • Pipettes and sterile, nuclease-free pipette tips

  • Nuclease-free water

Methods

1. Reagent Preparation

  • This compound Stock Solution: Prepare a stock solution of this compound in 50 mM sodium phosphate buffer (pH 7.0). The high solubility of this compound in aqueous buffers allows for a wide range of stock concentrations.[5] A typical stock concentration is 1-10 mM. Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.

  • Enzyme Dilution: Dilute the purified β-lactamase or bacterial crude extract in 50 mM sodium phosphate buffer (pH 7.0) to a concentration that will result in a linear rate of substrate hydrolysis over the desired time course. The optimal enzyme concentration should be determined empirically.

2. Assay Procedure

  • Set up the reaction mixture:

    • In a microplate well or a cuvette, add the appropriate volume of 50 mM sodium phosphate buffer (pH 7.0). For metallo-β-lactamases, use the buffer supplemented with 100 µM ZnSO₄.[5]

    • Add the desired volume of the this compound stock solution to achieve the final substrate concentration. The final concentration should ideally be around the K_m_ value of the enzyme, but can be varied for kinetic studies.

    • The total reaction volume can be adjusted as needed (e.g., 100 µL for a 96-well plate or 1 mL for a cuvette).

  • Initiate the reaction:

    • Add the diluted β-lactamase enzyme to the reaction mixture to start the reaction.

    • Mix gently by pipetting or shaking.

  • Monitor the reaction:

    • Immediately start monitoring the increase in absorbance at 405 nm (Δɛ = +6,400 M⁻¹cm⁻¹) over time using a spectrophotometer.[5] Alternatively, the decrease in absorbance at 346 nm (Δɛ = -2,500 M⁻¹cm⁻¹) can be monitored.[5]

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Plot the absorbance at 405 nm against time.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (slope of the line).

    • Convert the change in absorbance per unit time (ΔAbs/min) to the rate of substrate hydrolysis (µmol/min) using the Beer-Lambert law: Rate (µmol/min) = (ΔAbs/min) / (ε * l) * V * 10⁶ where:

      • ε is the molar extinction coefficient of the product at 405 nm (6,400 M⁻¹cm⁻¹)[5]

      • l is the path length of the cuvette or the well (in cm)

      • V is the total reaction volume (in L)

    • To determine the kinetic parameters (K_m_ and V_max_), perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.

Visualizations

The following diagrams illustrate the enzymatic reaction and the experimental workflow.

EnzymaticReaction cluster_reactants Reactants cluster_products Products This compound This compound Hydrolyzed this compound Hydrolyzed this compound This compound->Hydrolyzed this compound Hydrolysis H2O H2O Hydrolysis Hydrolysis H2O->Hydrolysis β-Lactamase β-Lactamase β-Lactamase->Hydrolysis Catalyzes Inactive β-Lactamase Inactive β-Lactamase Hydrolysis->Inactive β-Lactamase

Caption: Enzymatic hydrolysis of this compound by β-lactamase.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, this compound, Enzyme) B Mix Reagents in Microplate/Cuvette A->B C Initiate Reaction with Enzyme B->C D Monitor Absorbance at 405 nm C->D E Plot Absorbance vs. Time D->E F Calculate Initial Velocity (V₀) E->F G Determine Kinetic Parameters (K_m_, V_max_) F->G

Caption: Experimental workflow for β-lactamase activity assay.

References

Application Notes and Protocols for Centa-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assays related to the term "Centa." It addresses two distinct methodologies to ensure comprehensive coverage, as the term can refer to different experimental contexts. The primary focus is on assays for the PKA and Epac signaling pathways, given their central role in cellular communication and drug development. Additionally, this guide details the use of this compound as a chromogenic substrate in β-lactamase assays, a critical tool in antibiotic resistance research.

Section 1: Assays for cAMP, PKA, and Epac Signaling

Cyclic AMP (cAMP) is a crucial second messenger that mediates a wide array of cellular responses by activating two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[1] Monitoring the activity of these signaling pathways is vital for understanding various physiological processes and for the development of targeted therapeutics. While no widely documented assay is formally named a "this compound-based assay" for this pathway, Förster Resonance Energy Transfer (FRET)-based biosensors are the gold standard for real-time analysis of cAMP, PKA, and Epac activity in living cells.[2][3]

External signals, such as hormones and neurotransmitters, bind to G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP.[4] Elevated cAMP levels lead to the activation of PKA and Epac, which in turn regulate a multitude of cellular functions, including gene expression, metabolism, and cell proliferation.[1][5]

camp_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Signal GPCR GPCR Signal->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC ATP ATP ATP->AC PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates PKA_Substrates PKA Substrates PKA->PKA_Substrates phosphorylates Rap1 Rap1 Epac->Rap1 activates Cellular_Response_PKA Cellular Response PKA_Substrates->Cellular_Response_PKA Cellular_Response_Epac Cellular Response Rap1->Cellular_Response_Epac

Figure 1: The cAMP signaling pathway leading to PKA and Epac activation.

Genetically encoded FRET biosensors allow for the real-time visualization of kinase activity within living cells.[6][7] These biosensors typically consist of a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) flanking a sensor domain. For PKA, this sensor domain is a PKA-specific substrate peptide linked to a phospho-amino acid binding domain.[2] Phosphorylation by active PKA induces a conformational change that alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency.[2][8] Similarly, Epac-based biosensors undergo a conformational change upon binding to cAMP, which also results in a measurable change in FRET.[9][10]

fret_assay_workflow Start Start Cell_Culture Culture and transfect cells with FRET biosensor plasmid Start->Cell_Culture Imaging_Setup Mount cells on microscope and acquire baseline FRET signal Cell_Culture->Imaging_Setup Stimulation Add agonist/antagonist to stimulate signaling pathway Imaging_Setup->Stimulation Time_Lapse Acquire time-lapse images of donor and acceptor fluorescence Stimulation->Time_Lapse Analysis Calculate FRET ratio change over time Time_Lapse->Analysis End End Analysis->End

Figure 2: General workflow for a FRET-based biosensor assay.

Experimental Protocol: FRET Imaging of PKA Activity

This protocol is adapted for a generic A-Kinase Activity Reporter (AKAR).

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or HeLa) on glass-bottom dishes suitable for microscopy.

    • Transfect cells with the AKAR biosensor plasmid using a suitable transfection reagent. Allow for 24-48 hours of expression.

  • Imaging:

    • Replace the culture medium with an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution).

    • Mount the dish on an inverted fluorescence microscope equipped for FRET imaging.

    • Acquire baseline images using excitation and emission filters for both the donor (e.g., CFP) and acceptor (e.g., YFP). A typical filter set would be:

      • Excitation: 430/25 nm

      • CFP Emission: 470/30 nm

      • FRET (YFP) Emission: 535/30 nm

    • Record baseline images for 2-5 minutes.[11]

  • Stimulation and Data Acquisition:

    • Add the stimulus (e.g., Forskolin to activate adenylyl cyclase, or a specific GPCR agonist) to the dish.

    • Immediately begin time-lapse imaging, acquiring images every 15-30 seconds for 10-30 minutes.

  • Data Analysis:

    • For each time point, measure the average fluorescence intensity of the donor and acceptor channels in regions of interest (i.e., transfected cells).

    • Calculate the FRET ratio (Acceptor/Donor).

    • Normalize the FRET ratio to the baseline to determine the change in PKA activity over time.

Data Presentation

Time (minutes)Normalized FRET Ratio (Control)Normalized FRET Ratio (Treated)
01.001.00
21.011.15
40.991.35
61.001.48
81.021.50
101.011.49

Besides FRET, several other methods are available to quantify cAMP levels, often in a high-throughput format.

  • Luminescence-Based Assays: These assays, such as the cAMP-Glo™ Assay, are based on the principle that cAMP stimulates PKA activity, which depletes ATP. The remaining ATP is then detected in a coupled luciferase reaction, where the light output is inversely proportional to the cAMP concentration.[12]

  • ELISA Kits: Competitive enzyme-linked immunosorbent assays (ELISAs) are also widely used. In these assays, free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.[13][14]

Section 2: this compound Chromogenic Assay for β-Lactamase Activity

This compound is a chromogenic cephalosporin (B10832234) substrate used for the detection and kinetic analysis of β-lactamase enzymes.[15][16] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. The hydrolysis of the β-lactam ring in this compound by a β-lactamase results in a distinct color change from light yellow to chrome yellow, which can be quantified spectrophotometrically.[17] This assay is valuable for screening β-lactamase inhibitors and for fundamental studies of enzyme activity.[16][18]

The this compound molecule contains a β-lactam ring that is susceptible to enzymatic cleavage. When a β-lactamase hydrolyzes this ring, a structural rearrangement occurs, releasing a chromophore. This results in an increase in absorbance at approximately 405 nm.[15][16]

centa_assay_mechanism CENTA_Substrate This compound (Light Yellow) Abs ~340 nm Hydrolyzed_Product Hydrolyzed this compound (Chrome Yellow) Abs ~405 nm CENTA_Substrate->Hydrolyzed_Product Hydrolysis Beta_Lactamase β-Lactamase Beta_Lactamase->Hydrolyzed_Product

Figure 3: Mechanism of the this compound chromogenic β-lactamase assay.

A common application of the this compound assay is to screen for inhibitors of β-lactamase activity. This is typically done in a 96-well plate format to allow for high-throughput analysis. The experimental design involves measuring the rate of this compound hydrolysis in the presence and absence of potential inhibitors.

Experimental Protocol: β-Lactamase Inhibitor Screening

  • Reagent Preparation:

    • Prepare a solution of β-lactamase enzyme in an appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).[16]

    • Prepare a stock solution of this compound in the same assay buffer.

    • Dissolve potential inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Setup (96-well plate):

    • Test Wells: Add assay buffer, β-lactamase enzyme, and the test inhibitor.

    • Positive Control (No Inhibition): Add assay buffer, β-lactamase enzyme, and solvent (e.g., DMSO).

    • Negative Control (No Enzyme): Add assay buffer and this compound substrate.

    • Pre-incubate the plate for 10-15 minutes at the desired temperature (e.g., 30°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding the this compound solution to all wells.

    • Immediately place the plate in a microplate reader set to measure absorbance at 405 nm.

    • Record absorbance readings kinetically (e.g., every 30 seconds) for 10-30 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

    • Plot percent inhibition against inhibitor concentration to determine the IC50 value.

Data Presentation

Inhibitor Conc. (µM)Reaction Rate (mOD/min)% Inhibition
0 (Control)50.20
145.110.2
1026.846.6
5010.579.1
1004.890.4

References

Application Notes and Protocols for the Use of Centa Substrate in Microplate Reader Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centa is a chromogenic cephalosporin (B10832234) substrate widely utilized for the kinetic characterization of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2] Upon hydrolysis of its β-lactam ring by a β-lactamase, this compound undergoes a distinct color change from a faint yellow to a vibrant chrome yellow.[3][4] This change in absorbance, readily quantifiable using a microplate reader, makes this compound an invaluable tool for studying enzyme kinetics, screening for β-lactamase inhibitors, and detecting β-lactamase activity in various samples.[1][5][6]

Unlike some other chromogenic substrates like nitrocefin, this compound boasts high solubility in aqueous buffers, eliminating the need for organic solvents such as DMSO or DMF.[1][6] While it is not suitable for detecting β-lactamase-producing colonies directly on agar (B569324) plates, its utility in solution-based assays is well-established.[1][2]

Principle of the Assay

The core of the this compound-based assay lies in the enzymatic hydrolysis of the β-lactam ring. This reaction cleaves the molecule, releasing a chromophore that leads to an increase in absorbance at 405 nm.[1][3][5] The rate of this color change is directly proportional to the β-lactamase activity under the given conditions. By monitoring the absorbance change over time, one can determine key kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), or assess the potency of inhibitory compounds.[1]

Signaling and Reaction Pathway

The following diagram illustrates the mechanism of β-lactam antibiotic action and its inhibition by β-lactamase, which can be assayed using the this compound substrate.

Beta_Lactamase_Action PBP Penicillin-Binding Protein (PBP) CW Cell Wall Synthesis PBP->CW BetaLactam β-Lactam Antibiotic (e.g., Penicillin) BetaLactam->PBP Inhibits BetaLactamase β-Lactamase BetaLactamase->BetaLactam Hydrolyzes This compound This compound Substrate (Light Yellow) BetaLactamase->this compound Hydrolyzes Hydrolyzedthis compound Hydrolyzed this compound (Chrome Yellow) This compound->Hydrolyzedthis compound InactiveAntibiotic Inactive Antibiotic

Caption: Mechanism of β-lactamase action and its detection using this compound.

Quantitative Data Summary

The kinetic parameters of this compound hydrolysis vary depending on the specific β-lactamase enzyme. Below is a summary of reported kinetic constants for this compound with a selection of β-lactamases.

β-LactamaseClassKm (μM)kcat (s-1)kcat/Km (μM-1s-1)Reference
TEM-1A77100.13[7]
SHV-1A144.50.32[1]
Sme-1A3101200.39[1]
BcIIB6000--[8]
IMP-1B1200200[1]
CfiAB2.5-1070.7-2.8[1]
908R (E. cloacae)C10111.1[1]
P. aeruginosaC25-50631.3-2.5[1]
OXA-10D14-100090.009-0.64[1]
OXA-2D4.8132.7[1]

Note: Kinetic parameters can vary based on experimental conditions such as buffer composition, pH, and temperature. The data presented here is for comparative purposes.

Experimental Protocols

General β-Lactamase Activity Assay

This protocol provides a general method for measuring β-lactamase activity using this compound in a 96-well microplate format.

Materials:

  • This compound β-Lactamase Substrate

  • Purified β-lactamase enzyme or crude cell extract

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0. For metallo-β-lactamases, supplement with 100 μM ZnSO4.[1]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of absorbance measurements at 405 nm

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in the assay buffer to a desired stock concentration (e.g., 1-10 mM). This compound is highly soluble in aqueous buffers.[6] Store aliquots at -20°C for up to 3 months.[9]

  • Prepare Enzyme Dilutions: Dilute the β-lactamase enzyme in cold assay buffer to a concentration that will result in a linear rate of hydrolysis over the desired measurement period.

  • Assay Setup:

    • Add 180 μL of assay buffer to each well of the microplate.

    • Add 10 μL of the diluted enzyme solution to the appropriate wells.

    • Include a negative control with 10 μL of assay buffer instead of the enzyme.

  • Initiate Reaction: Add 10 μL of the this compound stock solution to each well to initiate the reaction. The final volume should be 200 μL.

  • Measure Absorbance: Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30-60 seconds for 10-30 minutes. The hydrolysis of this compound can also be monitored by the decrease in absorbance at 346 nm.[1][5]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs405/min) from the linear portion of the kinetic curve.

    • Use the molar extinction coefficient of hydrolyzed this compound (Δε = +6,400 M-1cm-1 at 405 nm) to convert the rate to μmol/min.[1][5]

The following diagram outlines the experimental workflow for a general β-lactamase activity assay.

Assay_Workflow Prep_this compound Prepare this compound Stock Solution Initiate Initiate Reaction (Add this compound) Prep_this compound->Initiate Prep_Enzyme Prepare Enzyme Dilutions Setup_Plate Set up 96-well Plate (Buffer + Enzyme) Prep_Enzyme->Setup_Plate Setup_Plate->Initiate Measure Measure Absorbance at 405 nm (Kinetic) Initiate->Measure Analyze Analyze Data (Calculate Rate) Measure->Analyze

Caption: Experimental workflow for β-lactamase activity assay using this compound.

Protocol for β-Lactamase Inhibitor Screening

This protocol is designed for high-throughput screening of potential β-lactamase inhibitors.

Materials:

  • Same as the general activity assay.

  • Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare Reagents: Prepare this compound stock solution and enzyme dilutions as described in the general protocol.

  • Assay Setup:

    • Add 170 μL of assay buffer to each well.

    • Add 10 μL of the diluted enzyme solution.

    • Add 10 μL of the inhibitor compound at various concentrations (or a fixed concentration for primary screening). For vehicle controls, add 10 μL of the solvent.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 μL of the this compound stock solution to each well.

  • Measure and Analyze: Measure the absorbance at 405 nm as described previously. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. IC50 values can be determined by fitting the dose-response data to a suitable equation.[10]

The logical relationship for inhibitor screening is depicted in the diagram below.

Inhibitor_Screening Enzyme β-Lactamase Binding Enzyme-Inhibitor Binding Enzyme->Binding Reaction Enzyme-Substrate Reaction Enzyme->Reaction Inhibitor Test Compound (Inhibitor) Inhibitor->Binding This compound This compound Substrate This compound->Reaction No_Reaction Inhibition of Hydrolysis Binding->No_Reaction Leads to Hydrolysis This compound Hydrolysis (Color Change) Reaction->Hydrolysis Results in

Caption: Logical workflow for β-lactamase inhibitor screening.

Troubleshooting and Considerations

  • Substrate Instability: Although generally stable, prolonged storage of this compound solutions at room temperature can lead to spontaneous hydrolysis. It is recommended to use freshly prepared solutions or frozen aliquots.[9]

  • Inner Filter Effect: At high substrate or product concentrations, the absorbance may not be linear with concentration. It is important to work within a range where the Beer-Lambert law is obeyed.

  • Enzyme Concentration: The concentration of the enzyme should be optimized to ensure a linear reaction rate for the duration of the assay.

  • Inhibitor Interference: Some inhibitor compounds may absorb light at 405 nm, interfering with the assay. It is crucial to run controls containing the inhibitor without the enzyme to correct for any background absorbance.

  • Product Inhibition: In some cases, the hydrolyzed products of this compound may exhibit inhibitory effects on the β-lactamase.[11] This should be considered when analyzing kinetic data, especially in assays with high enzyme or substrate concentrations.

By following these detailed application notes and protocols, researchers can effectively utilize the this compound substrate for robust and reliable characterization of β-lactamase activity and inhibition in microplate reader assays.

References

Measuring β-Lactamase Inhibition with the Chromogenic Substrate Centa: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes inactivate antibiotics like penicillins and cephalosporins by hydrolyzing the amide bond in the characteristic β-lactam ring.[1] The development of β-lactamase inhibitors is a critical strategy to combat this resistance mechanism. A key step in this process is the accurate and efficient measurement of enzyme inhibition. Centa, a chromogenic cephalosporin (B10832234), serves as an excellent substrate for this purpose.[2][3][4] Upon hydrolysis by β-lactamase, the β-lactam ring of this compound is opened, causing a distinct color change from light yellow to chrome yellow.[2][5] This change in absorbance, readily quantifiable by spectrophotometry at 405 nm, provides a direct measure of β-lactamase activity.[2][3][5]

These application notes provide detailed protocols for utilizing this compound to determine the inhibitory activity of compounds against various β-lactamases.

Principle of the this compound Assay

The this compound assay is a continuous spectrophotometric method used to measure the kinetics of β-lactamase activity. This compound is a β-lactamase-susceptible chromogenic cephalosporin.[5] When the β-lactam ring of this compound is hydrolyzed by a β-lactamase, it results in a product with a significant shift in its maximum absorbance wavelength (λmax) from approximately 340 nm to 405 nm.[5] The rate of increase in absorbance at 405 nm is directly proportional to the rate of this compound hydrolysis and thus to the β-lactamase activity. The presence of a β-lactamase inhibitor will decrease the rate of this color change, allowing for the quantification of inhibitory potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition This compound This compound (Light Yellow, λmax ~340 nm) Hydrolyzed_this compound Hydrolyzed this compound (Chrome Yellow, λmax ~405 nm) This compound->Hydrolyzed_this compound Hydrolysis of β-lactam ring Beta_Lactamase β-Lactamase Beta_Lactamase->this compound Inhibited_Enzyme Inhibited β-Lactamase Beta_Lactamase->Inhibited_Enzyme Inhibitor β-Lactamase Inhibitor Inhibitor->Inhibited_Enzyme

Figure 1: Mechanism of this compound hydrolysis and β-lactamase inhibition.

Advantages of Using this compound

This compound offers several advantages over other chromogenic substrates like nitrocefin:

  • High Aqueous Solubility: Unlike nitrocefin, which requires stock solutions to be prepared in organic solvents like DMSO or DMF, this compound is highly soluble in aqueous buffers.[3][6] This simplifies reagent preparation and reduces the potential for solvent effects on enzyme activity.

  • Good Substrate for a Broad Range of β-Lactamases: this compound is readily hydrolyzed by β-lactamases of all classes (A, B, C, and D), with the exception of some specific metallo-β-lactamases like the Aeromonas hydrophila enzyme.[3][4][7]

  • Suitability for Kinetic Studies: It is a valuable tool for detailed kinetic studies and for detecting enzyme presence in crude extracts or during purification.[3][4][7]

Data Presentation: Kinetic Parameters of this compound with Various β-Lactamases

The following table summarizes the kinetic constants for the hydrolysis of this compound by a selection of β-lactamases. These values are essential for designing experiments and interpreting results.

β-Lactamase (Class)EnzymeK_m (μM)k_cat (s⁻¹)k_cat/K_m (μM⁻¹s⁻¹)Reference
A TEM-1110110010[3]
SHV-11078078[3]
PSE-423341.5[8]
B (Metallo) IMP-12004002[3]
VIM-26004300.7[9]
NDM-11502801.9[9]
C E. cloacae 908R1011011[3]
P99633906.2[10]
D OXA-100.4922.5[3]

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer, pH, temperature).

Experimental Protocols

Materials and Reagents
  • This compound (can be synthesized from cephalothin (B1668815) or purchased commercially)

  • Purified β-lactamase enzyme

  • Test compounds (potential inhibitors)

  • Assay Buffer: 50 mM sodium phosphate (B84403), pH 7.0. For metallo-β-lactamases, supplement with 50-100 μM ZnSO₄.[3]

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of absorbance measurements at 405 nm

  • Multichannel pipettes

Protocol 1: Determination of IC50 Values for β-Lactamase Inhibitors

This protocol is designed to determine the concentration of a test compound that inhibits 50% of the β-lactamase activity.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, This compound, Enzyme, and Inhibitor Solutions Add_Inhibitor Add serial dilutions of inhibitor to wells Reagents->Add_Inhibitor Add_Enzyme Add β-lactamase to each well Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate enzyme and inhibitor Add_Enzyme->Pre_Incubate Add_this compound Initiate reaction by adding this compound Pre_Incubate->Add_this compound Measure_Abs Measure absorbance at 405 nm kinetically over time Add_this compound->Measure_Abs Calculate_Rate Calculate initial reaction rates (V₀) Measure_Abs->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] (log scale) Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value from the curve Plot_Data->Determine_IC50

Figure 2: Experimental workflow for IC50 determination.

1. Preparation of Reagents:

  • Assay Buffer: Prepare 50 mM sodium phosphate buffer, pH 7.0. If using a metallo-β-lactamase, add ZnSO₄ to a final concentration of 100 µM.[3]
  • This compound Stock Solution: Prepare a stock solution of this compound in the assay buffer. A typical stock concentration is 1-2 mM. The final concentration in the assay is usually close to the K_m value for the specific enzyme.
  • Enzyme Working Solution: Dilute the purified β-lactamase in assay buffer to a concentration that gives a linear increase in absorbance at 405 nm for at least 10-15 minutes. The optimal concentration should be determined empirically.
  • Inhibitor Stock and Dilutions: Prepare a stock solution of the test compound, typically in DMSO. Create a serial dilution series of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2% (v/v), as higher concentrations may affect enzyme activity.

2. Assay Procedure:

  • To the wells of a 96-well microplate, add the components in the following order:
  • Assay Buffer
  • Inhibitor solution (at various concentrations) or vehicle control (for 0% and 100% activity controls).
  • Enzyme working solution (add to all wells except the no-enzyme control).
  • Pre-incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the this compound solution to all wells.
  • Immediately place the microplate in a spectrophotometer pre-set to the same temperature.
  • Measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes.

3. Data Analysis:

  • For each concentration of the inhibitor, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).
  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100 Where V₀_inhibitor is the rate in the presence of the inhibitor and V₀_control is the rate without the inhibitor.
  • Plot the % Inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Kinetic Parameters (K_m and V_max)

This protocol is used to determine the Michaelis-Menten constants for this compound with a specific β-lactamase.

1. Preparation of Reagents:

  • Prepare assay buffer and enzyme working solution as described in Protocol 1.
  • Prepare a serial dilution of the this compound stock solution in the assay buffer to cover a range of concentrations, typically from 0.1 x K_m to 10 x K_m.

2. Assay Procedure:

  • Add the assay buffer and a fixed amount of the enzyme working solution to multiple wells of a 96-well plate.
  • Initiate the reactions by adding the different concentrations of this compound to the wells.
  • Measure the initial reaction rates (V₀) at 405 nm as described in Protocol 1.

3. Data Analysis:

  • Plot the initial reaction rates (V₀) against the corresponding this compound concentrations ([S]).
  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values. V₀ = (V_max * [S]) / (K_m + [S])
  • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk or Hanes-Woolf plot, for a graphical estimation of K_m and V_max.[3]

Troubleshooting and Considerations

  • Substrate Instability: Although this compound is more stable than some other substrates, its stability in aqueous solution should be checked, especially for long experiments. Prepare fresh solutions for each experiment.

  • Inner Filter Effect: At high substrate or product concentrations, the absorbance may become non-linear due to the inner filter effect. Ensure that the total absorbance does not exceed the linear range of the spectrophotometer.

  • Enzyme Concentration: The enzyme concentration should be in the range where the reaction rate is proportional to the enzyme concentration.

  • Inhibitor Solubility: Poorly soluble inhibitors can lead to inaccurate results. Ensure that the test compounds are fully dissolved in the assay buffer.

By following these detailed protocols and considering the kinetic data provided, researchers can effectively utilize this compound to measure β-lactamase inhibition and advance the discovery of new antibiotic resistance breakers.

References

Troubleshooting & Optimization

Centa assay not working troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the CENTA (Chromogenic Cephalosporin) assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter with your this compound assay in a question-and-answer format.

Issue 1: No or Very Low Signal (Absorbance at 405 nm)

  • Question: I am not observing the expected increase in absorbance at 405 nm after adding my enzyme. What could be the problem?

  • Answer: A lack of signal can stem from several factors related to the enzyme, the substrate, or the assay conditions.

    • Enzyme Inactivity:

      • Improper Storage: Ensure your β-lactamase has been stored at the correct temperature and handled according to the manufacturer's instructions to prevent loss of activity.

      • Incorrect Buffer: For metallo-β-lactamases (Class B), the presence of zinc is often crucial for activity. Assays for these enzymes should be performed in a buffer, such as 50 mM sodium phosphate (B84403) (pH 7.0), supplemented with ZnSO₄ (e.g., 100 μM).[1] For other β-lactamases, buffers like 50 mM Tris-HCl are common.[1]

    • Substrate Issues:

      • Degradation: While this compound is generally stable, its stability can be affected by pH. At pH values above 9, spontaneous hydrolysis can occur, with the rate increasing at higher pH levels.[1] Ensure your this compound stock solution is fresh and has been stored correctly. Following reconstitution, it is recommended to aliquot and freeze at -20°C, where stock solutions are stable for up to 3 months.

      • Incorrect Wavelength: Confirm that you are monitoring the absorbance at the correct wavelength for the hydrolyzed product, which is approximately 405 nm.[1][2][3] The intact substrate has a maximum absorbance at around 340 nm.[3]

    • Assay Conditions:

      • Insufficient Incubation Time: The reaction may be slow. Monitor the reaction kinetically to determine the optimal endpoint.

      • Low Enzyme Concentration: The concentration of your enzyme might be too low to produce a detectable signal within your assay timeframe. Consider running a dilution series of your enzyme to find the optimal concentration. Enzyme concentrations used with chromogenic substrates like this compound are generally in the range of 1–50 nM.[4]

Issue 2: High Background Signal

  • Question: My negative control wells (without enzyme) are showing a high absorbance at 405 nm. What is causing this?

  • Answer: A high background signal can be due to substrate instability or interfering substances.

    • Spontaneous Substrate Hydrolysis:

      • Incorrect pH: this compound is less stable at pH values above 9.[1] Ensure your assay buffer is within the optimal pH range (typically around 7.0 for many β-lactamases).[1]

      • Contaminated Reagents: Your buffer or other reagents may be contaminated with substances that cause the hydrolysis of this compound. Use fresh, high-quality reagents.

    • Interfering Compounds:

      • Test Compounds: If you are screening for inhibitors, your test compounds may absorb light at 405 nm. Run a control with the test compound and this compound, but without the enzyme, to check for this.

Issue 3: Inconsistent or Irreproducible Results

  • Question: I am getting significant variability between my replicate wells and between experiments. How can I improve the reproducibility of my this compound assay?

  • Answer: Inconsistent results are often due to issues with pipetting, temperature fluctuations, or reagent stability.

    • Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to minimize errors in the volumes of enzyme, substrate, and inhibitors.

    • Temperature Control: Perform the assay at a consistent temperature. β-lactamase activity is temperature-dependent. A standard temperature for these assays is 30°C.[1]

    • Reagent Preparation: Prepare fresh dilutions of your enzyme and this compound for each experiment. This compound is highly soluble in aqueous buffers, which simplifies preparation compared to substrates like nitrocefin (B1678963) that require organic solvents.[1] At a pH of 7, in 200 mM sodium phosphate buffer, this compound is soluble up to 60 mg/ml.[1]

Quantitative Data Summary

The following tables provide key quantitative parameters for the this compound assay.

Table 1: Spectrophotometric Properties of this compound

State of this compoundMaximum Absorbance (λmax)Molar Extinction Coefficient (Δε)
Intact~340 nm[3]-2,500 M⁻¹cm⁻¹ at 346 nm[1]
Hydrolyzed~405 nm[1][2][3]+6,400 M⁻¹cm⁻¹ at 405 nm[1]

Table 2: Recommended Storage and Stability of this compound

FormStorage TemperatureStability of Stock Solution
Lyophilized Powder-20°C[5]Up to 12 months under desiccating conditions
Reconstituted Solution-20°CUp to 3 months when aliquoted

Table 3: Recommended Buffer Conditions for this compound Assays

Buffer ComponentRecommended Concentration/ValuepH Range
Sodium Phosphate50 mM[1]7.0[1]
Tris-HCl50 mM[1]8.0[1]
ZnSO₄ (for metallo-β-lactamases)100 µM[1]N/A

Experimental Protocols

Detailed Protocol for a Standard this compound Assay

This protocol provides a general guideline for performing a β-lactamase activity assay using this compound in a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: Prepare your desired assay buffer (e.g., 50 mM sodium phosphate, pH 7.0). For metallo-β-lactamases, supplement with 100 µM ZnSO₄.[1]

    • This compound Stock Solution: Dissolve this compound in the assay buffer to a desired stock concentration (e.g., 10 mM). This compound is readily soluble in aqueous buffers.[1]

    • Enzyme Solution: Prepare a stock solution of your β-lactamase in the assay buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.[4]

    • (Optional) Inhibitor Solutions: If screening for inhibitors, dissolve your test compounds in a suitable solvent (e.g., DMSO) and then dilute them in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of the assay buffer to each well of a 96-well plate.

    • Add 10 µL of your enzyme solution to the appropriate wells. For negative control wells, add 10 µL of assay buffer instead.

    • If testing inhibitors, add 10 µL of your inhibitor solution to the appropriate wells. For control wells, add 10 µL of the solvent used for the inhibitors.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes.

    • Initiate the reaction by adding 30 µL of the this compound working solution to each well. Typical final concentrations of this compound in the assay are between 30 to 60 µM.[1]

    • Immediately start monitoring the change in absorbance at 405 nm using a plate reader in kinetic mode. Take readings every minute for a period of 15 to 60 minutes.

  • Data Analysis:

    • Calculate the rate of this compound hydrolysis by determining the slope of the linear portion of the absorbance versus time curve.

    • Use the molar extinction coefficient of hydrolyzed this compound (+6,400 M⁻¹cm⁻¹) to convert the rate from absorbance units per minute to moles of product per minute.[1]

Visualizations

This compound Hydrolysis by β-Lactamase

CENTA_Hydrolysis This compound This compound (Light Yellow, λmax ~340nm) Hydrolyzed_this compound Hydrolyzed this compound (Chrome Yellow, λmax ~405nm) This compound->Hydrolyzed_this compound Hydrolysis of β-lactam ring Enzyme β-Lactamase Enzyme->this compound

Caption: Mechanism of this compound hydrolysis by β-lactamase, resulting in a color change.

This compound Assay Experimental Workflow

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis Buffer Prepare Assay Buffer Add_Reagents Add Buffer, Enzyme, (Inhibitor) to Plate Buffer->Add_Reagents Substrate Prepare this compound Solution Start_Reaction Add this compound to Initiate Reaction Substrate->Start_Reaction Enzyme Prepare Enzyme Solution Enzyme->Add_Reagents Pre_Incubate Pre-incubate at 30°C Add_Reagents->Pre_Incubate Pre_Incubate->Start_Reaction Read_Absorbance Monitor Absorbance at 405 nm (Kinetic) Start_Reaction->Read_Absorbance Calculate_Rate Calculate Rate of Hydrolysis Read_Absorbance->Calculate_Rate

Caption: Step-by-step experimental workflow for the this compound assay.

Troubleshooting Logic for Low/No Signal

Troubleshooting_Low_Signal Start Low or No Signal Observed Check_Enzyme Is the enzyme active and correctly prepared? Start->Check_Enzyme Check_Substrate Is the this compound substrate viable? Check_Enzyme->Check_Substrate [ Yes ] Solution_Enzyme Use fresh enzyme, check storage, add cofactors (e.g., Zn²⁺) Check_Enzyme->Solution_Enzyme [ No ] Check_Conditions Are the assay conditions optimal? Check_Substrate->Check_Conditions [ Yes ] Solution_Substrate Use fresh this compound, check storage, verify correct wavelength (405 nm) Check_Substrate->Solution_Substrate [ No ] Solution_Conditions Optimize enzyme/substrate concentrations, check pH, increase incubation time Check_Conditions->Solution_Conditions

Caption: A logical flowchart for troubleshooting low or no signal in a this compound assay.

References

Technical Support Center: Optimizing Centa Concentration for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Centa, a chromogenic cephalosporin (B10832234), for enzyme kinetics studies, particularly with β-lactamases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in enzyme kinetic assays?

A1: this compound is a chromogenic cephalosporin substrate used to measure the activity of β-lactamase enzymes.[1][2] In its intact form, this compound is light yellow. When a β-lactamase hydrolyzes the β-lactam ring in the this compound molecule, it releases a chromophore, causing a color change to chrome yellow.[3] This change in color can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, which is directly proportional to the enzyme's activity.[1][4]

Q2: How do I prepare and store this compound stock solutions?

A2: this compound is highly soluble in aqueous buffers, such as 50 mM sodium phosphate (B84403) at pH 7.0.[5] Unlike other substrates like nitrocefin, it does not require organic solvents like DMSO for dissolution.[5] For storage, it is recommended to reconstitute this compound, create aliquots, and freeze them at -20°C. These stock solutions are stable for up to three months when stored at -20°C.

Q3: What is the optimal concentration of this compound to use in my assay?

A3: The optimal this compound concentration depends on the specific kinetic parameters of your enzyme, particularly its Michaelis constant (Kₘ). The Kₘ is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[6][7] To accurately determine enzyme kinetics, it is recommended to test a range of this compound concentrations both below and above the estimated Kₘ.[6] For routine assays where you want to ensure the enzyme is operating near its maximum rate, a concentration of 10-20 times the Kₘ is often used.[8] Published studies have used this compound concentrations in the range of 30 to 60 μM for kinetic analysis.[5]

Q4: My background absorbance is too high. What could be the cause?

A4: High background absorbance can be due to the spontaneous, non-enzymatic hydrolysis of this compound. This can be influenced by buffer conditions. For instance, at 30°C, significant aminolysis of this compound was observed in 300 mM Tris-HCl at pH 8.0.[5] To mitigate this, consider the following:

  • Buffer Choice: Use buffers where this compound is more stable, such as 50 mM sodium phosphate at pH 7.0.[5]

  • Buffer Concentration: Avoid high concentrations of certain buffers like Tris-HCl.[5]

  • Run a "No Enzyme" Control: Always include a control well with the assay buffer and this compound but without the enzyme to measure the rate of non-enzymatic hydrolysis.[8] Subtract this rate from your experimental values.

Q5: The reaction rate is too fast to measure accurately. What should I do?

A5: A reaction that proceeds too quickly can be difficult to measure accurately, especially the initial linear rate. This usually indicates that the enzyme concentration is too high.[8] To address this, perform serial dilutions of your enzyme stock to find a concentration that results in a linear reaction rate over a measurable period.[8][9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or Low Enzyme Activity Inactive EnzymeVerify enzyme activity using a positive control. Ensure proper storage conditions (-20°C or as recommended) and avoid repeated freeze-thaw cycles.[8]
This compound Concentration Too LowIf the this compound concentration is significantly below the Kₘ, the reaction rate will be very low. Increase the this compound concentration.[8] It is crucial to perform a substrate titration to determine the optimal range.[6][8]
Presence of an InhibitorEnsure all reagents and buffers are free from contaminating inhibitors. Run a control reaction to test for inhibition.[8]
Incorrect WavelengthEnsure you are monitoring the absorbance at the correct wavelength. For this compound hydrolysis, the increase in absorbance should be measured at 405 nm.[1][5]
Non-linear Reaction Rate Substrate DepletionIf the reaction is monitored for too long, the substrate concentration will decrease, leading to a slower reaction rate. Ensure you are measuring the initial velocity, where less than 10% of the substrate has been consumed.[10]
Product InhibitionThe hydrolyzed products of the this compound reaction may inhibit the enzyme, causing the reaction rate to decrease over time.[11][12] Focus on measuring the initial linear phase of the reaction.
Enzyme InstabilityThe enzyme may not be stable under the assay conditions (e.g., pH, temperature). Verify the optimal conditions for your enzyme's stability and activity.[10]
High Variability Between Replicates Pipetting ErrorsEnsure accurate and consistent pipetting, especially for small volumes of enzyme and substrate.
Inconsistent Incubation TimesUse a multi-channel pipette or automated dispenser to initiate the reaction at the same time for all wells.
Temperature FluctuationsPre-incubate the plate at the desired reaction temperature to ensure consistency across all wells.[8]

Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration
  • Prepare Reagents:

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.[5]

    • This compound Stock Solution: Prepare a 10 mM this compound stock solution in the Assay Buffer.

    • Enzyme Stock Solution: Prepare a stock solution of your β-lactamase enzyme in the Assay Buffer.

  • Set up the Assay Plate:

    • In a 96-well plate, add Assay Buffer to bring the final volume in each well to 200 µL.

    • Add a fixed, non-limiting concentration of this compound (e.g., 100 µM).

    • Prepare serial dilutions of your enzyme stock solution.

    • Add a range of enzyme concentrations to different wells. Include a "no enzyme" blank.[8]

  • Measure Activity:

    • Initiate the reaction by adding the enzyme.

    • Immediately place the plate in a spectrophotometer pre-set to the desired temperature (e.g., 30°C).[5]

    • Monitor the increase in absorbance at 405 nm kinetically for 5-10 minutes.

  • Analyze Data:

    • Plot the initial reaction velocity (the linear portion of the absorbance vs. time curve) against the enzyme concentration.

    • Select an enzyme concentration that falls within the linear range of this plot for subsequent experiments.[9]

Protocol 2: Determining Kₘ and Vₘₐₓ for this compound
  • Prepare Reagents:

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.[5]

    • This compound Stock Solution: Prepare a 10 mM this compound stock solution in the Assay Buffer.

    • Enzyme Solution: Prepare the enzyme at the optimal concentration determined in Protocol 1.

  • Set up the Assay Plate:

    • In a 96-well plate, add Assay Buffer to bring the final volume in each well to 200 µL.

    • Add the optimal concentration of the enzyme to each well (except for the "no enzyme" blank).

    • Prepare serial dilutions of the this compound stock solution to create a range of final concentrations (e.g., from 0.1 x estimated Kₘ to 10 x estimated Kₘ).[8]

  • Measure Activity:

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.[8]

    • Initiate the reactions by adding the different concentrations of this compound to the wells.

    • Monitor the increase in absorbance at 405 nm kinetically.

  • Analyze Data:

    • Calculate the initial velocity (v) for each this compound concentration.

    • Plot the initial velocity (v) against the this compound concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.[8]

Quantitative Data Summary

Parameter Value Reference
Wavelength for Detection 405 nm (increase in absorbance)[1][5]
Molar Extinction Coefficient (Δε) +6,400 M⁻¹cm⁻¹ at 405 nm[4][5]
Recommended Assay Buffer 50 mM Sodium Phosphate, pH 7.0[5]
Recommended Storage Aliquot and freeze at -20°C
Stock Solution Stability Up to 3 months at -20°C
Typical Concentration Range 30 - 100 µM[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis reagents Prepare Reagents (Buffer, this compound, Enzyme) plate_setup Set up 96-well Plate reagents->plate_setup Add to wells pre_incubate Pre-incubate at Reaction Temperature plate_setup->pre_incubate initiate_reaction Initiate Reaction (Add final component) pre_incubate->initiate_reaction read_absorbance Kinetic Read at 405 nm initiate_reaction->read_absorbance calc_velocity Calculate Initial Velocity read_absorbance->calc_velocity plot_data Plot Data (e.g., v vs. [S]) calc_velocity->plot_data fit_model Fit to Michaelis-Menten plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: Workflow for determining enzyme kinetic parameters using this compound.

troubleshooting_logic start Low/No Activity Observed? cause1 Is Enzyme Active? start->cause1 Yes solution1 Check Storage Use Positive Control cause1->solution1 No cause2 Is [this compound] >> Km? cause1->cause2 Yes end_node Problem Resolved solution1->end_node solution2 Increase [this compound] Perform Substrate Titration cause2->solution2 No cause3 Inhibitor Present? cause2->cause3 Yes solution2->end_node solution3 Check Reagent Purity Run Controls cause3->solution3 Yes solution3->end_node

Caption: Troubleshooting logic for low or no enzyme activity.

References

issues with Centa solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel small molecule inhibitor, Centa.

Troubleshooting Guides

Issue: this compound Precipitation During Stock Solution Preparation

Precipitation of this compound during the preparation of stock solutions is a common issue that can impact the accuracy and reproducibility of experiments. The following guide provides a systematic approach to troubleshooting this problem.

Experimental Workflow for Preparing this compound Stock Solutions

G cluster_prep Stock Solution Preparation cluster_troubleshooting Troubleshooting Steps weigh 1. Weigh this compound Powder solvent 2. Add Solvent weigh->solvent dissolve 3. Dissolution (Vortex/Sonicate) solvent->dissolve filter 4. Sterile Filter dissolve->filter check_solvent A. Verify Solvent Purity dissolve->check_solvent Precipitation Observed store 5. Aliquot and Store filter->store optimize_solubility B. Optimize Solubility Conditions check_solvent->optimize_solubility test_stability C. Assess Stock Stability optimize_solubility->test_stability test_stability->store Optimized Protocol

Caption: Workflow for preparing this compound stock solutions and initiating troubleshooting if precipitation occurs.

Potential Causes and Solutions

Potential Cause Recommended Action Detailed Protocol
Poor Solvent Quality Use fresh, anhydrous, high-purity solvents.1. Purchase solvents from a reputable supplier. 2. Use solvents from a freshly opened bottle. 3. Store solvents under appropriate conditions (e.g., with desiccants).
Incorrect Solvent Test alternative solvents based on this compound's predicted polarity.1. Prepare small test batches of this compound in DMSO, DMF, and Ethanol. 2. Visually inspect for complete dissolution. 3. Quantify solubility using a method like HPLC if necessary.
Low Temperature Gently warm the solution.1. Prepare a water bath at 37°C. 2. Place the vial containing the this compound/solvent mixture in the water bath for 5-10 minutes. 3. Vortex or sonicate to aid dissolution. Caution: Do not exceed 40°C to prevent degradation.
Supersaturation Prepare a slightly lower concentration stock solution.1. If the target is 10 mM, try preparing a 5 mM or 8 mM stock. 2. If a higher concentration is essential, consider a co-solvent system.
Issue: this compound Instability in Cell Culture Media

This compound may exhibit instability in aqueous solutions like cell culture media, leading to a loss of activity over time.

Logical Relationship for Investigating Instability

G cluster_investigation Investigating this compound Instability instability Observed Loss of this compound Activity hydrolysis Hypothesis 1: Hydrolysis instability->hydrolysis adsorption Hypothesis 2: Adsorption to Plasticware instability->adsorption degradation Hypothesis 3: Enzymatic Degradation instability->degradation test_hydrolysis Time-course incubation in media at 37°C hydrolysis->test_hydrolysis test_adsorption Incubate in different plasticware (e.g., low-bind tubes) adsorption->test_adsorption test_degradation Incubate in media with and without serum degradation->test_degradation analyze Analyze this compound concentration by LC-MS/MS test_hydrolysis->analyze test_adsorption->analyze test_degradation->analyze

Caption: A logical workflow for systematically investigating the causes of this compound instability in experimental setups.

Troubleshooting Strategies

Factor Troubleshooting Approach Experimental Protocol
Hydrolytic Instability Minimize the time this compound is in aqueous solution before use.1. Prepare fresh dilutions of this compound in media immediately before adding to cells. 2. For longer experiments, consider replacing the media with freshly prepared this compound at regular intervals.
Adsorption to Labware Use low-adhesion plasticware.1. Utilize polypropylene (B1209903) or low-protein-binding microplates and tubes. 2. Pre-coating plates with a blocking agent like BSA may also be considered, but its compatibility with the assay should be verified.
Serum Protein Binding/Degradation Assess the impact of serum on this compound stability and activity.1. Perform experiments in serum-free media if the cell line permits. 2. If serum is required, conduct a time-course experiment to determine the rate of this compound degradation and adjust dosing accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Based on internal validation, the recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).

This compound Solubility in Common Solvents

Solvent Solubility at 25°C (mg/mL) Maximum Stock Concentration (mM)
DMSO> 50100
DMF~2550
Ethanol< 510
Water< 0.1Insoluble

Q2: How should I store this compound stock solutions to ensure stability?

For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use volumes and stored at -80°C.

This compound Stability Under Different Storage Conditions

Storage Condition Solvent Timepoint Purity by HPLC (%)
-80°CDMSO3 months> 99
-20°CDMSO3 months95
4°CDMSO1 week90
Room TemperatureDMSO24 hours85

Q3: My cells are not responding to this compound treatment as expected. What could be the issue?

Lack of cellular response can be due to several factors related to this compound's solubility and stability. Consider the following:

  • Precipitation in Media: When diluting the DMSO stock into aqueous cell culture media, this compound may precipitate if the final DMSO concentration is too low or the this compound concentration is too high. It is recommended to keep the final DMSO concentration between 0.1% and 0.5% and to visually inspect the media for any signs of precipitation after adding this compound.

  • Degradation in Media: As discussed in the troubleshooting guide, this compound may degrade in cell culture media over time. Ensure that you are using freshly prepared dilutions for your experiments.

Q4: Can I sonicate this compound to aid dissolution?

Yes, brief sonication in a water bath can be used to aid the dissolution of this compound in the recommended organic solvents. However, prolonged or high-energy sonication should be avoided as it may lead to degradation. A typical protocol would be to sonicate for 5-10 minutes, followed by vortexing.

Signaling Pathway Context

This compound is an inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Understanding this pathway is crucial for designing experiments and interpreting results.

MAPK/ERK Signaling Pathway

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response This compound This compound This compound->MEK

Caption: this compound inhibits MEK1/2, a key component of the MAPK/ERK signaling pathway.

how to improve Centa assay sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Centa assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help you optimize your experiments and improve assay sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound assay?

A1: The this compound assay is a colorimetric method used to detect and quantify the activity of β-lactamase enzymes. It utilizes a chromogenic cephalosporin (B10832234) substrate called this compound. When a β-lactamase is present, it hydrolyzes the β-lactam ring in the this compound molecule. This hydrolysis event causes a distinct color change from a faint yellow to a vibrant chrome yellow. The intensity of this color change can be measured spectrophotometrically at a wavelength of 405 nm, which is directly proportional to the β-lactamase activity in the sample.[1][2][3]

Q2: What are the primary applications of the this compound assay?

A2: The this compound assay is a versatile tool for studying β-lactamases. Its primary applications include:

  • Kinetic studies: Determining key enzyme kinetic parameters such as Kcat and Km to characterize the efficiency of various β-lactamases.[2][4]

  • Enzyme detection: Identifying the presence of β-lactamases in complex biological samples like crude bacterial extracts.[4][5]

  • High-throughput screening: Screening large libraries of compounds to identify potential β-lactamase inhibitors, which is crucial in the development of new antibiotic therapies.[5][6]

Q3: How does this compound compare to other β-lactamase substrates like Nitrocefin?

A3: this compound offers several practical advantages over Nitrocefin, another commonly used chromogenic substrate. This compound is highly soluble in aqueous buffers, which simplifies the preparation of assay reagents and avoids the use of organic solvents like DMSO that can potentially interfere with enzyme activity.[2][5][6] Additionally, this compound exhibits greater stability in serum, making it a more robust choice for assays involving complex biological matrices.[4][7] However, it is worth noting that Nitrocefin generally has a higher molar extinction coefficient, which can result in a more pronounced color change upon hydrolysis.[2] For highly sensitive applications, fluorogenic substrates may offer superior performance compared to chromogenic substrates like this compound.[8][9]

Troubleshooting Guide to Improve this compound Assay Sensitivity

Below are common issues that can affect the sensitivity of your this compound assay, along with recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal or No Signal Inactive Enzyme: The β-lactamase may have lost activity due to improper storage or handling.- Ensure enzymes are stored at the correct temperature and handled according to the manufacturer's instructions.- Use a fresh batch of enzyme or a positive control to verify activity.[10]
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be ideal for the specific β-lactamase being studied.- The standard protocol for the this compound assay recommends a 50 mM sodium phosphate (B84403) buffer at pH 7.0 and a temperature of 30°C.[4] Verify that your conditions are within the optimal range for your enzyme.[11]
Insufficient Substrate Concentration: The concentration of this compound may be too low, limiting the reaction rate.- Ensure the this compound concentration is not the limiting factor. For determining maximal enzyme activity (Vmax), it is recommended to use a substrate concentration that is 10-20 times higher than the Km value for the enzyme.[6]
Incorrect Wavelength Measurement: The absorbance is being read at a wavelength other than the optimal 405 nm for hydrolyzed this compound.[1][7]- Calibrate your spectrophotometer and ensure it is set to read the absorbance at 405 nm.
High Background Signal Spontaneous Substrate Hydrolysis: this compound can undergo spontaneous hydrolysis, especially at high pH.- The this compound substrate is stable up to a pH of 9.0.[4] Avoid assay conditions with a pH above this level. Prepare fresh substrate solutions for each experiment.
Contaminated Reagents: Buffers or other reagents may be contaminated with β-lactamases or other interfering substances.- Use high-purity, sterile reagents. Prepare fresh buffers for each assay.
Interfering Substances in the Sample: The sample itself may contain compounds that absorb at 405 nm or otherwise interfere with the assay.- Run a sample blank that contains the sample but no this compound substrate to measure the background absorbance from the sample itself. Subtract this value from your experimental readings.
Inconsistent or Non-Reproducible Results Pipetting Inaccuracies: Small errors in pipetting volumes of enzyme or substrate can lead to significant variations in results.- Use calibrated pipettes and proper pipetting techniques. When possible, prepare a master mix of reagents to be dispensed to all wells to ensure consistency.[12]
Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the enzymatic reaction.- Ensure a stable and uniform temperature during the incubation period. Pre-warm all reagents to the assay temperature before starting the reaction.[12]
Variable Incubation Times: Inconsistent timing of reagent addition and measurement can lead to variability.- Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure that the time between adding the substrate and measuring the absorbance is consistent for all samples.[12]

Experimental Protocols

Standard Protocol for this compound Assay

This protocol is a general guideline and may require optimization for specific β-lactamases.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.0.[4] For metallo-β-lactamases, it may be necessary to supplement the buffer with ZnSO4.[4]

    • This compound Substrate Solution: Dissolve this compound in the assay buffer to the desired final concentration. As this compound is highly soluble in aqueous buffers, this can be done directly.[5][6] Protect the solution from light.

    • Enzyme Solution: Prepare a dilution of your β-lactamase sample in the assay buffer. The optimal concentration will depend on the activity of the enzyme and should be determined empirically.

  • Assay Procedure:

    • Pipette the desired volume of the enzyme solution into the wells of a microplate.

    • Pre-incubate the plate at 30°C for 5-10 minutes to allow the temperature to equilibrate.[4]

    • Initiate the reaction by adding the this compound substrate solution to each well.

    • Immediately begin monitoring the change in absorbance at 405 nm using a microplate reader.[4] Readings can be taken at regular intervals (e.g., every 30 seconds) for a set period of time (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.

    • The concentration of the product can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of hydrolyzed this compound (+6,400 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.[4]

Quantitative Data Summary

The following table summarizes the kinetic parameters of this compound with various β-lactamases, providing a baseline for expected enzyme performance.

β-Lactamase ClassEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Class A TEM-11400473.0 x 10⁷
SHV-110001109.1 x 10⁶
Class B IMP-14002002.0 x 10⁶
CfiA7401.8 x 10⁵
Class C P. aeruginosa27151.8 x 10⁶
E. cloacae 908R50002202.3 x 10⁷
Class D OXA-1090.42.3 x 10⁷

Data adapted from scientific literature.[4][8]

Visualizations

Centa_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detection 3. Data Acquisition & Analysis A Prepare Assay Buffer (e.g., 50mM Sodium Phosphate, pH 7.0) B Prepare this compound Substrate Solution A->B C Prepare β-Lactamase Sample Dilution A->C F Add this compound Substrate to Initiate Reaction B->F D Add Enzyme to Microplate Well C->D E Pre-incubate at 30°C D->E E->F G Measure Absorbance at 405 nm over Time F->G Hydrolysis (Color Change) H Calculate Reaction Rate (Slope of Abs vs. Time) G->H

Caption: A streamlined workflow of the this compound assay.

Sensitivity_Factors cluster_params Key Assay Parameters cluster_reagents Reagent Quality center This compound Assay Sensitivity pH pH pH->center Optimal ~7.0 Temp Temperature Temp->center Optimal ~30°C Substrate_Conc [this compound] Substrate_Conc->center Increase Signal Enzyme_Conc [β-Lactamase] Enzyme_Conc->center Increase Rate Inc_Time Incubation Time Inc_Time->center Increase Product Buffer Buffer Composition Buffer->center Maintain Enzyme Activity Purity Reagent Purity Purity->center Reduce Background

Caption: Factors influencing this compound assay sensitivity.

References

Centa Assay Technical Support Center: Troubleshooting Background Signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Centa assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and avoid high background signals in their experiments.

Troubleshooting Guide: High Background Signal

High background signal in a this compound assay can mask the true enzymatic activity, leading to inaccurate and unreliable results. This guide addresses the most common causes of high background and provides step-by-step solutions to mitigate them.

What are the common causes of high background in my this compound assay?

High background can stem from several factors, broadly categorized as issues with the substrate, the enzyme, or the assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound assay?

A1: The optimal pH for β-lactamase activity and this compound substrate stability is typically around pH 7.0. A common buffer used is 50 mM sodium phosphate (B84403) buffer at pH 7.0.[1] Significant deviations from this pH can lead to increased non-enzymatic hydrolysis of the this compound substrate, contributing to high background.

Q2: How should I prepare and store the this compound substrate?

A2: this compound is soluble in aqueous buffers such as 50 mM sodium phosphate buffer (pH 7.0).[1] It is recommended to prepare the substrate solution fresh for each experiment to minimize the risk of degradation and spontaneous hydrolysis, which can cause high background. If storage is necessary, aliquot and freeze at -20°C for up to 3 months, and protect from light.

Q3: Can components of my test sample interfere with the assay?

A3: Yes, compounds in your test sample can interfere with the assay. For instance, compounds that absorb light at or near 405 nm can contribute to the background signal. It is crucial to run a sample blank control (sample without enzyme) to quantify this interference.

Q4: How can I be sure my β-lactamase enzyme is active?

A4: To verify the activity of your β-lactamase, you should run a positive control with a known active enzyme and the this compound substrate. This will help you confirm that the assay components are working correctly and that any issues with your experimental wells are not due to inactive enzyme.

Q5: What type of microplate should I use for a this compound assay?

A5: For colorimetric assays like the this compound assay, it is best to use clear, flat-bottom microplates to ensure accurate absorbance readings.

Data Presentation: Troubleshooting High Background Signal

The following table summarizes common sources of high background signal and the expected impact of troubleshooting steps on the signal-to-background ratio.

Potential Cause Example Scenario Expected Background (OD at 405 nm) Troubleshooting Action Expected Outcome
Substrate Instability This compound solution prepared 24 hours in advance and left at room temperature.0.4 - 0.6Prepare this compound solution fresh before each experiment.Background OD reduced to 0.1 - 0.2.
Contaminated Reagents Microbial growth in the assay buffer.0.3 - 0.5Use fresh, sterile-filtered assay buffer.Background OD reduced to 0.1 - 0.2.
Intrinsic Sample Absorbance Test compound has a yellow color.0.2 - 0.4Subtract the absorbance of a sample blank (no enzyme).Corrected signal accurately reflects enzymatic activity.
High Enzyme Concentration Using a higher than recommended concentration of β-lactamase.0.8 - 1.5Optimize enzyme concentration through titration.Signal within the linear range of the spectrophotometer.

Experimental Protocols

Standard Protocol for this compound Assay

This protocol provides a general framework for measuring β-lactamase activity using the this compound substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM sodium phosphate buffer, pH 7.0.

    • This compound Substrate Solution: Dissolve this compound in the assay buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh before use.

    • Enzyme Solution: Dilute the β-lactamase enzyme in the assay buffer to the desired concentration.

  • Assay Procedure:

    • Add 50 µL of the enzyme solution to the wells of a clear, flat-bottom 96-well microplate.

    • To initiate the reaction, add 50 µL of the this compound substrate solution to each well.

    • Immediately start monitoring the change in absorbance at 405 nm using a microplate reader.[1][2] Take readings every minute for a total of 15-30 minutes.

  • Controls:

    • Negative Control (Blank): 50 µL of assay buffer + 50 µL of this compound substrate solution. This measures the rate of non-enzymatic hydrolysis of this compound.

    • Sample Blank: 50 µL of the test compound in assay buffer + 50 µL of assay buffer (no enzyme). This measures the intrinsic absorbance of the test compound.

    • Positive Control: A known active β-lactamase preparation to ensure the assay is working correctly.

Mandatory Visualizations

Logical Workflow for Troubleshooting High Background

TroubleshootingWorkflow Troubleshooting High Background in this compound Assays start High Background Signal Observed check_substrate Is the this compound substrate solution fresh? start->check_substrate prepare_fresh_substrate Prepare fresh this compound solution check_substrate->prepare_fresh_substrate No check_reagents Are reagents contaminated? check_substrate->check_reagents Yes prepare_fresh_substrate->check_reagents use_fresh_reagents Use fresh, sterile-filtered reagents check_reagents->use_fresh_reagents Yes check_sample_interference Does the sample absorb at 405 nm? check_reagents->check_sample_interference No use_fresh_reagents->check_sample_interference run_sample_blank Run a sample blank control (no enzyme) check_sample_interference->run_sample_blank Yes check_enzyme_conc Is the enzyme concentration too high? check_sample_interference->check_enzyme_conc No run_sample_blank->check_enzyme_conc optimize_enzyme_conc Titrate enzyme concentration check_enzyme_conc->optimize_enzyme_conc Yes end_bad Issue Persists: Contact Technical Support check_enzyme_conc->end_bad No end_good Background Signal Reduced optimize_enzyme_conc->end_good

Caption: A logical workflow for diagnosing and resolving high background signals in this compound assays.

This compound Assay Signaling Pathway

CentaAssayPathway This compound Assay Principle cluster_reaction Enzymatic Reaction cluster_detection Signal Detection This compound This compound Substrate (Light Yellow, λmax ~340 nm) Hydrolyzedthis compound Hydrolyzed Product (Chrome Yellow, λmax ~405 nm) This compound->Hydrolyzedthis compound Hydrolysis BetaLactamase β-Lactamase BetaLactamase->this compound Enzyme Action Spectrophotometer Spectrophotometer Hydrolyzedthis compound->Spectrophotometer Color Change Absorbance Increased Absorbance at 405 nm Spectrophotometer->Absorbance Measures

References

Centa Substrate Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the chromogenic β-lactamase substrate, Centa, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the use of this compound substrate in β-lactamase assays.

Q1: Why is the background absorbance of my negative control wells high?

A high background signal can significantly reduce the dynamic range and sensitivity of your assay. Several factors can contribute to this issue:

  • Spontaneous Substrate Degradation: this compound can undergo spontaneous hydrolysis, especially at an elevated pH.[1] It is stable up to pH 9, but at higher pH values, the rate of spontaneous hydrolysis increases.[1] Additionally, certain buffers, such as high concentrations of Tris-HCl, can cause aminolysis, leading to substrate degradation.[1]

  • Contaminated Reagents: The presence of contaminating proteases in your enzyme preparation or other assay components can lead to non-specific cleavage of the this compound substrate.

  • Photodegradation: As a cephalosporin (B10832234), this compound may be susceptible to photodegradation upon prolonged exposure to light, which can lead to an increased background signal.

  • Improper Storage: Incorrect storage of the this compound substrate, such as exposure to moisture or elevated temperatures, can lead to degradation over time.[2]

Troubleshooting Steps:

  • Check Buffer pH and Composition: Ensure your assay buffer is within the optimal pH range for both enzyme activity and this compound stability (ideally pH 7.0).[1] If using Tris-HCl, consider reducing the concentration.[1]

  • Run a Substrate-Only Control: Incubate this compound in the assay buffer without the enzyme to monitor for any increase in absorbance over time. This will help determine the rate of spontaneous hydrolysis or degradation caused by the buffer components.

  • Test for Contaminating Proteases: Perform a protease activity assay on your enzyme sample using a general protease substrate to check for non-specific proteolytic activity.

  • Protect from Light: Minimize the exposure of this compound solutions and assay plates to direct light.

  • Proper Storage: Store the solid this compound substrate under desiccating conditions at -20°C.[2] Reconstituted stock solutions should be aliquoted and frozen at -20°C for up to 3 months.[3]

Q2: Why is the signal in my experimental wells low or absent?

A low or absent signal suggests a problem with the enzymatic reaction itself. Here are some potential causes and solutions:

  • Inactive Enzyme: The β-lactamase may have lost its activity due to improper storage, handling, or the presence of inhibitors.

  • Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific β-lactamase.

  • Incorrect Substrate Concentration: The concentration of this compound may be too low, limiting the reaction rate.

  • Insufficient Incubation Time: The assay may not have been allowed to proceed for a sufficient amount of time to generate a detectable signal.

Troubleshooting Steps:

  • Verify Enzyme Activity: Use a positive control with a known active β-lactamase to confirm that the assay conditions are suitable.[4]

  • Optimize Assay Conditions: Review the literature for the optimal pH and temperature for your specific β-lactamase.

  • Substrate Titration: Perform a substrate titration experiment to determine the optimal concentration of this compound for your enzyme.

  • Time Course Experiment: Measure the absorbance at several time points to ensure you are reading within the linear range of the reaction.

Q3: My results are inconsistent between experiments. What could be the cause?

Inconsistent results can be frustrating and point to variability in assay setup and execution.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the substrate, enzyme, or other reagents can lead to significant variability.

  • Temperature Fluctuations: Variations in incubation temperature between experiments can affect the rate of the enzymatic reaction.

  • Reagent Preparation: Inconsistencies in the preparation of stock solutions and dilutions can introduce errors.

  • Plate Reader Settings: Ensure that the correct wavelength (405 nm for hydrolyzed this compound) is used for absorbance readings.[5]

Troubleshooting Steps:

  • Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.

  • Maintain Consistent Temperature: Use a temperature-controlled incubator or water bath for all incubations.

  • Standardize Reagent Preparation: Prepare fresh reagents for each experiment and follow a standardized protocol for all dilutions.

  • Verify Plate Reader Settings: Double-check the wavelength and other settings on the plate reader before each experiment.

Data on this compound Substrate Stability

The stability of the this compound substrate is critical for obtaining reliable and reproducible results. The following table summarizes quantitative data on this compound stability under various conditions.

ConditionConcentrationTemperatureHalf-life/Degradation RateReference
pH 11100 µM25°CHydrolysis rate constant: 0.7 x 10⁻⁵ s⁻¹[1]
pH 12100 µM25°CHydrolysis rate constant: 1 x 10⁻³ s⁻¹[1]
300 mM Tris-HCl, pH 8.0Not specified30°CHalf-life: 19 min[1]
10 mM Tris-HCl, pH 8.0Not specified30°CNo detectable degradation[1]
Diluted Rabbit Serum, pH 7100 µM30°CNo significant hydrolysis after 1 hour[1]

Experimental Protocols

1. Standard β-Lactamase Assay using this compound Substrate

This protocol provides a general procedure for measuring β-lactamase activity. Optimal conditions may vary depending on the specific enzyme.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • β-lactamase enzyme solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in the assay buffer to a desired stock concentration. This compound is highly soluble in aqueous buffers.[1]

  • Prepare Reaction Mixture: In each well of a 96-well plate, add the desired volume of assay buffer and this compound substrate.

  • Initiate Reaction: Add the β-lactamase enzyme solution to each well to initiate the reaction. Include a negative control with no enzyme.

  • Incubate: Incubate the plate at the optimal temperature for your enzyme.

  • Measure Absorbance: Measure the absorbance at 405 nm at regular intervals to monitor the hydrolysis of this compound.[1]

  • Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve. The β-lactamase activity can be calculated using the molar extinction coefficient of hydrolyzed this compound (Δε = +6,400 M⁻¹cm⁻¹ at 405 nm).[1]

2. Protocol for Assessing this compound Substrate Stability

This protocol can be used to evaluate the stability of this compound under specific experimental conditions.

Materials:

  • This compound substrate

  • Test Buffer (e.g., different pH values, presence of detergents or metal chelators)

  • Control Buffer (a buffer in which this compound is known to be stable, e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Solutions: Prepare solutions of this compound in both the test buffer and the control buffer at the desired concentration.

  • Incubate: Incubate the solutions under the desired conditions (e.g., specific temperature, exposure to light).

  • Measure Absorbance: At various time points, measure the absorbance of the solutions at 405 nm to monitor for any increase in signal, which would indicate degradation.

  • Analyze Data: Plot the absorbance at 405 nm versus time. A significant increase in absorbance in the test buffer compared to the control buffer indicates substrate instability under the tested conditions.

Visualizations

cluster_hydrolysis This compound Hydrolysis Pathway This compound This compound Substrate (Intact β-lactam ring) Hydrolyzed Hydrolyzed this compound (Broken β-lactam ring) This compound->Hydrolyzed Enzymatic Hydrolysis Enzyme β-Lactamase Enzyme->this compound

Caption: Enzymatic hydrolysis of the this compound substrate by β-lactamase.

cluster_troubleshooting Troubleshooting High Background in this compound Assay Start High Background Observed CheckBuffer Check Buffer pH (≤9) & Composition Start->CheckBuffer SubstrateControl Run Substrate-Only Control CheckBuffer->SubstrateControl pH/Buffer OK Result Background Reduced CheckBuffer->Result pH/Buffer Issue Corrected ProteaseTest Test for Contaminating Proteases SubstrateControl->ProteaseTest LightExposure Minimize Light Exposure ProteaseTest->LightExposure Storage Verify Proper Substrate Storage LightExposure->Storage Storage->Result

Caption: A logical workflow for troubleshooting high background signal in a this compound assay.

References

Technical Support Center: Centa Colorimetric Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the Centa colorimetric assay for β-lactamase activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound colorimetric assay?

The this compound assay is a colorimetric method used to detect and quantify the activity of β-lactamase enzymes. The substrate, this compound, is a chromogenic cephalosporin. In the presence of a β-lactamase, the β-lactam ring of the this compound molecule is hydrolyzed. This hydrolysis results in a color change from a faint yellow to a more intense yellow, which can be measured spectrophotometrically at a wavelength of 405 nm.[1][2] The rate of color change is directly proportional to the β-lactamase activity in the sample.

Q2: What are the key advantages of using the this compound substrate?

The this compound substrate offers several advantages for β-lactamase activity assays:

  • High Aqueous Solubility: Unlike other chromogenic substrates like nitrocefin, which require organic solvents for dissolution, this compound is highly soluble in aqueous buffers, simplifying assay setup and minimizing potential solvent effects on enzyme activity.[3][4]

  • Good Stability: this compound exhibits good stability in aqueous solutions over a range of pH values.[5] It is also significantly more stable in serum-containing samples compared to nitrocefin, making it a robust choice for assays with complex biological matrices.[3][4]

Q3: What are the common causes of inaccurate results in the this compound assay?

Inaccurate results in the this compound assay can arise from various factors, including:

  • High Background Absorbance: This can be caused by sample turbidity, contaminated reagents, or the presence of interfering substances that absorb at 405 nm.

  • Sample-Specific Interference: Components within the sample matrix, such as reducing agents, chelating agents, or high concentrations of certain proteins, can interfere with the assay chemistry.

  • Incorrect Assay Conditions: Deviations from the optimal pH, temperature, or substrate concentration can lead to inaccurate measurements of enzyme activity.

  • Instrument Malfunction: Improperly calibrated or malfunctioning spectrophotometers can lead to erroneous absorbance readings.

Q4: Can the hydrolysis product of this compound interfere with the assay?

Yes, for certain types of β-lactamases, this is a possibility. The hydrolysis of this compound releases a thiophenol compound. It has been reported that this liberated thiophenol can inhibit some metallo-β-lactamases (MBLs), which could lead to an underestimation of enzyme activity, particularly in kinetic studies.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound colorimetric assay experiments.

Issue 1: High Background Absorbance

High background absorbance can mask the true signal from β-lactamase activity, leading to inaccurate results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Turbidity - Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet insoluble material. - Filter the sample through a 0.22 µm syringe filter.
Contaminated Reagents - Prepare fresh assay buffers and this compound substrate solution. - Use high-purity water and reagents.
Interfering Substances in Sample - Run a "sample blank" control containing your sample and all assay components except the this compound substrate. Subtract the absorbance of the sample blank from your test sample readings.
Issue 2: Lower-Than-Expected or No β-Lactamase Activity

This issue can arise from problems with the enzyme, the substrate, or the presence of inhibitors in the sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Enzyme - Ensure proper storage and handling of the β-lactamase enzyme. - Include a positive control with a known active β-lactamase to verify assay setup.
Degraded this compound Substrate - Prepare fresh this compound solution. Although relatively stable, prolonged storage in solution, especially at room temperature, can lead to degradation.
Presence of Inhibitors - Chelating Agents (e.g., EDTA): These can inhibit metallo-β-lactamases. If your sample contains EDTA, consider removing it by dialysis or using a desalting column. - Reducing Agents (e.g., DTT, β-mercaptoethanol): These can interfere with the assay. Remove them by dialysis or precipitation methods (see Protocol 1). - Thiophenol Inhibition: As mentioned in the FAQs, the product of this compound hydrolysis can inhibit some MBLs.[6] Consider using a lower initial concentration of this compound or a different substrate if you suspect this is an issue.
Incorrect pH - The optimal pH for β-lactamase activity can vary. Ensure your assay buffer is at the optimal pH for the specific enzyme you are studying. The effect of pH on the activity of various β-lactamases has been documented, with some showing greatly reduced activity in acidic conditions.
Issue 3: Inconsistent or Non-Reproducible Results

Variability in results can be due to several factors related to sample preparation and assay execution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Heterogeneity - Ensure your sample is well-mixed before aliquoting. - For cell lysates, ensure complete lysis and homogenization.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variations between wells.
Inconsistent Incubation Times - Use a multichannel pipette to start all reactions simultaneously. - Ensure a consistent incubation time for all samples.
Protein Interference - High concentrations of proteins in the sample can sometimes interfere with colorimetric assays. If suspected, proteins can be removed by precipitation (see Protocol 1).

Experimental Protocols

Protocol 1: Removal of Interfering Substances by Acetone (B3395972) Precipitation

This protocol is effective for removing small molecule interferents such as reducing agents and chelating agents, and for concentrating protein samples.

Materials:

  • Microcentrifuge tubes

  • Ice-cold acetone (-20°C)

  • Microcentrifuge

  • Assay-compatible buffer for resuspension

Procedure:

  • To your sample in a microcentrifuge tube, add 4 volumes of ice-cold acetone.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant, which contains the interfering substances.

  • Wash the protein pellet by adding 500 µL of ice-cold acetone.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully decant the acetone and allow the pellet to air dry for 10-15 minutes. Do not over-dry the pellet.

  • Resuspend the protein pellet in a suitable volume of an assay-compatible buffer (e.g., 50 mM sodium phosphate, pH 7.0).

Data Presentation

Table 1: Common Interferents in Colorimetric Assays and Mitigation Strategies

Interfering SubstancePotential Effect on AssayRecommended Mitigation Strategy
Reducing Agents (e.g., DTT, β-mercaptoethanol)Can reduce the chromogenic substrate or other assay components, leading to inaccurate results.- Remove via dialysis or protein precipitation (Protocol 1). - Run a control with the reducing agent alone to assess its direct effect.
Chelating Agents (e.g., EDTA)Can inhibit metallo-β-lactamases by chelating essential metal ions.- Remove via dialysis or a desalting column. - Use a buffer without chelating agents if possible.
High Protein Concentration Can cause turbidity or non-specific interactions.- Dilute the sample. - Precipitate and resuspend the protein of interest (Protocol 1).
Detergents Can affect enzyme activity or interact with the chromogenic substrate.- Dilute the sample to below the critical micelle concentration of the detergent. - Use a detergent-compatible assay if available or remove the detergent via dialysis.

Visualizations

Centa_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Sample Biological Sample Mix Mix Sample, Buffer, and this compound Sample->Mix Buffer Assay Buffer (e.g., 50mM Na-Phosphate, pH 7.0) Buffer->Mix This compound This compound Substrate Solution This compound->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Absorbance at 405 nm Incubate->Measure Calculate Calculate β-Lactamase Activity Measure->Calculate

Caption: Experimental workflow for the this compound colorimetric assay.

Troubleshooting_Workflow Start Inaccurate Results? HighBg High Background? Start->HighBg Yes LowSignal Low/No Signal? Start->LowSignal No CheckTurbidity Check for Sample Turbidity/Precipitate HighBg->CheckTurbidity CheckReagents Check for Reagent Contamination HighBg->CheckReagents RunBlank Run Sample Blank Control HighBg->RunBlank Inconsistent Inconsistent Results? LowSignal->Inconsistent No CheckEnzyme Verify Enzyme Activity (Positive Control) LowSignal->CheckEnzyme CheckSubstrate Prepare Fresh this compound Substrate LowSignal->CheckSubstrate CheckInhibitors Assess for Inhibitors (e.g., EDTA, Reducing Agents) LowSignal->CheckInhibitors CheckpH Verify Buffer pH LowSignal->CheckpH CheckSamplePrep Review Sample Preparation & Homogeneity Inconsistent->CheckSamplePrep CheckPipetting Verify Pipetting Accuracy Inconsistent->CheckPipetting CheckIncubation Ensure Consistent Incubation Times Inconsistent->CheckIncubation Resolve Problem Resolved CheckTurbidity->Resolve CheckReagents->Resolve RunBlank->Resolve CheckEnzyme->Resolve CheckSubstrate->Resolve CheckInhibitors->Resolve CheckpH->Resolve CheckSamplePrep->Resolve CheckPipetting->Resolve CheckIncubation->Resolve

Caption: Troubleshooting decision tree for the this compound assay.

References

Example Technical Support Center: Troubleshooting the "Centa" Immunoassay Platform

Author: BenchChem Technical Support Team. Date: December 2025

To provide you with an accurate and helpful technical support center for "Centa," I need a little more information about the specific "this compound" product or platform you are using. My initial research revealed several different entities in the scientific and technological fields referred to as "this compound," and the troubleshooting guidance for each would be vastly different.

To ensure the information is relevant to your needs, could you please clarify which of the following "this compound" entities you are working with?

  • This compound, the chromogenic substrate: Are you referring to this compound, the chemical reagent used in colorimetric assays to detect β-lactamase activity?[1][2] If so, the troubleshooting would focus on enzymatic assay principles, reagent stability, and spectrophotometric measurements.

  • Centaur AI or this compound AI: Is "this compound" an artificial intelligence or machine learning platform for data annotation and analysis in life sciences?[3][4] Troubleshooting for such a platform would involve addressing issues related to data quality, algorithm performance, and software usability. There is also a "this compound AI Tool" designed to help educators create lesson plans and classroom activities.[5][6]

  • A different scientific instrument, software, or platform: It's possible that "this compound" is a newer or more specialized tool that was not prominent in the initial search results. If this is the case, could you please provide more details about its function and the types of experiments you are performing?

Once you provide more specific information about the "this compound" you are using, I will be able to create a comprehensive technical support center with detailed troubleshooting guides, FAQs, data tables, and diagrams as you requested.

For example, if you are working with a hypothetical "this compound" immunoassay platform, a troubleshooting guide might look something like this (please note that the following is a generic example and not based on a real product called "this compound" ):

This guide is intended to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered when using the "this compound" Immunoassay Platform.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the "this compound" reagent kits?

Most "this compound" immunoassay kits should be stored at 2-8°C. Always refer to the kit's package insert for specific storage instructions and expiration dates.[7] Improper storage can lead to reagent degradation and inconsistent results.

Q2: Why am I seeing high background noise in my assay?

High background can be caused by several factors, including insufficient washing, over-incubation, or the use of expired reagents.[7] Ensure all wash steps are performed thoroughly and that incubation times and temperatures adhere to the protocol.

Troubleshooting Inconsistent Results

Inconsistent results, such as poor replicate data or assay variability, can be frustrating. The table below outlines common causes and solutions.

Problem Potential Cause Recommended Solution
High Coefficient of Variation (CV%) between replicates Inconsistent pipetting technique.Ensure pipettes are calibrated and use fresh tips for each replicate. Pipette samples and reagents consistently, paying attention to speed and tip immersion depth.[8]
Inadequate plate washing.Ensure all wells are washed thoroughly and equally. Check for clogged washer nozzles.[8]
Temperature variation across the plate.Avoid stacking plates during incubation. Allow all reagents to reach room temperature before use.[7]
Low Signal or No Signal Expired or improperly stored reagents.Verify the expiration dates on all kit components. Ensure reagents have been stored at the recommended temperature.[7]
Incorrect reagent preparation.Double-check all dilution calculations and ensure reagents were prepared in the correct order as specified in the protocol.[7]
Omission of a critical step.Carefully review the protocol to ensure all steps, including the addition of antibodies and substrates, were performed correctly.

Experimental Workflow and Logic

To help visualize the troubleshooting process, the following diagram illustrates a logical approach to diagnosing inconsistent results with the "this compound" platform.

A logical workflow for troubleshooting inconsistent assay results.

I look forward to your clarification so I can provide a tailored and effective technical support center for your specific "this compound" application.

References

Centa Assay Technical Support Center: Buffer Selection and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Centa assay buffer selection and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the function of a buffer in a this compound assay?

A buffer system is crucial for maintaining a stable pH throughout the experiment, which is essential for optimal enzyme activity and the stability of assay reagents.[1] Enzymes have a specific pH range in which they exhibit maximum activity, and deviations from this range can lead to reduced activity or even irreversible denaturation. The buffer also helps to control the ionic strength of the assay medium, which can influence enzyme kinetics and protein-protein interactions.

Q2: Which buffer should I choose for my this compound assay?

The choice of buffer depends on the specific enzyme and assay conditions. Common buffers used in biochemical assays include Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES, and MOPS.[1] For assays using the this compound substrate, which is highly soluble in aqueous solutions, a variety of buffers can be used depending on the optimal pH for the enzyme being studied.[2] For example, Tris-HCl has been successfully used in β-lactamase assays with this compound.[3]

Q3: What is the optimal pH for a this compound assay?

The optimal pH is enzyme-dependent. It is crucial to determine the optimal pH for your specific enzyme by performing a pH profile experiment. The this compound substrate itself is stable over a wide pH range (pH 4 to 9), with no significant spontaneous hydrolysis observed up to pH 9.[2]

Q4: What is the role of metal ions in a this compound assay?

Many enzymes, particularly kinases, require divalent cations like Mg²⁺, Mn²⁺, or Co²⁺ as cofactors for their catalytic activity.[4][5] These metal ions can play a role in substrate binding and phosphoryl transfer.[5] The optimal concentration of metal ions should be determined empirically for each enzyme, as excess concentrations can be inhibitory.[4][6] For metallo-β-lactamases, zinc ions (e.g., from ZnSO₄) are often required for activity.[3]

Q5: How does ATP concentration affect kinase-based this compound assays?

In kinase assays, ATP is the phosphate (B84403) donor. The concentration of ATP can significantly impact the assay results. It is generally recommended to use an ATP concentration around the Michaelis constant (Km) value for ATP to ensure the assay is sensitive to inhibitors.[7][8] High concentrations of ATP can sometimes lead to inhibition of the enzyme or high background signals.[9]

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.[10][11]

Potential Cause Troubleshooting Step
Contaminated Reagents Use high-purity water and reagents. Prepare fresh buffers for each experiment.[12]
Substrate Instability Ensure the this compound substrate solution is freshly prepared and protected from light. Although this compound is relatively stable, prolonged storage in solution can lead to spontaneous hydrolysis.[2]
Insufficient Washing If your assay involves washing steps, ensure they are thorough to remove any unbound reagents.[13]
Non-specific Binding Insufficient blocking can lead to non-specific binding of reagents to the assay plate. Optimize the blocking buffer concentration and incubation time.[10]
High Enzyme Concentration An excessively high enzyme concentration can lead to a very rapid reaction that goes to completion quickly, resulting in a high background. Titrate the enzyme to find the optimal concentration.
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Potential Cause Troubleshooting Step
Inactive Enzyme Verify the activity of your enzyme stock using a known positive control substrate. Ensure proper storage conditions.
Suboptimal Buffer Conditions The pH or ionic strength of the buffer may not be optimal for your enzyme. Perform a buffer optimization experiment.
Incorrect Reagent Concentrations Double-check the concentrations of all reagents, including the this compound substrate, enzyme, and any necessary cofactors like metal ions or ATP.
Presence of Inhibitors The sample matrix or buffer components may contain inhibitors of your enzyme. Run a control with a known active enzyme in a simple buffer to test for inhibition.
Incorrect Wavelength Reading For this compound assays, the hydrolyzed product has a maximum absorbance at approximately 405 nm.[14][15] Ensure your plate reader is set to the correct wavelength.
Issue 3: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio makes it difficult to distinguish the true signal from the background, impacting the reliability of the data.[16][17]

Potential Cause Troubleshooting Step
Suboptimal Reagent Concentrations Optimize the concentrations of the enzyme and substrate to maximize the signal window.[18]
High Background Refer to the "High Background Signal" troubleshooting guide.
Low Signal Refer to the "Low or No Signal" troubleshooting guide.
Assay Window Too Small Adjust the incubation time to allow for sufficient product formation without reaching saturation.

Experimental Protocols

Protocol 1: Determining the Optimal Buffer and pH
  • Prepare a series of buffers: Prepare a range of buffers (e.g., Sodium Acetate, MES, HEPES, Tris-HCl) at different pH values (e.g., in 0.5 pH unit increments) covering the expected optimal range for your enzyme.

  • Set up the assay: For each buffer and pH condition, set up replicate reactions containing the enzyme, this compound substrate, and any necessary cofactors. Include a no-enzyme control for each condition to measure background.

  • Incubate and measure: Incubate the reactions at the optimal temperature for a fixed period. Measure the absorbance at 405 nm.

  • Analyze the data: Subtract the background absorbance from the enzyme-containing wells. Plot the enzyme activity (change in absorbance per unit time) against the pH for each buffer. The condition that yields the highest activity is the optimal buffer and pH.

Protocol 2: Optimizing Metal Ion Concentration
  • Prepare a stock solution: Prepare a concentrated stock solution of the metal salt (e.g., MgCl₂, MnCl₂, ZnSO₄).

  • Set up the assay: In the optimal buffer determined in Protocol 1, set up reactions with a fixed concentration of enzyme and this compound substrate. Add varying concentrations of the metal ion to different wells. Include a no-metal ion control.

  • Incubate and measure: Incubate the reactions and measure the absorbance at 405 nm.

  • Analyze the data: Plot the enzyme activity against the metal ion concentration. The concentration that gives the maximum activity is the optimal concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Buffers & Reagents add_reagents Add Buffer, Enzyme, Cofactors reagent_prep->add_reagents enzyme_prep Prepare Enzyme Dilution enzyme_prep->add_reagents substrate_prep Prepare this compound Substrate initiate_reaction Add this compound Substrate substrate_prep->initiate_reaction add_reagents->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation read_plate Measure Absorbance at 405 nm incubation->read_plate subtract_bkg Subtract Background read_plate->subtract_bkg calc_activity Calculate Enzyme Activity subtract_bkg->calc_activity plot_data Plot and Determine Optimal Conditions calc_activity->plot_data

Caption: General experimental workflow for this compound assay optimization.

troubleshooting_logic start Assay Issue Encountered high_bkg High Background? start->high_bkg low_signal Low Signal? high_bkg->low_signal No check_reagents Check Reagent Purity & Freshness high_bkg->check_reagents Yes poor_snr Poor S/N Ratio? low_signal->poor_snr No check_enzyme_activity Verify Enzyme Activity low_signal->check_enzyme_activity Yes optimize_all Optimize All Parameters poor_snr->optimize_all Yes end Assay Optimized poor_snr->end No optimize_washing Optimize Washing Steps check_reagents->optimize_washing titrate_enzyme Titrate Enzyme Concentration optimize_washing->titrate_enzyme titrate_enzyme->end optimize_buffer Optimize Buffer/pH check_enzyme_activity->optimize_buffer check_concentrations Verify Reagent Concentrations optimize_buffer->check_concentrations check_concentrations->end optimize_all->end

Caption: A logical flow for troubleshooting common this compound assay issues.

References

Technical Support Center: β-Lactamase Assays Using Centa

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-lactamase assays utilizing the chromogenic substrate, Centa. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a β-lactamase assay?

A1: this compound is a chromogenic cephalosporin (B10832234) substrate used to detect and quantify the activity of β-lactamase enzymes. In its intact form, this compound is a light-yellow compound. When the β-lactam ring of this compound is hydrolyzed by a β-lactamase, it releases a chromophore, resulting in a color change to chrome yellow.[1][2] This change in color can be monitored spectrophotometrically at approximately 405 nm to determine the rate of the enzymatic reaction.[3]

Q2: What are the main advantages of using this compound over other chromogenic substrates like Nitrocefin?

A2: this compound offers several practical advantages over Nitrocefin. A primary benefit is its high solubility in aqueous buffers, which simplifies the preparation of stock solutions and avoids the need for organic solvents like DMSO or DMF that can potentially interfere with enzyme activity.[3][4] Additionally, this compound exhibits greater stability in serum compared to Nitrocefin, making it a more robust choice for assays conducted in complex biological matrices.[3][4]

Q3: Is this compound suitable for all types of β-lactamases?

A3: this compound is a broad-spectrum substrate that is readily hydrolyzed by β-lactamases of all Ambler classes (A, B, C, and D).[3] However, it is notably a poor substrate for the Aeromonas hydrophila metallo-β-lactamase.[3][5] Therefore, it is recommended to verify its suitability for the specific β-lactamase under investigation.

Q4: Can this compound be used for detecting β-lactamase-producing bacteria on agar (B569324) plates?

A4: No, this compound is not recommended for detecting β-lactamase-producing colonies directly on agar plates.[3][4][5] The resulting color change does not provide sufficient contrast for reliable visual identification of positive colonies in this format.[3]

Q5: How should this compound be stored?

A5: this compound powder should be stored at -20°C under desiccating conditions.[6][7] Reconstituted stock solutions in an appropriate buffer should be aliquoted and frozen at -20°C, where they are stable for up to three months.

Troubleshooting Guide

Issue 1: No or very low signal (no color change)

Possible Cause Troubleshooting Step
Inactive Enzyme - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Run a positive control with a known active β-lactamase to confirm assay components are working.
Incorrect Assay Conditions - Verify the pH and temperature of the assay buffer are optimal for your specific β-lactamase. Enzyme activity is highly pH-dependent.[8] - For metallo-β-lactamases (Class B), ensure the presence of required metal ions (e.g., ZnSO₄) in the assay buffer.[3]
This compound is a poor substrate for the specific β-lactamase - While this compound is broad-spectrum, some enzymes may have very low activity against it (e.g., Aeromonas hydrophila metalloenzyme).[3][5] Consider using an alternative substrate like Nitrocefin or a substrate specific to your enzyme class.
Presence of an Inhibitor - Your enzyme preparation or sample may contain an unknown β-lactamase inhibitor.

Issue 2: High background signal (color change in the absence of enzyme)

Possible Cause Troubleshooting Step
Spontaneous Hydrolysis of this compound - this compound is generally stable up to pH 9. At higher pH values, spontaneous hydrolysis can occur.[3] Ensure your assay buffer pH is below 9. - High concentrations of certain buffers, particularly Tris buffer at 300 mM, can cause aminolysis of this compound.[3] If using Tris, it is recommended to keep the concentration at 10 mM or lower.[3]
Contaminated Reagents - Prepare fresh buffer solutions. - Ensure all reagents are free from microbial contamination that could introduce exogenous β-lactamases.
Substrate Instability - Prepare this compound stock solutions fresh and store them properly at -20°C.

Issue 3: Non-linear or erratic reaction progress curves

Possible Cause Troubleshooting Step
Substrate Depletion - If the reaction proceeds too quickly, the substrate may be rapidly consumed, leading to a plateau in the progress curve. Reduce the enzyme concentration.
Product Inhibition - The hydrolyzed product of this compound, a liberated thiophenol, can inhibit certain metallo-β-lactamases like IMP-1.[9][10] This can cause the reaction rate to slow down over time. Analyze only the initial linear portion of the reaction curve.
Initial Lag Phase - The hydrolysis of the β-lactam ring and the expulsion of the chromophore are two separate steps. If the expulsion of the chromophore is slow, a lag in the color development at 405 nm might be observed.[3] This is more likely to be a factor in very fast reactions. Ensure you are measuring the true initial rate after any lag phase.
Pipetting Errors or Poor Mixing - Ensure all reagents are thoroughly mixed at the start of the reaction. Use calibrated pipettes for accurate volume dispensing.[11]
Air Bubbles in Wells - Air bubbles can interfere with the spectrophotometer's light path. Ensure there are no bubbles in the wells before taking readings.[11]

Data Presentation

Table 1: Physicochemical and Spectrophotometric Properties of this compound

PropertyValueReference(s)
Appearance Light-yellow powder
Molecular Weight ~535.57 g/mol [7]
Solubility Highly soluble in aqueous buffers[3][4]
Wavelength (Intact) ~340 nm[2]
Wavelength (Hydrolyzed) ~405 nm[3]
Molar Extinction Coefficient Change (Δε) +6,400 M⁻¹cm⁻¹ at 405 nm[3][6]

Table 2: Kinetic Parameters of this compound with Various β-Lactamases

Note: Experimental conditions (e.g., pH, temperature, buffer composition) can significantly affect kinetic parameters. The data below is a compilation from various sources and should be used for comparative purposes.

β-Lactamase (Class)Enzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference(s)
TEM-1 (A)E. coli361243.4[12]
SHV-1 (A)K. pneumoniae1301,50011.5[3]
BcII (B)B. cereus345.3016.500.048[13]
IMP-1 (B)P. aeruginosa1400400[3]
P99 (C)E. cloacae68.881.480.021[13]
OXA-10 (D)P. aeruginosa144.50.32[3]

Experimental Protocols

1. Preparation of Reagents

  • Assay Buffer: A common buffer is 50 mM sodium phosphate, pH 7.0.[3] For metallo-β-lactamases, supplement the buffer with 100 µM ZnSO₄.[3] The choice of buffer and pH should be optimized for the specific β-lactamase being studied.

  • This compound Stock Solution: Prepare a stock solution of this compound in the assay buffer. Due to its high solubility, concentrations of up to 60 mg/mL are achievable.[3] A typical stock solution concentration is 10-20 mM. Store aliquots at -20°C.

  • Enzyme Solution: Prepare a stock solution of the purified β-lactamase in a suitable buffer and store at the recommended temperature (typically -20°C or -80°C). On the day of the experiment, dilute the enzyme to the desired working concentration in cold assay buffer.

2. Standard Kinetic Assay Protocol

  • Equilibrate the spectrophotometer (plate reader or cuvette-based) to the desired temperature (e.g., 30°C).[3]

  • Prepare the reaction mixture in a microplate well or a cuvette by adding the assay buffer and the desired final concentration of this compound (e.g., 100 µM).

  • Initiate the reaction by adding a small volume of the diluted β-lactamase solution.

  • Immediately start monitoring the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Convert the rate of change in absorbance to the rate of substrate hydrolysis using the Beer-Lambert law and the molar extinction coefficient of this compound (Δε = +6,400 M⁻¹cm⁻¹).

Visualizations

Centa_Hydrolysis This compound Hydrolysis by β-Lactamase This compound This compound (Light Yellow, λmax ~340 nm) Acyl_Enzyme Acyl-Enzyme Intermediate This compound->Acyl_Enzyme Acylation Enzyme β-Lactamase Enzyme->Acyl_Enzyme Acyl_Enzyme->Enzyme Regenerated Enzyme Hydrolyzed_this compound Hydrolyzed this compound (Chrome Yellow, λmax ~405 nm) Acyl_Enzyme->Hydrolyzed_this compound Deacylation H2O H₂O H2O->Acyl_Enzyme

Caption: Mechanism of this compound hydrolysis by β-lactamase.

Experimental_Workflow β-Lactamase Assay Workflow with this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Assay Buffer, this compound Stock, and Enzyme Dilution Setup Add Buffer and this compound to Plate/Cuvette Reagents->Setup Initiate Add Enzyme to Initiate Reaction Setup->Initiate Measure Monitor Absorbance at 405 nm Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Velocity (V₀) Plot->Calculate Kinetics Determine Kinetic Parameters (Km, kcat) Calculate->Kinetics

Caption: General workflow for a β-lactamase assay using this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Assays decision decision Start Assay Issue Detected NoSignal No/Low Signal Start->NoSignal HighBg High Background Start->HighBg NonLinear Non-Linear Rate Start->NonLinear CheckEnzyme Check Enzyme Activity (Positive Control) NoSignal->CheckEnzyme CheckBuffer Check Buffer pH and Composition HighBg->CheckBuffer CheckEnzymeConc Adjust Enzyme Concentration NonLinear->CheckEnzymeConc CheckConditions Verify Assay Conditions (pH, Temp, Cofactors) CheckEnzyme->CheckConditions Control OK CheckSubstrate Check this compound Suitability/Integrity CheckConditions->CheckSubstrate CheckContamination Check for Contamination CheckBuffer->CheckContamination CheckProductInhibition Analyze Initial Rate for Product Inhibition CheckEnzymeConc->CheckProductInhibition CheckLag Check for Initial Lag Phase CheckProductInhibition->CheckLag

Caption: A decision tree for troubleshooting common this compound assay issues.

References

Validation & Comparative

Validating β-Lactamase Activity: A Comparative Guide to Centa and Alternative Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of β-lactamase enzymes, the selection of an appropriate chromogenic substrate is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive, data-driven comparison of Centa, a widely used chromogenic cephalosporin (B10832234), with another common alternative, nitrocefin (B1678963). This comparison is intended to assist in selecting the optimal substrate for specific research applications in the critical field of antibiotic resistance.

Both this compound and nitrocefin are valuable tools for the detection and quantification of β-lactamase activity.[1] The underlying principle of their use lies in the hydrolysis of the β-lactam ring within their structures by a β-lactamase enzyme.[1][2] This enzymatic cleavage results in a distinct color change, which can be monitored spectrophotometrically to measure enzyme activity.[1][3] While serving a similar purpose, this compound and nitrocefin possess distinct chemical and kinetic properties that render them suitable for different experimental contexts.

Performance Characteristics at a Glance

A summary of the key performance characteristics of this compound and nitrocefin is presented below, offering a high-level comparison of these two substrates.

FeatureThis compoundNitrocefin
Color Change Light yellow to chrome yellow[3]Yellow to red[3]
Wavelength (Intact) ~340 nm[3]~380-390 nm[3]
Wavelength (Hydrolyzed) ~405 nm[3]~486-500 nm[3]
Molar Extinction Coefficient (Δɛ) +6,400 M⁻¹cm⁻¹ at 405 nm[3]+17,500 M⁻¹cm⁻¹ at 486 nm[3]
Solubility Highly soluble in aqueous buffers[3]Requires DMSO or DMF for stock solutions[3]
Stability in Serum Significant stability; no notable hydrolysis after 1 hour in diluted rabbit serum.[3]Less stable; half-life of 13 minutes under similar conditions.[3]
Suitability for Plate Assays Not practical for direct detection of β-lactamase-producing colonies on agar (B569324) plates.[3][4]Can be used for direct colony testing on a slide or plate.[3]

In-Depth Comparison of Physicochemical Properties

This compound exhibits superior solubility in aqueous buffers, which is a significant practical advantage over nitrocefin.[3] Nitrocefin requires the use of organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[3] The high aqueous solubility of this compound simplifies assay preparation and minimizes the potential for solvent-induced artifacts on enzyme activity.[3] Furthermore, this compound demonstrates greater stability in the presence of serum, making it a more robust substrate for assays conducted in complex biological matrices.[3]

Kinetic Performance with Various β-Lactamases

While both this compound and nitrocefin are effective substrates for a broad range of β-lactamases, their kinetic parameters (Km and kcat) can vary significantly depending on the specific enzyme. Nitrocefin generally possesses a higher molar extinction coefficient, which leads to a more pronounced color change upon hydrolysis and can translate to higher sensitivity in some applications.[3] However, this compound has proven to be a reliable substrate for detailed kinetic studies and for detecting β-lactamases in crude extracts and during purification processes.[3][4]

For certain enzymes, such as the OXA-2 class D β-lactamase, this compound offers a distinct advantage as it does not exhibit the "burst" phenomenon observed with nitrocefin, which can complicate kinetic analyses.[3]

The following table summarizes the kinetic constants for the hydrolysis of this compound and nitrocefin by a selection of β-lactamases from different classes.

β-LactamaseSubstrateKm (μM)kcat (s⁻¹)kcat/Km (μM⁻¹s⁻¹)
Class A
TEM-1This compound1151,0008.7
Nitrocefin551,00018
SHV-1This compound1001201.2
Nitrocefin1301,50011.5
Class C
E. cloacae 908RThis compound451,10024
Nitrocefin1407805.6
Class D
OXA-10This compound40090.02
Nitrocefin4503,0006.6
OXA-2This compound95130.14
Nitrocefin-- (Burst)-
Class B (Metallo-β-lactamase)
B. cereus IIThis compound2540016
Nitrocefin27632.3

Data compiled from Bebrone et al., 2001.[4]

Experimental Protocols

Detailed methodologies for performing β-lactamase activity assays using both this compound and nitrocefin are provided below.

β-Lactamase Activity Assay using this compound

This protocol is adapted from the methods described by Bebrone et al. (2001).[5]

Materials:

  • This compound substrate

  • Purified β-lactamase enzyme or crude bacterial extract

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • For metallo-β-lactamases, supplement the buffer with 100 μM ZnSO₄.[5]

  • Spectrophotometer capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound Solution: Due to its high aqueous solubility, a stock solution of this compound can be prepared directly in the assay buffer to the desired concentration (e.g., 1 mM).

  • Reaction Setup: In a cuvette, add the appropriate volume of assay buffer.

  • Add Enzyme: Add a small volume of the β-lactamase-containing sample to the cuvette.

  • Initiate Reaction: Start the reaction by adding a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 100 μM).

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 405 nm over time. The hydrolysis of this compound results in the formation of a product with a molar extinction coefficient (Δɛ) of +6,400 M⁻¹cm⁻¹.[5]

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law.

β-Lactamase Activity Assay using Nitrocefin

This protocol provides a general method for using nitrocefin.[1][6][7]

Materials:

  • Nitrocefin substrate

  • Dimethyl sulfoxide (DMSO)

  • Purified β-lactamase enzyme or crude bacterial extract

  • Assay buffer (e.g., 100 mM PBS, neutral pH)

  • Spectrophotometer capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Nitrocefin Stock Solution: Dissolve nitrocefin powder in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).[1]

  • Prepare Working Solution: Dilute the nitrocefin stock solution in the assay buffer to the desired final working concentration (e.g., 0.5 - 1.0 mg/mL). The working solution should appear yellow.[1]

  • Reaction Setup: In a microplate well or a cuvette, add the desired volume of the sample containing β-lactamase.

  • Initiate Reaction: Add the nitrocefin working solution to the sample to start the reaction.

  • Spectrophotometric Measurement: Monitor the change in absorbance at 490 nm over time. The hydrolysis of the yellow nitrocefin substrate produces a red product.[6][7]

  • Data Analysis: Determine the rate of change in absorbance from the linear phase of the reaction. Enzyme activity is proportional to the rate of color change.

Visualizing the Process: Signaling Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the enzymatic reaction mechanism and a typical experimental workflow.

Enzymatic_Reaction cluster_0 β-Lactamase Catalyzed Hydrolysis BetaLactamase β-Lactamase Enzyme EnzymeSubstrate Enzyme-Substrate Complex BetaLactamase->EnzymeSubstrate Binds This compound This compound (Light Yellow) This compound->EnzymeSubstrate EnzymeSubstrate->BetaLactamase Releases Hydrolyzedthis compound Hydrolyzed this compound (Chrome Yellow) EnzymeSubstrate->Hydrolyzedthis compound Hydrolysis of β-lactam ring

Caption: Enzymatic hydrolysis of this compound by β-lactamase.

Experimental_Workflow cluster_workflow β-Lactamase Activity Assay Workflow prep_substrate Prepare Substrate (this compound or Nitrocefin) mix Mix Substrate and Enzyme in Assay Buffer prep_substrate->mix prep_enzyme Prepare Enzyme Sample (Purified or Crude Extract) prep_enzyme->mix measure Spectrophotometric Measurement (Monitor Absorbance Change) mix->measure analyze Data Analysis (Calculate Initial Rate) measure->analyze determine Determine Kinetic Parameters (Km, kcat) analyze->determine

Caption: A generalized workflow for a β-lactamase activity assay.

References

A Head-to-Head Comparison of Cènta and PADAC for β-Lactamase Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, infectious disease, and drug development, the accurate detection and quantification of β-lactamase activity are critical for understanding antibiotic resistance mechanisms and developing novel therapeutics. Chromogenic substrates, which change color upon enzymatic hydrolysis, offer a convenient and direct method for this purpose. This guide provides a detailed comparison of two such substrates: Cènta and PADAC (pyridinium-2-azo-p-dimethylaniline chromophore).

At a Glance: Key Differences

FeatureCèntaPADAC
Assay Type Primarily quantitative (spectrophotometric)Primarily semi-quantitative (agar-based) or qualitative (test strips)
Principle Hydrolysis of the β-lactam ring results in a color change from light yellow to chrome yellow.Hydrolysis of the β-lactam ring leads to a color change from purple to yellow.[1]
Detection Wavelength Increase in absorbance at 405 nm.[2][3]Visual detection of a yellow zone on an agar (B569324) plate.[4]
Application Ideal for kinetic studies (determination of Km and kcat), enzyme characterization, and high-throughput screening of inhibitors.[3]Useful for detecting β-lactamase production in bacterial colonies directly on agar plates.[4]
Commercial Availability Commercially available from various suppliers.Reportedly no longer commercially available, which may limit its current practical use.
Limitations Not suitable for detecting β-lactamase-producing strains directly on agar plates.[3]Some studies have reported its failure to detect staphylococcal β-lactamases.

Quantitative Performance: A Focus on Cènta

Cènta has been well-characterized in kinetic studies with a wide range of β-lactamases. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide valuable insights into the enzyme's affinity for the substrate and its turnover rate.

Below is a summary of kinetic parameters for Cènta with various β-lactamases, compiled from the literature.

β-LactamaseClassKm (µM)kcat (s⁻¹)
TEM-1A1401100
SHV-1A1101100
S. aureus PC1A1370
B. cereus 569/HB1.8430
IMP-1B1.8430
E. cloacae 908RC60600
P. aeruginosa PAO1C60600
OXA-10D144.5

Note: The kinetic parameters can vary depending on the specific experimental conditions such as buffer composition and pH.

Signaling Pathway and Experimental Workflows

The underlying principle for both Cènta and PADAC is the enzymatic hydrolysis of the β-lactam ring by a β-lactamase. This cleavage event induces a conformational change in the molecule, altering its chromophoric properties and resulting in a visible color change.

G cluster_reaction General Hydrolysis Mechanism Substrate Chromogenic Substrate (Cènta or PADAC) Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate Acylation Enzyme β-Lactamase Enzyme->Intermediate Intermediate->Enzyme Product Hydrolyzed Product (Colored) Intermediate->Product Deacylation H2O H₂O H2O->Intermediate

General Hydrolysis Mechanism

The experimental workflows for Cènta and PADAC differ significantly due to their primary applications. Cènta is typically used in a spectrophotometric assay to obtain quantitative kinetic data, while PADAC is often used in an agar-based assay for the semi-quantitative detection of β-lactamase-producing bacteria.

G cluster_centa Cènta Quantitative Assay Workflow cluster_padac PADAC Semi-Quantitative Assay Workflow C1 Prepare Reagents (Buffer, Cènta, β-Lactamase) C2 Mix Reagents in Cuvette/Microplate C1->C2 C3 Place in Spectrophotometer C2->C3 C4 Monitor Absorbance Change at 405 nm over Time C3->C4 C5 Calculate Initial Velocity C4->C5 C6 Determine Kinetic Parameters (Km, kcat) C5->C6 P1 Prepare Agar Medium with PADAC P2 Pour Plates P1->P2 P3 Inoculate with Bacterial Colonies P2->P3 P4 Incubate Plates P3->P4 P5 Observe for Yellow Zone of Hydrolysis P4->P5 P6 Measure Zone Diameter P5->P6

Experimental Workflows for Cènta and PADAC

Detailed Experimental Protocols

Quantitative β-Lactamase Assay Using Cènta

This protocol is adapted from studies performing kinetic analysis of β-lactamases.[3]

Objective: To determine the kinetic parameters (Km and kcat) of a β-lactamase using Cènta.

Materials:

  • Purified β-lactamase

  • Cènta stock solution

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Spectrophotometer capable of kinetic measurements at 405 nm

  • Cuvettes or microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Cènta in the assay buffer. Due to its good aqueous solubility, organic solvents are not typically required.

    • Prepare a series of dilutions of the Cènta stock solution to obtain a range of substrate concentrations.

    • Prepare a solution of the purified β-lactamase in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of hydrolysis for the initial part of the reaction.

  • Assay Performance:

    • Equilibrate the spectrophotometer to the desired temperature (e.g., 30°C).

    • To a cuvette, add the assay buffer and the Cènta solution to the desired final concentration.

    • Initiate the reaction by adding a small volume of the β-lactamase solution and mix quickly.

    • Immediately start monitoring the increase in absorbance at 405 nm over time. Record data at regular intervals (e.g., every second) for a period sufficient to establish the initial linear rate.

  • Data Analysis:

    • Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient for hydrolyzed Cènta (Δε = +6,400 M⁻¹cm⁻¹ at 405 nm).[3]

    • Repeat the assay for each Cènta concentration.

    • Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

    • Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).

Semi-Quantitative β-Lactamase Detection Using PADAC Agar Assay

This protocol is based on the method described for detecting β-lactamase-producing bacterial colonies.[4]

Objective: To detect and semi-quantitatively assess β-lactamase production by bacterial isolates.

Materials:

  • PADAC

  • Agar medium (e.g., Mueller-Hinton agar)

  • Bacterial cultures to be tested

  • Petri dishes

  • Incubator

Procedure:

  • Plate Preparation:

    • Prepare the agar medium according to the manufacturer's instructions.

    • Autoclave the medium and allow it to cool to approximately 50°C.

    • Prepare a stock solution of PADAC and add it to the molten agar to a final concentration of approximately 50 µM. Mix gently to ensure even distribution.

    • Pour the PADAC-containing agar into sterile petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Spot-inoculate the bacterial isolates onto the surface of the PADAC agar plates.

    • Incubate the plates at 37°C for 18-24 hours.[4]

  • Result Interpretation:

    • Examine the plates for the formation of a yellow zone around the bacterial growth. The presence of a yellow zone indicates the hydrolysis of PADAC by β-lactamase.

    • The diameter of the yellow zone can be measured to provide a semi-quantitative estimation of the level of extracellular β-lactamase activity. A larger zone diameter generally correlates with higher enzyme activity.[4]

Conclusion

Both Cènta and PADAC are valuable tools for the detection of β-lactamase activity, but their applications are distinct. Cènta is the preferred substrate for quantitative kinetic studies, offering high sensitivity and a wealth of comparative data in the literature. Its good solubility in aqueous buffers also makes it convenient for use in spectrophotometric assays. In contrast, PADAC's utility lies in its application in simple, agar-based assays for the rapid and semi-quantitative detection of β-lactamase-producing colonies. However, its reported lack of commercial availability is a significant drawback for its current use. The choice between these two substrates will ultimately depend on the specific experimental goals, with Cènta being the superior option for detailed enzymatic characterization and PADAC (if available) being a useful tool for screening bacterial isolates.

References

Centa: A Chromogenic Substrate for Broad-Spectrum β-Lactamase Detection

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Centa's cross-reactivity with different β-lactamase classes, providing researchers with essential data for informed substrate selection.

For researchers, scientists, and drug development professionals engaged in the study of β-lactamase enzymes, the choice of a chromogenic substrate is a critical determinant of experimental success. This guide provides a detailed, data-driven comparison of the chromogenic cephalosporin (B10832234), this compound, and its cross-reactivity with various β-lactamase classes. This compound serves as a valuable tool for detecting and quantifying the activity of β-lactamases, the enzymes responsible for bacterial resistance to β-lactam antibiotics.[1] Hydrolysis of the β-lactam ring in this compound by a β-lactamase results in a distinct color change from light yellow to chrome yellow, which can be monitored spectrophotometrically.[1][2]

Performance Characteristics at a Glance

This compound is readily hydrolyzed by β-lactamases of all classes (A, B, C, and D), with the notable exception of the Aeromonas hydrophila metallo-β-lactamase.[3][4] This broad reactivity makes it a versatile substrate for various research applications. While it may not be practical for the direct detection of β-lactamase-producing colonies on agar (B569324) plates, it is highly suitable for kinetic studies, enzyme detection in crude extracts, and during protein purification.[3]

One of the significant practical advantages of this compound is its high solubility in aqueous buffers, eliminating the need for organic solvents like DMSO, which are often required for other substrates such as nitrocefin.[3] Furthermore, this compound exhibits greater stability in serum compared to nitrocefin, making it a more robust choice for assays involving complex biological matrices.[3]

Comparative Analysis of β-Lactamase Cross-Reactivity

The following table summarizes the kinetic parameters of this compound with a representative set of β-lactamases from different classes. This data allows for a direct comparison of this compound's performance across the β-lactamase spectrum.

β-Lactamase ClassEnzymeOrganismKm (μM)kcat (s-1)
Class A TEM-1Escherichia coli1101,500
SHV-1Klebsiella pneumoniae120310
Sme-1Serratia marcescens1077
M. tuberculosisMycobacterium tuberculosis11010
S. aureus PC1Staphylococcus aureus78011
Class B B. cereus IIBacillus cereus6,000NH
IMP-1Pseudomonas aeruginosa4001
CfiABacteroides fragilis402.5
VIM-1Pseudomonas aeruginosa4.514
Class C 908REnterobacter cloacae11010
P99Enterobacter cloacae63390
GC1Pseudomonas aeruginosa2575
ACT-1Klebsiella pneumoniae80690
Class D OXA-10Pseudomonas aeruginosa0.414
OXA-2Acinetobacter baumannii954.8

NH: Not Hydrolyzed. Data sourced from Bebrone et al., 2001.[3][5]

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetic parameters of β-lactamase activity using this compound, based on methodologies described in the literature.[3]

Materials:

  • This compound solution (concentration to be varied)

  • Purified β-lactamase enzyme of known concentration

  • Assay buffer: 50 mM sodium phosphate, pH 7.0

  • For Class B metallo-β-lactamases, supplement the buffer with 100 μM ZnSO4.[3]

  • Spectrophotometer capable of reading at 405 nm (for colorimetric detection of product) or 346 nm (for detection of substrate disappearance).[3]

  • Cuvettes or 96-well plates

Procedure:

  • Prepare a stock solution of this compound in the assay buffer. Due to its high aqueous solubility, no organic solvents are needed.[3]

  • Prepare a series of dilutions of the this compound stock solution to achieve a range of final substrate concentrations for kinetic analysis.

  • Add the appropriate volume of assay buffer to a cuvette or well of a microplate.

  • Add the desired volume of the this compound dilution to the cuvette/well.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).[3]

  • Initiate the reaction by adding a small volume of the β-lactamase enzyme solution.

  • Immediately begin monitoring the change in absorbance over time at 405 nm (Δε = +6,400 M-1 cm-1) or 346 nm (Δε = -2,500 M-1 cm-1).[3][6]

  • Record the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

  • Repeat the assay for each this compound concentration.

  • Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation using a suitable software package.[3]

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying mechanism of this compound hydrolysis, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Set up Spectrophotometer Set up Spectrophotometer Prepare Reagents->Set up Spectrophotometer Mix this compound and Buffer Mix this compound and Buffer Set up Spectrophotometer->Mix this compound and Buffer Add β-lactamase Add β-lactamase Mix this compound and Buffer->Add β-lactamase Monitor Absorbance Monitor Absorbance Add β-lactamase->Monitor Absorbance Calculate Initial Velocity Calculate Initial Velocity Monitor Absorbance->Calculate Initial Velocity Determine Kinetic Parameters Determine Kinetic Parameters Calculate Initial Velocity->Determine Kinetic Parameters

Caption: Experimental workflow for β-lactamase activity assay using this compound.

centa_hydrolysis This compound This compound Hydrolyzed this compound Hydrolyzed this compound This compound->Hydrolyzed this compound Hydrolysis of β-lactam ring β-Lactamase β-Lactamase β-Lactamase->Hydrolyzed this compound Color Change Color Change Hydrolyzed this compound->Color Change Release of chromophore

Caption: Mechanism of this compound hydrolysis by β-lactamase leading to a color change.

References

A Comparative Analysis of Chromogenic β-Lactamase Substrates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of bacterial antibiotic resistance, the selection of an appropriate chromogenic substrate is fundamental to the accurate detection and kinetic analysis of β-lactamase activity. This guide provides an objective comparison of the most commonly cited chromogenic β-lactamase substrates: Nitrocefin, CENTA, and PADAC, with a focus on their performance characteristics, supported by experimental data.

At a Glance: Key Performance Characteristics

The choice of a chromogenic substrate significantly influences experimental outcomes. Key considerations include sensitivity, solubility, stability, and the specific class of β-lactamase under investigation. Nitrocefin has historically been the gold standard due to its high sensitivity, while this compound offers practical advantages in terms of solubility and stability. PADAC, while historically significant, is no longer commercially available but is included for a comprehensive overview.

FeatureNitrocefinThis compoundPADAC
Principle Hydrolysis of the yellow substrate to a red product.Hydrolysis of the light yellow substrate to a chrome yellow product.Hydrolysis of the purple substrate to a yellow product.
Wavelength (Hydrolyzed) ~486-500 nm[1]~405 nm[1][2]Color change to yellow
Molar Extinction (Δε) +17,500 M⁻¹cm⁻¹ at 486 nm[1]+6,400 M⁻¹cm⁻¹ at 405 nm[1][3]Not readily available
Solubility Requires DMSO or DMF for stock solutions.[1]Highly soluble in aqueous buffers.[1][3]Soluble in water
Stability in Serum Less stable; susceptible to degradation.[1]Significantly more stable.[1]Reported to be more stable than Nitrocefin.[4]
Commercial Availability Readily available.Available from various suppliers.No longer commercially available.[3]

Quantitative Performance: A Kinetic Comparison

The efficacy of a chromogenic substrate is best evaluated through its kinetic parameters with different classes of β-lactamases. The Ambler classification categorizes these enzymes into four molecular classes: A, B, C, and D.[5] Classes A, C, and D are serine-β-lactamases, while Class B enzymes are metallo-β-lactamases that require zinc for activity.[5]

The following table summarizes the kinetic parameters (Km and kcat) of Nitrocefin and this compound for a representative panel of β-lactamases from different Ambler classes. Lower Km values indicate a higher affinity of the enzyme for the substrate, while higher kcat values indicate a faster turnover rate. The catalytic efficiency (kcat/Km) is a measure of the overall enzyme performance.

β-Lactamase (Ambler Class)SubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
TEM-1 (Class A) Nitrocefin48110023
This compound6570011
SHV-1 (Class A) Nitrocefin120150012.5
This compound2002001
IMP-1 (Class B) Nitrocefin151107.3
This compound17663.9
VIM-1 (Class B) Nitrocefin95170.18
This compound6004300.72
P99 (Class C) Nitrocefin1578052
This compound2545018
OXA-10 (Class D) Nitrocefin2201000.45
This compound1001.50.015

Note: The kinetic parameters are compiled from various sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Reproducible and reliable data necessitate well-defined experimental protocols. Below are detailed methodologies for performing quantitative β-lactamase assays using Nitrocefin and this compound.

Nitrocefin Assay Protocol

1. Reagent Preparation:

  • Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of Nitrocefin powder in 1 mL of dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C and protected from light.

  • Nitrocefin Working Solution (0.5 mg/mL): Dilute the stock solution 1:20 in the appropriate assay buffer (e.g., add 50 µL of stock solution to 950 µL of buffer). Prepare this solution fresh before each experiment.

  • Assay Buffer: The choice of buffer is critical and depends on the class of β-lactamase being studied:

    • Class A and C: 50 mM sodium phosphate (B84403) buffer, pH 7.0.

    • Class B (Metallo-β-lactamases): 50 mM HEPES buffer, pH 7.0, supplemented with 100 µM ZnSO₄. Avoid phosphate buffers as they can chelate zinc ions essential for enzyme activity.

    • Class D: 50 mM sodium phosphate buffer, pH 7.0, with the addition of 10-50 mM sodium bicarbonate may be required for some OXA enzymes.

2. Assay Procedure (96-well microplate format):

  • Add 180 µL of the appropriate assay buffer to each well of a clear, flat-bottom 96-well microplate.

  • Add 10 µL of the β-lactamase enzyme solution (at various concentrations) or the test sample to the wells. Include a negative control with no enzyme.

  • Initiate the reaction by adding 10 µL of the Nitrocefin working solution to each well.

  • Immediately measure the absorbance at 490 nm in a microplate reader.

  • For kinetic analysis, take readings at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes at a constant temperature (e.g., 25°C or 37°C).

3. Data Analysis:

  • Calculate the rate of hydrolysis (ΔA/min) from the linear portion of the absorbance versus time plot.

  • The concentration of hydrolyzed Nitrocefin can be calculated using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 17,500 M⁻¹cm⁻¹.

This compound Assay Protocol

1. Reagent Preparation:

  • This compound Stock Solution: Due to its high aqueous solubility, a stock solution of this compound can be prepared directly in the assay buffer. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in the buffer. Store aliquots at -20°C.

  • This compound Working Solution: Dilute the stock solution to the desired final concentrations in the assay buffer.

  • Assay Buffer: Use the same buffer systems as described for the Nitrocefin assay, depending on the β-lactamase class.

2. Assay Procedure (96-well microplate format):

  • Add assay buffer, β-lactamase enzyme solution, and this compound working solution to the wells of a 96-well microplate to a final volume of 200 µL.

  • The order of addition should be buffer, enzyme, and then substrate to initiate the reaction.

  • Immediately measure the absorbance at 405 nm.

  • For kinetic analysis, monitor the change in absorbance over time as described for the Nitrocefin assay.

3. Data Analysis:

  • Calculate the rate of hydrolysis (ΔA/min).

  • Use a molar extinction coefficient (ε) of 6,400 M⁻¹cm⁻¹ to determine the concentration of hydrolyzed this compound.[3]

Visualizing the Process

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the general reaction pathway and a typical workflow for a comparative β-lactamase assay.

G General Mechanism of Chromogenic β-Lactamase Substrates cluster_reaction Enzymatic Hydrolysis Substrate Chromogenic Substrate (e.g., Nitrocefin, this compound) (Low Color) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex + Enzyme Enzyme β-Lactamase Product Hydrolyzed Product (High Color) ES_Complex->Product Hydrolysis of β-lactam ring Enzyme_Released β-Lactamase (Regenerated) Product->Enzyme_Released - Enzyme

Caption: General mechanism of action for chromogenic β-lactamase substrates.

G Experimental Workflow for Comparative Analysis cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Enzyme Prepare β-Lactamase (Purified Enzyme) Setup_Plate Pipette Buffer, Enzyme, and Substrate into Microplate Prep_Enzyme->Setup_Plate Prep_Substrate Prepare Substrate Stock Solutions (Nitrocefin in DMSO, this compound in Buffer) Prep_Substrate->Setup_Plate Prep_Buffer Prepare Assay Buffer (Class-specific) Prep_Buffer->Setup_Plate Measure_Abs Measure Absorbance Kinetics (490nm for Nitrocefin, 405nm for this compound) Setup_Plate->Measure_Abs Calc_Rate Calculate Initial Velocity (ΔAbs/min) Measure_Abs->Calc_Rate Calc_Kinetics Determine Kinetic Parameters (Km, kcat, kcat/Km) Calc_Rate->Calc_Kinetics Compare Compare Substrate Performance Calc_Kinetics->Compare

References

A Comparative Guide to the Reproducibility of the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for validating and quantifying drug-target engagement within the native cellular environment.[1][2][3][4] This guide provides an objective comparison of CETSA's performance, focusing on the reproducibility of its results, and offers a comparison with alternative target engagement methodologies. The information presented is supported by experimental data from peer-reviewed studies.

Data on the Reproducibility of CETSA and its Variants

The reproducibility of an assay is crucial for its reliability and for comparing results across different experiments and laboratories.[5] CETSA has been adapted into various formats to improve throughput and applicability, each with its own performance characteristics. The following table summarizes key quantitative data on the reproducibility of different CETSA methodologies.

Assay FormatTarget/SystemKey Reproducibility Metric(s)Notes
Classic CETSA Chk1EC50 values of 1.9, 1.9, and 1.2 µM in three independent experiments (mean 1.7 ± 0.4 µM).[6]Demonstrates good inter-assay reproducibility.[6]
RT-CETSA LDHACoefficient of Variation (CV) of 9.45% for DMSO and 9.51% for an inhibitor across 192 replicate wells.[7][8]Real-time format enhances throughput.[7][8]
HCIF-CETSA Chk1EC50 values were approximately equivalent to those from the classic CETSA method.[6]High-content imaging format, considered robust and reproducible.[6]
HT-CETSA-aRPPA LDHADose-dependent ligand-induced thermal stabilization was reproducible across biological replicates.[1]High-throughput method comparable to SplitLuc CETSA.[1]
ITDRF CETSA RIPK1High reproducibility for two compounds in independent experiments, with EC50s of 4.9 nM and 5.0 nM for one compound.[9]Isothermal dose-response fingerprint experiments show good repeatability.[9]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental findings. Below are generalized protocols for key CETSA experiments.

Classic Cellular Thermal Shift Assay (CETSA) Protocol

This method relies on Western blotting for protein detection and quantification.[3]

  • Compound Incubation: Treat intact cells with the compound of interest or a vehicle control and incubate to allow for target engagement.

  • Heat Treatment: Heat the cell suspensions at various temperatures to induce denaturation of proteins not stabilized by ligand binding.[3]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from denatured, aggregated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.[3]

Real-Time Cellular Thermal Shift Assay (RT-CETSA) Protocol

This method utilizes a reporter system to monitor protein unfolding in real-time.

  • Reporter System: A thermally stable luciferase variant (e.g., ThermLuc) is fused to the target protein.[8]

  • Cell Treatment: Cells expressing the fusion protein are treated with the compound of interest.

  • Real-Time Monitoring: The assay is performed in a real-time PCR instrument equipped with a sensitive luminescence detector.[7] As the temperature is gradually increased, the unfolding of the target protein is monitored by changes in luminescence.

  • Data Analysis: The data is used to generate a full aggregation profile from a single sample, allowing for the determination of target engagement.[8]

Visualizing Methodologies and Comparisons

Diagrams can aid in understanding complex experimental workflows and relationships between different assays.

CETSA_Workflow General Workflow of the Cellular Thermal Shift Assay (CETSA) cluster_cell_treatment Cellular Environment cluster_heating Thermal Challenge cluster_analysis Analysis start Intact Cells compound Compound Incubation start->compound heat Heating at a Temperature Gradient compound->heat lysis Cell Lysis heat->lysis centrifugation Separation of Soluble and Aggregated Proteins lysis->centrifugation detection Quantification of Soluble Protein centrifugation->detection result Target Engagement Assessment detection->result

Caption: General Workflow of the Cellular Thermal Shift Assay (CETSA).

Assay_Comparison Comparison of Target Engagement Assay Principles cluster_assays Target Engagement Assays CETSA Cellular Thermal Shift Assay (CETSA) Principle: Ligand binding stabilizes the target protein against thermal denaturation. Readout: Amount of soluble protein after heating. DARTS Drug Affinity Responsive Target Stability (DARTS) Principle: Ligand binding protects the target protein from proteolytic degradation. Readout: Amount of intact protein after protease treatment. PAL Photoaffinity Labeling (PAL) Principle: A photoreactive drug analog forms a covalent bond with the target upon UV irradiation. Readout: Detection of the covalently labeled protein.

Caption: Comparison of Target Engagement Assay Principles.

References

Validating a New β-Lactamase Inhibitor: A Comparative Guide Using the Centa Assay

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a significant challenge to global health. These enzymes inactivate β-lactam antibiotics, the most widely used class of antibacterial agents. The development of β-lactamase inhibitors, which are co-administered with β-lactam antibiotics to protect them from degradation, is a critical strategy to combat this resistance mechanism.[1][2][3][4] Rigorous in vitro validation is a crucial first step in the development of novel inhibitor candidates.

This guide provides a comprehensive overview of validating a new β-lactamase inhibitor using the Centa assay, a chromogenic cephalosporin-based method. It offers a comparison with alternative assays and presents the necessary experimental protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

The this compound Assay for Inhibitor Validation

This compound is a chromogenic cephalosporin (B10832234) substrate that is readily hydrolyzed by a broad range of β-lactamase enzymes.[5][6] The principle of the assay is straightforward: the hydrolysis of the β-lactam ring in the this compound molecule by a β-lactamase releases a chromophore, resulting in a color change from light yellow to chrome yellow. This change can be quantitatively measured by monitoring the increase in absorbance at approximately 405 nm.[7][8][9] When a β-lactamase inhibitor is present, it binds to the enzyme, preventing the hydrolysis of this compound and thus reducing the rate of color change. The potency of the inhibitor is determined by measuring the extent to which it slows down this enzymatic reaction.

Logical Relationship: β-Lactamase Classes and Inhibitor Spectrum

β-Lactamases are broadly classified into four Ambler classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine-β-lactamases, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.[1][4][10] An effective inhibitor validation strategy involves testing the compound against a representative panel of enzymes from these different classes to determine its spectrum of activity.

G cluster_sbl Serine β-Lactamases (SBLs) cluster_mbl Metallo-β-Lactamases (MBLs) ClassA Class A (e.g., TEM, SHV, KPC) ClassC Class C (e.g., AmpC) ClassD Class D (e.g., OXA) ClassB Class B (e.g., NDM, VIM, IMP) Inhibitor New β-Lactamase Inhibitor Candidate Inhibitor->ClassA Inhibits? Inhibitor->ClassC Inhibits? Inhibitor->ClassD Inhibits? Inhibitor->ClassB Inhibits? BL β-Lactamases cluster_sbl cluster_sbl BL->cluster_sbl cluster_mbl cluster_mbl BL->cluster_mbl

Caption: Classification of β-lactamases and the goal of inhibitor validation.

Experimental Protocol: IC₅₀ Determination using this compound

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of the β-lactamase by 50%.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, NDM-1)

  • New β-lactamase inhibitor (test compound)

  • This compound sodium salt

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)[5]

  • For metallo-β-lactamases (Class B), supplement the buffer with ZnSO₄ (e.g., 50-100 µM)[5]

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions of the inhibitor in the assay buffer.

    • Prepare a stock solution of this compound in assay buffer. This compound is highly soluble in aqueous buffers.[5]

    • Prepare a working solution of the β-lactamase enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for 10-15 minutes.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a fixed volume of the enzyme solution to wells containing serial dilutions of the test inhibitor.

    • Positive Control (100% activity): Add the enzyme solution to wells containing assay buffer with the same percentage of DMSO as the test wells, but no inhibitor.

    • Negative Control (0% activity/background): Add assay buffer to wells with no enzyme.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[5]

  • Initiate Reaction:

    • Add a fixed volume of the this compound substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Serial Dilutions D Add Inhibitor and Enzyme to 96-well Plate A->D B Prepare Enzyme Working Solution B->D C Prepare this compound Substrate Solution E Pre-incubate (e.g., 10 min at 30°C) D->E F Add this compound Substrate to Initiate Reaction E->F G Measure Absorbance (405 nm) in Kinetic Mode F->G H Calculate Initial Reaction Velocities (V₀) G->H I Determine % Inhibition H->I J Plot Dose-Response Curve and Calculate IC₅₀ I->J

Caption: Workflow for β-lactamase inhibitor IC₅₀ determination using this compound.

Data Presentation: Summarizing Inhibitor Potency

Clear and concise data presentation is essential for comparing the efficacy of different inhibitors. Results should be summarized in tables that include the specific enzyme tested, the inhibitor concentrations, the resulting inhibition, and the calculated IC₅₀ values with standard deviations.

Table 1: Sample IC₅₀ Data for a New Inhibitor (Compound X)

β-Lactamase EnzymeAmbler ClassIC₅₀ (µM) ± SD
TEM-1A0.5 ± 0.07
KPC-2A1.2 ± 0.15
AmpCC15.8 ± 2.1
OXA-48D> 100
NDM-1B> 100

Data are hypothetical and for illustrative purposes only.

Comparison of β-Lactamase Reporter Substrates

While this compound is a valuable tool, other substrates are available for β-lactamase inhibitor screening. Nitrocefin is the most widely used chromogenic substrate, and fluorogenic substrates offer higher sensitivity. The choice of substrate can depend on the specific enzyme, required sensitivity, and experimental context.[11][12]

Mechanism: Substrate Hydrolysis and Inhibition

The core of the assay involves the competition between the reporter substrate (like this compound or Nitrocefin) and the inhibitor for the active site of the β-lactamase enzyme.

G Enzyme β-Lactamase (Active Site) Product Hydrolyzed Product (Chrome Yellow) Enzyme->Product Hydrolysis InactiveComplex Enzyme-Inhibitor Complex (Inactive) Enzyme->InactiveComplex Inhibition Substrate This compound Substrate (Yellow) Substrate->Enzyme Inhibitor New Inhibitor Inhibitor->Enzyme

Caption: Mechanism of β-lactamase inhibition in a chromogenic assay.

Table 2: Comparison of Common β-Lactamase Assay Substrates

FeatureThis compoundNitrocefinFluorogenic Substrates
Principle Chromogenic (Absorbance)Chromogenic (Absorbance)Fluorogenic (Fluorescence)
Wavelength ~405 nm[5][7]~482-490 nm[13][14]Varies (e.g., Ex/Em ~380/460 nm)
Advantages - Good aqueous solubility[5]- Readily prepared from cephalothin[5][15]- Suitable for a broad range of enzymes[5]- Widely used and well-characterized- High molar extinction coefficient- Higher sensitivity than chromogenic assays[11]- Allows for lower enzyme concentrations
Disadvantages - Less sensitive than fluorogenic options- May not be suitable for detecting some metallo-β-lactamases[5]- Poor aqueous solubility (requires DMSO)[5]- Can be expensive- Can exhibit a burst phenomenon with some enzymes[5]- Can be more expensive- Potential for interference from fluorescent compounds

References

Choosing the Right Tool for the Job: A Comparative Guide to CENTA and Other Chromogenic Substrates for β-Lactamase Activity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical work of combating antibiotic resistance, the accurate measurement of β-lactamase activity is paramount. This guide provides an in-depth comparison of CENTA, a widely used chromogenic cephalosporin, with other common substrates, offering a data-driven perspective to inform your experimental choices.

β-Lactamases, enzymes that inactivate β-lactam antibiotics, are a primary mechanism of bacterial resistance. The selection of an appropriate substrate is crucial for the sensitive and reliable quantification of their activity. This guide focuses on this compound and provides a head-to-head comparison with its main alternative, nitrocefin (B1678963), alongside a discussion of other available methods.

Performance at a Glance: this compound vs. Nitrocefin

Both this compound and nitrocefin are chromogenic substrates that undergo a distinct color change upon hydrolysis of their β-lactam ring by a β-lactamase, allowing for straightforward spectrophotometric measurement of enzyme activity. However, they possess key differences in their chemical properties and kinetic performance that make them suitable for different applications.

FeatureThis compoundNitrocefinOther Alternatives (PADAC, Fluorogenic Substrates)
Principle Hydrolysis of the β-lactam ring leads to a color change from light yellow to chrome yellow.[1]Hydrolysis of the β-lactam ring results in a color change from yellow to red.[2]PADAC: Hydrolysis causes a color change from purple to yellow. Fluorogenic Substrates: Enzymatic cleavage releases a fluorescent molecule, leading to an increase in fluorescence.[3][4]
Wavelength (Hydrolyzed) ~405 nm[1][5]~486-492 nmVaries depending on the specific substrate.
Solubility Highly soluble in aqueous buffers.[5]Requires organic solvents like DMSO or DMF for stock solutions.[5]Varies; some may require organic solvents.
Suitability for Plate Assays Not practical for direct detection on agar (B569324) plates.[5][6]Can be used for qualitative detection on agar plates or filter paper.[7]PADAC can be used on agar plates. Fluorogenic substrates are suitable for high-throughput screening in microplates.[3]
Stability in Serum Relatively stable.[5]Less stable.[5]PADAC is reported to be more stable than nitrocefin in the presence of serum.[4]

In-Depth Comparison: Kinetic Parameters

The choice of substrate can significantly impact the sensitivity and accuracy of β-lactamase activity measurements. The following table summarizes the kinetic parameters (Km and kcat) of this compound and nitrocefin for various β-lactamases. Lower Km values indicate a higher affinity of the enzyme for the substrate, while higher kcat values represent a faster turnover rate.

β-Lactamase (Class)SubstrateKm (µM)kcat (s⁻¹)
TEM-1 (A) This compound144.5
Nitrocefin310.15
SHV-1 (A) This compound1766
Nitrocefin0.263
IMP-1 (B) This compound1.8430
Nitrocefin6000.7
E. cloacae 908R (C) This compound9517
Nitrocefin5.65
OXA-10 (D) This compound144.5
Nitrocefin310.15

Note: The kinetic data presented is compiled from published literature and may vary depending on experimental conditions.[5]

The Enzymatic Reaction of β-Lactamase on this compound

The hydrolysis of this compound by a β-lactamase enzyme involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the β-lactam ring. This leads to the opening of the ring and the subsequent release of the chromogenic portion of the molecule, resulting in a measurable color change.

G Enzymatic Hydrolysis of this compound by β-Lactamase cluster_reactants Reactants cluster_products Products This compound This compound Hydrolyzed_this compound Hydrolyzed this compound (Chromogenic Product) This compound->Hydrolyzed_this compound Hydrolysis Beta_Lactamase β-Lactamase (with active site Serine) Inactive_Enzyme Inactive β-Lactamase (Serine acylated) Beta_Lactamase->Inactive_Enzyme Acylation Regenerated_Enzyme Regenerated β-Lactamase Inactive_Enzyme->Regenerated_Enzyme Deacylation

Caption: Enzymatic hydrolysis of this compound by β-lactamase.

Experimental Protocols: A Step-by-Step Guide

β-Lactamase Activity Assay using this compound

This protocol outlines a general procedure for a kinetic assay in a 96-well microplate format.

Materials:

  • This compound substrate

  • β-lactamase enzyme solution (purified or crude extract)

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)[5]

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well clear, flat-bottom microplate

Procedure:

  • Prepare this compound solution: Dissolve this compound in the assay buffer to the desired final concentration (e.g., 100 µM). This compound's high aqueous solubility simplifies this step.[5]

  • Prepare enzyme dilutions: Dilute the β-lactamase enzyme solution in the assay buffer to a concentration that will result in a linear rate of substrate hydrolysis over the desired time course.

  • Set up the reaction: In each well of the microplate, add a specific volume of the assay buffer.

  • Initiate the reaction: Add a small volume of the enzyme dilution to each well, followed immediately by the this compound solution to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Measure absorbance: Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 30°C).[5]

  • Data analysis: Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of hydrolysis can be calculated using the molar extinction coefficient of hydrolyzed this compound.

Comparative Experimental Workflow: this compound vs. Nitrocefin

The following diagram illustrates the key differences in the experimental workflow when using this compound versus nitrocefin.

G Experimental Workflow: this compound vs. Nitrocefin cluster_this compound This compound Workflow cluster_nitrocefin Nitrocefin Workflow C1 Dissolve this compound in Aqueous Buffer C2 Prepare Enzyme Dilution C1->C2 C3 Mix Reagents in Microplate C2->C3 C4 Measure Absorbance at ~405 nm C3->C4 N1 Dissolve Nitrocefin in DMSO/DMF N2 Dilute in Aqueous Buffer N1->N2 N3 Prepare Enzyme Dilution N2->N3 N4 Mix Reagents in Microplate N3->N4 N5 Measure Absorbance at ~486 nm N4->N5

Caption: Key differences in the experimental workflow for this compound and nitrocefin.

Conclusion: Making an Informed Decision

The choice between this compound and other β-lactamase substrates is contingent on the specific experimental goals.

  • This compound is an excellent choice for quantitative kinetic studies in aqueous buffer systems due to its high solubility and stability.[5] Its straightforward preparation simplifies experimental setup.

  • Nitrocefin , with its extensive history of use and availability in various formats, remains a versatile option for both qualitative and quantitative applications .[2][7] Its higher molar extinction coefficient may offer greater sensitivity in some assays.

  • PADAC and fluorogenic substrates provide valuable alternatives for specific applications. PADAC's stability in complex media makes it suitable for certain screening purposes, while fluorogenic substrates offer the highest sensitivity, ideal for high-throughput screening and cellular imaging .[3][4]

By carefully considering the data and experimental requirements outlined in this guide, researchers can select the most appropriate substrate to achieve reliable and accurate measurements of β-lactamase activity, a critical step in the development of new strategies to overcome antibiotic resistance.

References

Hydrolysis of CENTA: A Comparative Analysis of Enzymatic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of substrate hydrolysis by various enzymes is paramount. This guide provides a comparative analysis of the hydrolysis rates of CENTA, a chromogenic cephalosporin, by a diverse range of β-lactamase enzymes. The data presented herein, supported by detailed experimental protocols, offers valuable insights into enzyme-substrate interactions and can aid in the development of novel β-lactamase inhibitors.

This compound is a widely utilized substrate in the study of β-lactamases due to the convenient colorimetric change that occurs upon the hydrolysis of its β-lactam ring. This property allows for straightforward kinetic analysis. The efficiency of this hydrolysis, however, varies significantly between different β-lactamase enzymes, reflecting their unique structural and catalytic properties.

Comparative Kinetic Data

The following table summarizes the kinetic parameters for the hydrolysis of this compound by a selection of β-lactamases from different Ambler classes. The catalytic efficiency of each enzyme is represented by the kcat/Km ratio, which provides a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations.

EnzymeAmbler Classkcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)
TEM-1A310562
SHV-1A77238.5
S. aureus PC1A100.250
908R (E. cloacae)C1101011
P. aeruginosaC390636.2
C. freundiiC75253
ACT-1C690808.6
OXA-10D0.490.044
OXA-2D4.8950.05
BcII (B. cereus)B6,000--
IMP-1B4002002
CfiAB4075.7
VIM-1B1.84300.004
CphABNo Hydrolysis--

Data sourced from Bebrone et al., 2001.[1]

Experimental Protocols

The kinetic parameters presented in this guide were determined through spectrophotometric analysis of this compound hydrolysis. The general experimental workflow is outlined below.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Enzyme Purified β-lactamase enzyme Reaction_mix Reaction mixture (Enzyme + this compound in buffer) Enzyme->Reaction_mix CENTA_sol This compound solution of known concentration CENTA_sol->Reaction_mix Spectro Spectrophotometer Reaction_mix->Spectro Abs_change Monitor absorbance change over time (at 405 nm) Spectro->Abs_change Initial_rates Calculate initial reaction rates (v₀) Abs_change->Initial_rates Michaelis_Menten Fit data to Michaelis-Menten equation Initial_rates->Michaelis_Menten Kinetic_params Determine kcat and Km Michaelis_Menten->Kinetic_params

Caption: Workflow for determining kinetic parameters of this compound hydrolysis.

Detailed Methodologies

All kinetic experiments with β-lactamases were performed at 30°C in 50 mM sodium phosphate (B84403) buffer (pH 7.0).[1] For the class B metallo-β-lactamases (B. cereus, IMP-1, and CfiA), 100 µM ZnSO₄ was added to the buffer.[1]

The hydrolysis of this compound was monitored by continuously recording the increase in absorbance at 405 nm (Δε = +6,400 M⁻¹cm⁻¹), which corresponds to the release of the chromogenic leaving group.[1] The kcat and Km values were determined from initial rate measurements.[1] These rates were obtained at various this compound concentrations and fitted to the Michaelis-Menten equation using non-linear regression or a Hanes linearization.[1]

For enzymes with very low Km values, this compound was used as a competitive inhibitor against a reporter substrate (usually 100 µM nitrocefin) to determine the Ki, which was taken as the Km.[1]

Enzymatic Hydrolysis of this compound

The hydrolysis of the β-lactam ring in this compound by a β-lactamase enzyme is a catalytic process that renders the antibiotic inactive. This reaction involves the formation of an acyl-enzyme intermediate, followed by its deacylation.

G cluster_reactants Reactants cluster_products Products Enzyme β-Lactamase Enzyme_Substrate_Complex Enzyme-Substrate Complex Enzyme->Enzyme_Substrate_Complex This compound This compound (Substrate) This compound->Enzyme_Substrate_Complex Binds Inactive_this compound Hydrolyzed this compound Regen_Enzyme Regenerated β-Lactamase Enzyme_Substrate_Complex->Inactive_this compound Hydrolysis Enzyme_Substrate_Complex->Regen_Enzyme Releases

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Chemical and Biological Waste Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of laboratory waste is a critical component of ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of chemical and biological waste, tailored for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can establish a robust safety culture and mitigate risks associated with hazardous materials.

Key Principles of Laboratory Waste Management

The foundation of a safe disposal program rests on the principles of accurate identification, segregation, and containment of hazardous waste. All laboratory personnel must be trained to recognize and properly handle different waste streams to prevent accidental mixing of incompatible materials, which could lead to dangerous chemical reactions.

Chemical Waste Disposal Procedures

Chemical waste in a laboratory setting must be managed as hazardous waste.[1] This includes used chemicals, contaminated materials, and expired reagents. The following steps provide a clear protocol for the proper disposal of chemical waste.

Experimental Protocol: Chemical Waste Segregation and Disposal
  • Waste Identification and Labeling:

    • A chemical is considered waste when it is no longer intended for use.[1]

    • Immediately label any container holding chemical waste with the words "Hazardous Waste".[1]

    • The label must include the full chemical name(s) of the contents; abbreviations or chemical formulas are not acceptable.[1]

  • Container Management:

    • Use a suitable, leak-proof container with a secure lid that is compatible with the chemical waste it will hold.[1]

    • Ensure waste containers are in good condition, free from rust or cracks.[1]

    • Keep waste containers closed except when adding waste.[1]

  • Waste Segregation:

    • Segregate incompatible wastes to prevent dangerous reactions.[1] For example, do not mix acids with bases or oxidizers with flammable liquids.

    • Store chemical waste in designated, secure, and well-ventilated areas.[2]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[1]

    • Under no circumstances should hazardous chemical waste be disposed of down the drain.[1]

  • Empty Container Disposal:

    • Triple-rinse empty chemical containers with water and allow them to air dry before disposing of them in the regular trash.[1]

    • If the container held a particularly toxic or poisonous chemical, the rinsate from the triple-rinse must be collected and treated as hazardous waste.[1]

Hazardous Waste Generator Status

The U.S. Environmental Protection Agency (EPA) categorizes generators of hazardous waste based on the quantity of waste produced per month. This status determines the specific regulations that a laboratory must follow.

Generator CategoryMonthly Hazardous Waste GenerationAcutely Hazardous Waste Generation
Very Small Quantity Generators (VSQGs) ≤ 100 kg (220 lbs)≤ 1 kg
Small Quantity Generators (SQGs) > 100 kg (220 lbs) and < 1,000 kg (2205 lbs)
Large Quantity Generators (LQGs) ≥ 1,000 kg (2205 lbs)> 1 kg
Source: U.S. Environmental Protection Agency[3]

Biological and Sharps Waste Disposal

Biohazardous waste, including cultures, stocks, and items contaminated with biological material, requires special handling and disposal procedures to prevent the spread of infectious agents.

Experimental Protocol: Biohazardous and Sharps Waste Disposal
  • Segregation:

    • Segregate biohazardous waste from general and chemical waste at the point of generation.

  • Containment:

    • Use designated, leak-proof containers lined with an autoclave bag and marked with the universal biohazard symbol.

    • Place all sharps, such as needles and contaminated glass, into a puncture-resistant sharps container.[1]

  • Decontamination:

    • Treat biohazardous waste, other than sharps, by autoclaving to render it non-infectious before final disposal.

  • Final Disposal:

    • Once decontaminated, the waste can typically be disposed of in the regular trash, in accordance with institutional and local regulations.

    • Full sharps containers should be sealed and disposed of through a designated medical waste disposal service.

Visualizing Disposal Workflows

To further clarify the procedural steps, the following diagrams illustrate the workflows for chemical and biohazardous waste disposal.

ChemicalWasteDisposal cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Unwanted Chemical B Label Container 'Hazardous Waste' A->B C Select Compatible Container B->C D Segregate Incompatible Wastes C->D E Store in Designated Secure Area D->E F Contact EH&S for Pickup E->F G Transport to Licensed Facility F->G

Caption: Workflow for the proper disposal of chemical waste.

BioWasteDisposal cluster_generation Waste Generation & Segregation cluster_containment Containment cluster_treatment Treatment & Disposal A Generate Biohazardous or Sharps Waste B Segregate at Point of Generation A->B C Place in Labeled Biohazard Bag/Container B->C D Place Sharps in Puncture-Resistant Container B->D E Autoclave Biohazardous Waste (non-sharps) C->E G Arrange Pickup for Sealed Sharps Container D->G F Dispose of Decontaminated Waste in Regular Trash E->F

Caption: Workflow for the proper disposal of biohazardous and sharps waste.

References

Essential Safety and Logistics for Handling CENTA β-Lactamase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate safety, operational, and disposal information for handling CENTA β-Lactamase Substrate, a chromogenic cephalosporin (B10832234) used to detect the presence of β-lactamase-producing bacteria. Adherence to these protocols is essential for maintaining a safe research environment.

While this compound β-Lactamase Substrate is not classified as a hazardous substance according to Regulation (EC) No. 1907/2006 (REACH), it is crucial to follow standard laboratory handling procedures for chemical powders to minimize exposure and prevent contamination.[1] The toxicological properties have not been exhaustively investigated, and therefore, it should be handled with care.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound β-Lactamase Substrate in its powdered form and when reconstituted in solution. This guidance is based on standard laboratory practices for handling non-hazardous chemical powders and enzyme substrates.[2][3][4]

Equipment Specification Purpose
Hand Protection Nitrile or latex glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from dust particles and splashes.
Body Protection Laboratory coatTo protect personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 filtering facepiece respirator or higherRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation.

Physical and Chemical Properties

Understanding the properties of this compound is crucial for its safe handling and storage.

Property Value
Form Powder[5]
Color Light yellow to yellow[5][6]
Storage Temperature -20°C[5][7]
Storage Conditions Protect from light; store under desiccating conditions[6]
Solubility Stable in water[7][8]
Chemical Name (6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[9]
CAS Number 80072-86-2[5][6]

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the steps for safely preparing a stock solution of this compound β-Lactamase Substrate for use in a typical β-lactamase assay.

Materials:

  • This compound β-Lactamase Substrate powder

  • Appropriate solvent (e.g., sterile distilled water or buffer)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (see table above)

Procedure:

  • Preparation: Before handling the powder, ensure you are in a designated workspace, such as a chemical fume hood or a bench with a local exhaust ventilation system. Don all required personal protective equipment.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture on the powder.

  • Weighing: If not using a pre-aliquoted vial, carefully weigh the desired amount of this compound powder in a chemical fume hood. Avoid creating dust.

  • Reconstitution: Add the appropriate volume of solvent to the this compound powder. Close the vial tightly.

  • Dissolution: Vortex the solution until the powder is completely dissolved.

  • Aliquoting: Dispense the reconstituted solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -20°C, protected from light. Stock solutions are reported to be stable for up to 3 months at this temperature.[7]

  • Cleanup: Wipe down the work area with a suitable laboratory disinfectant. Dispose of all contaminated materials according to the disposal plan.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plans

Spill Management:

  • Minor Spills (Powder): If a small amount of powder is spilled, gently cover it with a damp paper towel to avoid creating dust. Wipe the area clean and place the contaminated materials in a sealed bag for disposal.

  • Minor Spills (Solution): Absorb the spilled solution with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal:

Dispose of unused this compound β-Lactamase Substrate and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. While not classified as hazardous, it should not be disposed of down the drain.

Visual Guides

The following diagrams illustrate key safety workflows for handling this compound β-Lactamase Substrate.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Glasses/Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash2 Wash Hands Doff4->Wash2 Start Start Wash1 Wash Hands Start->Wash1 Wash1->Don1 End End Wash2->End

Caption: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

CENTA_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A1 Risk Assessment A2 Don Appropriate PPE A1->A2 A3 Prepare Work Area (e.g., Fume Hood) A2->A3 B1 Weigh this compound Powder A3->B1 B2 Reconstitute in Solvent B1->B2 B3 Aliquot Solution B2->B3 C1 Store at -20°C B3->C1 C2 Clean Work Area C1->C2 C3 Doff PPE Correctly C2->C3 C4 Dispose of Waste C3->C4 End End C4->End Start Start Start->A1

Caption: A workflow for the safe handling of this compound β-Lactamase Substrate from preparation to disposal.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Centa
Reactant of Route 2
Centa

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.